MC-Val-Cit-PAB-rifabutin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H101N10O17+ |
|---|---|
Molecular Weight |
1402.6 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |
InChI |
InChI=1S/C74H100N10O17/c1-39(2)37-84(38-48-23-25-49(26-24-48)77-70(95)50(21-18-32-76-72(75)97)78-71(96)58(40(3)4)79-52(86)22-15-14-16-33-83-53(87)27-28-54(83)88)34-30-74(31-35-84)81-59-55-56-64(91)46(10)67-57(55)68(93)73(12,101-67)99-36-29-51(98-13)43(7)66(100-47(11)85)45(9)63(90)44(8)62(89)41(5)19-17-20-42(6)69(94)80-61(65(56)92)60(59)82-74/h17,19-20,23-29,36,39-41,43-45,50-51,58,62-63,66,89-90H,14-16,18,21-22,30-35,37-38H2,1-13H3,(H8-,75,76,77,78,79,80,81,82,86,87,88,91,92,93,94,95,96,97)/p+1/b19-17-,36-29-,42-20-/t41-,43+,44+,45+,50-,51-,58-,62-,63+,66+,73-,74?,84?/m0/s1 |
InChI Key |
WBLRGFPDBLJWGU-QDTCKSFQSA-O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Rifabutin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-rifabutin. This system combines a monoclonal antibody (via the Maleimidocaproyl linker), a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative PAB spacer, and the cytotoxic payload, rifabutin (B1679326). While primarily known as an antibiotic, rifabutin has demonstrated anti-cancer properties, making it a viable, albeit novel, payload for ADC development. This document details the multi-stage process of ADC delivery, enzymatic activation, and payload-induced cytotoxicity. Furthermore, it presents representative quantitative data, detailed experimental protocols for ADC characterization, and visual diagrams of key pathways and workflows to support research and development efforts in this area.
Core Mechanism of Action
The this compound system is designed for the targeted delivery of the cytotoxic agent rifabutin to antigen-expressing cells. The mechanism can be broken down into five key stages:
-
Circulation and Targeting: The ADC, once administered, circulates in the bloodstream. The monoclonal antibody (mAb) component is engineered to specifically recognize and bind to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: The lysosome provides a highly acidic and enzyme-rich environment. Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells, recognizes and cleaves the dipeptide Valine-Citrulline (Val-Cit) linker.[1][2] This cleavage is the primary activation step for the payload release.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyl carbamate (B1207046) (PABC or PAB) spacer. This self-immolative process results in the release of an unstable intermediate, which subsequently liberates the unmodified, active rifabutin payload into the cytoplasm of the cancer cell.
-
Payload-Induced Cytotoxicity: Once released, rifabutin exerts its cytotoxic effects. While its classical mechanism is the inhibition of DNA-dependent RNA polymerase in bacteria, studies have shown that in cancer cells, rifabutin can inhibit the eIF4E-β-catenin axis, leading to decreased proliferation and the induction of apoptosis.[3]
References
The Architecture of a Targeted Antibiotic: A Technical Guide to MC-Val-Cit-PAB-Rifabutin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure and components of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-rifabutin. While preclinical and clinical data for an antibody conjugated to this specific system are not publicly available, this document synthesizes the existing scientific literature on its constituent parts: the MC-Val-Cit-PAB linker and the potent antibiotic payload, rifabutin (B1679326). By understanding the individual functionalities, we can project the potential of this ADC as a targeted therapeutic.
The Linker: MC-Val-Cit-PAB - A Precisely Engineered Bridge
The MC-Val-Cit-PAB linker is a sophisticated chemical entity designed for stability in circulation and selective cleavage within the target cell. It is composed of three key functional units:
-
MC (Maleimido-caproyl): This component serves as the conjugation point to the antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the monoclonal antibody, forming a stable covalent bond.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's conditional stability. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] This enzymatic cleavage is the trigger for the release of the payload.
-
PAB (p-aminobenzyl): This is a self-immolative spacer. Once Cathepsin B cleaves the Val-Cit dipeptide, the PAB moiety spontaneously decomposes, ensuring the efficient and traceless release of the active rifabutin payload.
The strategic combination of these elements results in a linker that remains intact in the bloodstream, minimizing off-target toxicity, and efficiently releases its payload only after internalization into the target cell's lysosomal compartment.
The Payload: Rifabutin - A Potent Inhibitor of Bacterial Transcription
Rifabutin is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[2] Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in prokaryotic cells, thereby preventing transcription and subsequent protein synthesis, ultimately leading to cell death.[3][4] This makes it a potent bactericidal agent. While traditionally used for mycobacterial infections, its high potency has made it an interesting candidate for targeted delivery in an ADC context.
Pharmacokinetics of Rifabutin
Understanding the pharmacokinetic profile of the payload is crucial for predicting the behavior of the resulting ADC. The following table summarizes key pharmacokinetic parameters of rifabutin based on studies in humans. It is important to note that these parameters may be altered when rifabutin is conjugated to an antibody.
| Parameter | Value | Reference |
| Oral Bioavailability | 12-20% | [5][6] |
| Protein Binding | ~85% | [7] |
| Volume of Distribution | 8-9 L/kg | [5] |
| Terminal Half-life | ~36-45 hours | [5][6] |
| Metabolism | Hepatic (induces its own metabolism) | [6][8] |
| Major Metabolites | 25-O-desacetyl and 31-hydroxy | [8] |
| Elimination | Primarily hepatic | [8] |
This table represents data for unconjugated rifabutin and is intended for informational purposes. The pharmacokinetics of an ADC containing rifabutin will be primarily driven by the antibody component.
In Vitro Activity of Rifabutin
Rifabutin has demonstrated potent in vitro activity against a range of bacteria. Recent studies have also explored its effects on cancer cell lines, suggesting potential for repurposing.
| Cell Line/Organism | Assay | Result | Reference |
| Mycobacterium tuberculosis | MIC | ≤0.125 µg/mL (for rifampin-naive isolates) | Not specified in provided text |
| Acinetobacter baumannii (carbapenem-resistant) | MIC50/90 | 0.008/1 mg/L | [9] |
| KBV20C (P-gp-overexpressing cancer cells) | Co-treatment with Vincristine | Increased cytotoxicity | [10][11] |
| Lung cancer cell lines | Cytotoxicity | 5-10 µM | [12] |
This table highlights the intrinsic activity of rifabutin. The efficacy of a rifabutin-ADC will depend on antibody-mediated delivery and intracellular concentration.
The Antibody-Drug Conjugate: this compound (A Conceptual Framework)
While no specific preclinical data for an ADC utilizing the this compound system is currently available in the public domain, a hypothetical experimental workflow for its development and evaluation can be outlined based on established methodologies for ADCs.
Conceptual Experimental Workflow
Caption: Conceptual workflow for the development and evaluation of an this compound ADC.
Detailed Methodologies (Hypothetical)
Synthesis of this compound: A potential synthetic route would involve the initial synthesis of the Fmoc-Val-Cit-PAB-OH linker. The rifabutin payload would then be coupled to the PAB moiety. Following this, the Fmoc protecting group would be removed, and the maleimido-caproyl (MC) group would be introduced to yield the final this compound linker-payload construct.
Antibody-Drug Conjugation: A monoclonal antibody targeting a specific antigen would be partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups from interchain disulfide bonds. The purified this compound would then be added to the reduced antibody solution. The maleimide group of the linker would react with the antibody's thiol groups to form a stable thioether linkage. The resulting ADC would be purified using techniques like size exclusion or hydrophobic interaction chromatography.
In Vitro Cytotoxicity Assay: Target antigen-expressing cells would be seeded in 96-well plates and incubated with increasing concentrations of the this compound ADC, a non-targeting control ADC, and free rifabutin. Cell viability would be assessed after a defined period (e.g., 72-96 hours) using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based method. The half-maximal inhibitory concentration (IC50) would then be calculated.
Proposed Mechanism of Action and Signaling Pathway
The proposed mechanism of action for a hypothetical this compound ADC is a multi-step process that leverages both the targeting specificity of the antibody and the potent intracellular activity of rifabutin.
References
- 1. patents.justia.com [patents.justia.com]
- 2. WO2017152083A1 - Process for the preparation of an antibody-rifamycin conjugate - Google Patents [patents.google.com]
- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of rifabutin against 293 contemporary carbapenem-resistant Acinetobacter baumannii clinical isolates and characterization of rifabutin mode of action and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Chemistry and Utility of the Val-Cit-PAB Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated mechanism, balancing stability in systemic circulation with efficient cleavage within the target tumor cell, has made it a linker of choice for numerous clinically approved and investigational ADCs. This technical guide provides an in-depth exploration of the Val-Cit-PAB linker's chemistry, properties, and application, complete with detailed experimental protocols and quantitative data to aid researchers in the field of targeted cancer therapy.
Core Chemistry and Mechanism of Action
The Val-Cit-PAB linker is a protease-cleavable system designed for the targeted release of cytotoxic payloads. Its structure consists of three key components: the dipeptide Valine-Citrulline (Val-Cit), a p-aminobenzyl alcohol (PAB) spacer, and a carbamate (B1207046) bond to the drug.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3] The choice of valine and citrulline is strategic; citrulline acts as an analog of arginine, but its weaker basicity contributes to greater stability.[4]
-
p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer is crucial for the efficient, traceless release of the payload.[5] Following the enzymatic cleavage of the amide bond between citrulline and PAB, a spontaneous 1,6-elimination reaction is triggered. This cascade results in the release of the unmodified, fully active cytotoxic drug.
The overall mechanism ensures that the potent drug remains tethered to the antibody while in circulation, minimizing systemic toxicity. Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of proteases like Cathepsin B lead to the specific cleavage of the linker and subsequent drug release.[2]
Properties and Performance
The efficacy of an ADC is critically dependent on the properties of its linker. The Val-Cit-PAB system exhibits a favorable balance of stability and controlled release, contributing significantly to the therapeutic window of ADCs.
Plasma Stability
A key advantage of the Val-Cit-PAB linker is its high stability in human plasma, which is comparable to that of non-cleavable linkers.[1][6] This stability prevents the premature release of the cytotoxic payload into the bloodstream, thereby reducing off-target toxicity.[7] However, it is important to note that the Val-Cit linker has shown instability in mouse plasma due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[8][9] This species-specific instability is a critical consideration for the preclinical evaluation of ADCs in rodent models.[8] Modifications to the linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), have been shown to enhance stability against this off-target cleavage.[10]
Enzymatic Cleavage and Payload Release
The Val-Cit dipeptide is efficiently cleaved by Cathepsin B.[1] While initially designed with Cathepsin B as the primary target, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and K, can also cleave the Val-Cit linker.[11] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms in tumors.[3] Upon cleavage, the self-immolative PAB spacer ensures the rapid and complete release of the active drug.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and cleavage of Val-Cit-PAB and related linkers.
Table 1: Comparative Plasma Stability of Dipeptide Linkers
| Linker | Species | Half-life | Key Findings | Reference |
| Mc-Val-Cit-PABOH | Mouse | 6.0 days | High plasma stability. | [12] |
| Mc-Val-Cit-PABOH | Monkey | 9.6 days | High plasma stability. | [12] |
| Val-Cit | Human | > 230 days | Generally exhibits high stability. | [12] |
| Val-Cit | Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c. | [8] |
| Glu-Val-Cit | Mouse | Stable | Addition of glutamic acid enhances stability. | [13] |
| Phe-Lys | Human | Substantially less stable than Val-Cit | Highlights the superior stability of the Val-Cit motif. | [6] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Enzyme(s) | Notes | Reference |
| Val-Cit | Baseline | Cathepsin B | Considered the benchmark for efficient cleavage. | [14] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with lower hydrophobicity. | |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated enzyme. | [14] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the Val-Cit-PAB linker.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a common route for the synthesis of the core linker structure.
Materials:
-
Fmoc-Cit-PABOH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF to a concentration of 0.2 M.[15]
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours.[15]
-
Remove the DMF and excess piperidine under reduced pressure.[15]
-
Co-evaporate with DMF to remove any residual piperidine.[15]
-
-
Dipeptide Formation:
-
Purification:
Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of a maleimide-activated drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)[4]
-
Maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE)
-
Organic co-solvent (e.g., DMSO)[4]
-
N-acetylcysteine for quenching[16]
-
Size-Exclusion Chromatography (SEC) system for purification[16]
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP or DTT to generate free thiol groups.
-
Perform a buffer exchange to transfer the reduced antibody into the conjugation buffer.[4]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO.[4]
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).[4]
-
Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).[4]
-
-
Quenching:
-
Quench any unreacted maleimide (B117702) groups by adding an excess of N-acetylcysteine.[16]
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.[16]
-
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the rate of drug release from the ADC in the presence of Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)[17]
-
HPLC system with a suitable column for separating the ADC, free drug, and other components.
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by HPLC to quantify the amount of released drug over time. The rate of cleavage can be determined from the slope of the drug concentration versus time plot.
Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma.
Materials:
-
ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
LC-MS system for analysis[1]
Procedure:
-
Incubate the ADC in plasma at 37°C.[2]
-
At various time points, collect plasma samples.[2]
-
Analyze the samples by LC-MS to determine the amount of intact ADC and/or the amount of released payload.[1] This allows for the calculation of the ADC's half-life in plasma.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Val-Cit-PAB linker.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical relationships of Val-Cit-PAB linker properties.
Conclusion
The Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its well-understood chemistry, favorable stability profile, and efficient enzymatic cleavage mechanism have established it as a benchmark for cleavable linkers. This technical guide provides a comprehensive overview of the Val-Cit-PAB linker, offering valuable data and protocols to support the ongoing research and development of next-generation ADCs for targeted cancer therapy.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. hoeford.com [hoeford.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. pyxisoncology.com [pyxisoncology.com]
Rifabutin as an Antibody-Drug Conjugate Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The repurposing of existing drugs with established safety profiles presents a compelling strategy in oncology to expedite the development of novel therapeutics.[1] Rifabutin (B1679326), a semisynthetic ansamycin (B12435341) antibiotic traditionally used for mycobacterial infections, has emerged as a promising candidate for development as an antibody-drug conjugate (ADC) payload.[2][3] This technical guide provides an in-depth overview of rifabutin's potential in this capacity, detailing its mechanisms of action, chemical properties for conjugation, and relevant experimental protocols for its evaluation. While direct in vivo efficacy data for a rifabutin-ADC is not yet publicly available, this guide consolidates the existing preclinical rationale and provides a framework for its development and assessment.
Introduction to Rifabutin as an ADC Payload
Rifabutin's primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in prokaryotes.[4][5][6][7] However, recent studies have unveiled its potent anticancer activities through distinct mechanisms in eukaryotic cells, making it an attractive candidate for targeted delivery via an ADC. The core concept of an ADC is to utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to tumor cells, thereby minimizing systemic toxicity.[8]
Chemical and Physical Properties of Rifabutin
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₂N₄O₁₁ | [3] |
| Molecular Weight | 847.00 g/mol | [3] |
| Solubility | More lipid-soluble than rifampin | [9] |
| Stability | Stable in oral liquid formulations for several weeks at various temperatures. | [10][11] |
Mechanisms of Anticancer Activity
Rifabutin exerts its anticancer effects through at least two distinct and compelling mechanisms: targeting the eIF4E-β-catenin axis and inhibiting P-glycoprotein (P-gp).
Inhibition of the eIF4E-β-catenin Signaling Pathway
The eukaryotic translation initiation factor 4E (eIF4E) is frequently overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival.[2][12] Rifabutin has been shown to suppress the phosphorylation of eIF4E, which in turn leads to decreased phosphorylation and subsequent transcriptional activity of β-catenin.[9] This inhibition of the eIF4E-β-catenin axis disrupts a critical signaling cascade for cancer cell growth and survival.[9] The depletion of eIF4E has been demonstrated to abolish the inhibitory effects of rifabutin on β-catenin activity, confirming this pathway as a key target.[9]
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane efflux pump that is frequently overexpressed in multidrug-resistant (MDR) cancer cells.[13] It actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. Rifabutin has been identified as a potent inhibitor of P-gp.[13][14] Molecular docking studies have revealed that rifabutin has a high binding affinity to the inhibitor binding site of P-gp.[15][16] This inhibition can re-sensitize MDR cancer cells to other cytotoxic agents and suggests that a rifabutin-ADC could be particularly effective in treating resistant tumors.
Cytotoxicity of Rifabutin
Table 1: Reported Cytotoxicity of Rifabutin
| Cell Line | Cancer Type | Reported Cytotoxicity | Reference |
| Lung cancer cell lines | Non-small cell lung cancer | 5-10 µM | [17] |
| KBV20C | Oral squamous carcinoma (P-gp overexpressing) | Increased early apoptosis in combination with vincristine (B1662923) (0.25-5 µM rifabutin) | [2] |
| HeLa | Cervical Carcinoma | Radiosensitizing effects observed | |
| SiHa | Cervical Carcinoma | Radiosensitizing effects observed |
Note: This table is not exhaustive and represents data points found in the surveyed literature. Further comprehensive screening is required to establish a detailed cytotoxicity profile.
Development of a Rifabutin-ADC
The development of a rifabutin-based ADC involves three key components: the monoclonal antibody, the linker, and the rifabutin payload.
Linker Chemistry
A crucial aspect of ADC design is the linker that connects the antibody to the payload. A common and effective choice is a cleavable linker, such as the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker.[4][5][13] This linker is designed to be stable in circulation but is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the specific release of the payload within the target cells.[4]
Conjugation Strategy
A common method for conjugating a drug-linker to an antibody is through the reaction of a maleimide (B117702) group on the linker with thiol groups on the antibody. These thiol groups can be generated by the reduction of interchain disulfide bonds in the antibody hinge region.
Experimental Protocols
Synthesis of this compound
While a specific protocol for the direct synthesis of this compound is not detailed in the available literature, a general procedure can be inferred from protocols for similar drug-linker conjugations.[13][15]
-
Synthesis of the MC-Val-Cit-PAB linker: This is a multi-step organic synthesis process that has been well-documented.[13][16]
-
Activation of the Linker: The PAB moiety of the linker is typically activated, for example, as a p-nitrophenyl carbonate, to facilitate conjugation with the drug.
-
Conjugation to Rifabutin: The activated linker is reacted with a suitable functional group on the rifabutin molecule. The hydroxyl groups on rifabutin could potentially be sites for esterification.
Antibody-Drug Conjugation Protocol
This protocol outlines a general method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody.
-
Antibody Preparation: Dialyze the monoclonal antibody (e.g., Trastuzumab) into a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4).
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Drug-Linker Preparation: Dissolve the maleimide-functionalized rifabutin-linker in a co-solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Purification: Remove unconjugated drug-linker and other reagents by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of an ADC.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the rifabutin-ADC, free rifabutin, and a non-targeting control ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
In Vivo Efficacy Study
This protocol describes a general workflow for evaluating the in vivo efficacy of a rifabutin-ADC in a xenograft mouse model.
-
Xenograft Model Establishment: Subcutaneously implant human cancer cells into immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the tumor-bearing mice into different treatment groups: vehicle control, rifabutin-ADC, non-targeting control ADC, and free rifabutin.
-
Dosing: Administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the treatment effects.
Future Perspectives and Conclusion
Rifabutin presents a novel and compelling payload for ADC development due to its unique dual mechanisms of anticancer activity. Its ability to target the eIF4E-β-catenin pathway and inhibit P-gp suggests potential efficacy in a broad range of cancers, including those that have developed multidrug resistance.
While further research is needed to establish a comprehensive cytotoxicity profile and, most importantly, to generate in vivo efficacy data for a rifabutin-ADC, the existing preclinical evidence provides a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a roadmap for researchers and drug developers to systematically evaluate the potential of rifabutin as a next-generation ADC payload. The future development of rifabutin-ADCs could offer a new therapeutic option for cancer patients, particularly those with difficult-to-treat, resistant tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104379168A - Drug conjugates, conjugation methods, and uses thereof - Google Patents [patents.google.com]
- 5. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herbimycin A inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. p-glycoprotein | PPTX [slideshare.net]
- 12. Antibody MC-VC-PAB-Doxorubicin Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 13. Page loading... [wap.guidechem.com]
- 14. The geldanamycin analogue 17-allylamino-17-demethoxygeldanamycin inhibits the growth of GL261 glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 17. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Aminobenzyl (PAB) Spacer in Drug-Linker Conjugate Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p-aminobenzyl (PAB) spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a self-immolative linker that facilitates the release of potent cytotoxic payloads in a controlled and traceless manner. This technical guide provides a comprehensive overview of the PAB spacer's mechanism of action, its impact on the stability and efficacy of ADCs, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on the performance of PAB-based linkers. Furthermore, this guide includes visualizations of key pathways and experimental workflows to aid in the understanding and implementation of this essential ADC technology.
Introduction to Self-Immolative Linkers and the PAB Spacer
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.
Self-immolative linkers are designed to undergo spontaneous cleavage and release the payload upon a specific triggering event, such as enzymatic cleavage of a nearby moiety. The p-aminobenzyl (PAB) spacer is a cornerstone of this technology, widely employed for its reliable and efficient self-immolative properties.[1] It is a key component in several clinically approved ADCs, including brentuximab vedotin (Adcetris®).[2][]
The PAB spacer is typically positioned between a cleavable trigger, such as a cathepsin B-sensitive dipeptide (e.g., valine-citrulline), and the cytotoxic drug.[4] This arrangement ensures that the payload is released in its native, unmodified form, which is often crucial for its cytotoxic activity.
Mechanism of Action: The Self-Immolative Cascade
The self-immolative mechanism of the PAB spacer is a well-orchestrated electronic cascade reaction. This process is initiated by the cleavage of a promoiety attached to the PAB spacer, which is typically an enzymatic cleavage event within the lysosome of a target cancer cell.
The key steps are as follows:
-
Enzymatic Cleavage: Following internalization of the ADC into a cancer cell, it is trafficked to the lysosome.[4][5] Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsin B recognize and cleave the dipeptide linker (e.g., Val-Cit).[6]
-
Unmasking of the Aniline (B41778) Nitrogen: The cleavage of the amide bond unmasks the aniline nitrogen of the p-aminobenzyl group.
-
1,6-Elimination: The newly exposed lone pair of electrons on the aniline nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring, leading to the fragmentation of the spacer.
-
Payload Release: The 1,6-elimination results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-p-quinone methide.[7]
This rapid and irreversible fragmentation ensures that the potent drug is liberated specifically at the site of action, minimizing off-target toxicity.
Quantitative Analysis of PAB Spacer Performance
The performance of ADCs containing a PAB spacer is evaluated based on several key parameters, including plasma stability, drug release kinetics, and in vitro cytotoxicity.
Plasma Stability
An ideal ADC should remain stable in systemic circulation to prevent premature drug release and off-target toxicity. The Val-Cit-PAB linker system generally exhibits high stability in human plasma. However, it's important to note that stability can be species-dependent, with some studies showing instability in mouse plasma due to the activity of carboxylesterases.[]
| Linker System | Species | Half-life (t½) | Reference |
| Val-Cit-PAB | Human Plasma | > 230 days | [] |
| Val-Cit-PAB | Mouse Plasma | Significantly shorter than in human plasma | [] |
| Glucuronide-PAB | Rat Plasma | ~81 days | [] |
| EVCit-PAB | Mouse Plasma | ~12 days (improved stability) | [8] |
Drug Release Kinetics
The rate of payload release from a PAB-containing ADC is primarily governed by the efficiency of the enzymatic cleavage of the trigger moiety. Studies have shown that papain can cleave the Val-Cit linker more rapidly than cathepsin B. The rate of immolation of the PAB spacer itself can be influenced by the electronic properties of the attached payload, with electron-withdrawing groups potentially accelerating the release of phenolic drugs.[9]
| Enzyme | Incubation Time for Max Release | Reference |
| Papain | ~8 hours | [6] |
| Cathepsin B | > 8 hours | [6] |
In Vitro Cytotoxicity
The efficacy of an ADC is ultimately determined by its ability to kill target cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50). The IC50 values are influenced by the antibody, payload, drug-to-antibody ratio (DAR), and the specific cell line being tested.
| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE (β-galactosidase-cleavable linker) | HER2+ | 8.8 | [10] |
| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 | [10] |
| Noncleavable ADC-MMAE (cysteine-linker-MMAE) | - | 10⁻¹¹ mol/L | [10] |
| Anti-HER2-VC(S)-PBD | KPL-4 (parental) | 0.15 µg/mL | [11] |
| Anti-HER2-VC(S)-PBD | KPL-4 (CTSB knockout) | 0.11 µg/mL | [11] |
| Anti-HER2-VC(S)-PBD | BT-474M1 (parental) | 0.022 µg/mL | [11] |
| Anti-HER2-VC(S)-PBD | BT-474M1 (CTSB knockout) | 0.055 µg/mL | [11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs containing PAB spacers.
Synthesis of a Val-Cit-PAB-Payload Conjugate (Example: Fmoc-Val-Cit-PAB-MMAE)
This protocol outlines the key steps for synthesizing a common drug-linker construct.
Materials:
-
Fmoc-L-Citrulline
-
4-aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
MMAE (Monomethyl auristatin E)
-
HOBt (Hydroxybenzotriazole)
-
Pyridine
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF.
-
Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the product by flash column chromatography.[12]
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Cit-PABOH in DMF and add an excess of piperidine.
-
Stir at room temperature to remove the Fmoc group.
-
Remove the solvent and excess piperidine under reduced pressure.[12]
-
-
Dipeptide Formation:
-
Dissolve the deprotected Cit-PABOH intermediate in DMF.
-
Add commercially available Fmoc-Val-OSu and stir until the reaction is complete.
-
Purify the resulting Fmoc-Val-Cit-PAB-OH by flash column chromatography or preparative HPLC.[12]
-
-
Payload Conjugation:
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and HOBt in anhydrous DMF and dry pyridine.
-
Stir at room temperature and monitor the reaction by HPLC.
-
Purify the crude product by semi-preparative HPLC and lyophilize to obtain Fmoc-VC-PAB-MMAE.[13]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
96-well plates
-
ADC constructs and controls (isotype control ADC, free payload)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the cell culture medium with the prepared dilutions and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.[14][15][16][17]
Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature drug release in plasma.
Materials:
-
ADC construct
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
LC-MS system
-
Protein precipitation solution (e.g., acetonitrile)
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Stop the reaction by freezing or by adding a protein precipitation solution.
-
Analysis:
-
Free Payload: Centrifuge the precipitated samples and analyze the supernatant by LC-MS to quantify the released payload.
-
Intact ADC: Alternatively, analyze the intact ADC in the plasma samples over time to determine the change in the drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the concentration of released payload or the percentage of intact ADC over time to determine the half-life of the ADC in plasma.[][18][19]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with DTT)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the ADC in the assay buffer.
-
Enzyme Addition: Add Cathepsin B to initiate the cleavage reaction. Include a control without the enzyme.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Quenching: Stop the reaction by adding an acid (e.g., formic acid).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload over time.
Signaling Pathways and Cellular Trafficking of ADCs
The efficacy of an ADC is not only dependent on the linker chemistry but also on the cellular processes that govern its internalization and trafficking.
Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4] The complex is then trafficked through the endosomal pathway to the lysosomes.[4][5] It is within this degradative compartment that the PAB spacer-containing linker is designed to be cleaved, leading to the release of the cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.
Conclusion
The p-aminobenzyl (PAB) spacer is a vital tool in the design of effective and safe antibody-drug conjugates. Its reliable self-immolative mechanism ensures the traceless and efficient release of unmodified cytotoxic payloads within target cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of its mechanism, coupled with robust experimental evaluation of stability, drug release kinetics, and cytotoxicity, is paramount for the successful development of next-generation ADCs. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. sciex.com [sciex.com]
- 2. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. hpst.cz [hpst.cz]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of MC-Val-Cit-PAB-Rifabutin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for the drug-linker conjugate, MC-Val-Cit-PAB-rifabutin. This conjugate comprises the potent antibiotic rifabutin (B1679326) linked to a monoclonal antibody-targeting scaffold via a cleavable linker system. The maleimidocaproyl (MC) group facilitates conjugation to antibodies, while the Val-Cit dipeptide offers a cathepsin B cleavage site for targeted drug release within the tumor microenvironment. The self-immolative p-aminobenzyl (PAB) spacer ensures the release of unmodified, active rifabutin.
This document details the multi-step synthesis of the linker-drug conjugate, including experimental protocols, quantitative data, and visual representations of the synthetic workflow.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that can be conceptually divided into two main stages:
-
Synthesis of the activated linker, MC-Val-Cit-PAB-PNP: This involves the sequential coupling of the amino acids L-valine and L-citrulline, followed by the attachment of the p-aminobenzyl alcohol (PAB) spacer. The terminal maleimide (B117702) group is introduced, and the hydroxyl group of the PAB moiety is activated as a p-nitrophenyl (PNP) carbonate to facilitate conjugation with the drug.
-
Conjugation of Rifabutin to the Activated Linker: The activated linker, MC-Val-Cit-PAB-PNP, is then reacted with rifabutin. The nucleophilic hydroxyl or amine groups on the rifabutin molecule displace the p-nitrophenolate leaving group to form a stable carbamate (B1207046) linkage, yielding the final drug-linker conjugate.
Caption: Overall synthetic workflow for this compound.
II. Synthesis of the Activated Linker: MC-Val-Cit-PAB-PNP
The synthesis of the activated linker is a critical phase that requires careful control of reaction conditions to ensure high yield and purity, and to prevent side reactions such as epimerization. An improved methodology, avoiding the use of EEDQ coupling which can lead to side products, is presented here.[1]
A. Synthesis of Fmoc-Val-Cit-PAB-OH
The initial steps involve the formation of the dipeptide-PAB conjugate with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of valine.
Experimental Protocol:
-
Synthesis of Fmoc-Val-Cit: Dissolve Fmoc-Val-OSu (1.2 equivalents) in a suitable organic solvent such as dimethylformamide (DMF). Add L-Citrulline (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the reaction mixture at room temperature overnight. The product, Fmoc-Val-Cit, can be isolated by precipitation with an anti-solvent like diethyl ether and purified by flash chromatography.
-
Coupling of p-Aminobenzyl Alcohol: Dissolve Fmoc-Val-Cit (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product, Fmoc-Val-Cit-PAB-OH, is typically purified by column chromatography. A yield of 82-95% can be expected for this step.[1][2]
B. N-terminal Deprotection and Maleimide Functionalization
The Fmoc protecting group is removed to allow for the introduction of the maleimidocaproyl group.
Experimental Protocol:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in a 20% solution of piperidine (B6355638) in DMF. Stir at room temperature for 1-2 hours. The deprotected product, H₂N-Val-Cit-PAB-OH, can be precipitated with cold diethyl ether and used directly in the next step after drying under vacuum.
-
Maleimide Coupling: Dissolve the deprotected H₂N-Val-Cit-PAB-OH in DMF. Add maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the reaction at room temperature for 2-4 hours. The product, MC-Val-Cit-PAB-OH, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
C. Activation of the PAB Hydroxyl Group
The terminal hydroxyl group of the PAB spacer is activated with p-nitrophenyl chloroformate to facilitate the subsequent conjugation with rifabutin.
Experimental Protocol:
-
PNP Carbonate Formation: Dissolve MC-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add pyridine (B92270) (1.5 equivalents) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 equivalents) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture is then washed with aqueous solutions to remove excess reagents and the organic layer is dried and concentrated. The final product, MC-Val-Cit-PAB-PNP, is purified by flash chromatography.
Table 1: Summary of Yields for Key Intermediates in Linker Synthesis
| Step | Product | Typical Yield (%) | Reference |
| Fmoc-Val-Cit Synthesis | Fmoc-Val-Cit | 85-95 | [1] |
| PAB Coupling | Fmoc-Val-Cit-PAB-OH | 82-95 | [1][2] |
| Maleimide Coupling & PNP Activation | MC-Val-Cit-PAB-PNP | 60-70 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
References
A Deep Dive into the Enzymatic Liberation of Payloads: The Cathepsin B-Mediated Cleavage of the Val-Cit Linker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within the tumor microenvironment. This guide provides a comprehensive technical overview of the core mechanism, quantitative data, and detailed experimental protocols pertinent to the enzymatic cleavage of the Val-Cit linker by cathepsin B, a lysosomal protease frequently overexpressed in cancer cells.
The Mechanism of Action: A Precisely Orchestrated Release
The efficacy of the Val-Cit linker hinges on a multi-step intracellular process that ensures payload stability in systemic circulation and specific release within the target cancer cell.
-
Internalization: An ADC binds to a specific antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is transported through the endosomal-lysosomal pathway. As the endosome matures, its internal pH acidifies.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.[1] The hydrophobic valine residue fits into the S2 subsite of cathepsin B, while the citrulline residue occupies the S1 subsite.[1]
-
Self-Immolation: This cleavage event initiates a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, which is strategically placed between the dipeptide and the drug.[2] This self-immolative cascade leads to the traceless release of the unmodified and active cytotoxic payload.[2]
-
Payload Action: The liberated drug can then diffuse from the lysosome into the cytoplasm and exert its cytotoxic effect, such as disrupting microtubule dynamics or inducing DNA damage.
While initially attributed solely to cathepsin B, it is now understood that other cathepsins, including L, S, and F, can also contribute to Val-Cit linker cleavage.[1] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms.[1]
Quantitative Analysis of Linker Cleavage
The efficiency of linker cleavage is a critical determinant of an ADC's therapeutic index. While kinetic parameters for full ADC constructs are not extensively published, studies on model substrates and full ADCs provide valuable insights.
| Substrate/Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| vc-MMAE ADC I | Cathepsin B | 13.9 ± 1.5 | 1.9 ± 0.1 | 1.4 x 10⁵ | [3] |
| vc-MMAE ADC II | Cathepsin B | 15.0 ± 1.8 | 2.0 ± 0.1 | 1.3 x 10⁵ | [3] |
| vc-MMAE ADC III | Cathepsin B | 14.2 ± 2.0 | 2.1 ± 0.1 | 1.5 x 10⁵ | [3] |
| vc-MMAE ADC IV | Cathepsin B | 15.8 ± 2.5 | 2.2 ± 0.2 | 1.4 x 10⁵ | [3] |
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |
| Val-Cit | 100% | [2] |
| Val-Ala | 50% | [2] |
Experimental Protocols
Accurate assessment of linker cleavage is paramount in ADC development. The following are detailed methodologies for key experiments.
In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)
This high-throughput assay is ideal for screening and characterizing linker susceptibility to cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0[4]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[4]
-
Substrate Stock Solution: 10 mM in DMSO (store at -20°C, protected from light)[4]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Cathepsin B Activation:
-
Assay Protocol:
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the microplate.[4]
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[4]
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.[4]
-
Immediately measure fluorescence kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the substrate blank wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
In Vitro ADC Cleavage Assay (HPLC-based)
This method provides a quantitative measure of payload release from the full ADC construct.
Materials:
-
Test ADC
-
Purified Cathepsin B enzyme
-
Assay Buffer: 25 mM sodium acetate, 1 mM EDTA, pH 5.0, containing 30 mM DTT[6]
-
Activation Buffer: 30 mM DTT/15 mM EDTA in water[6]
-
Quenching Solution (e.g., acetonitrile)
-
Reversed-phase HPLC system
Procedure:
-
Cathepsin B Activation:
-
Reaction Setup:
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile).
-
-
Sample Preparation and HPLC Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid or trifluoroacetic acid) to separate the released payload from the intact ADC and other components.
-
-
Quantification:
-
The amount of released payload is quantified by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug.
-
Visualizations
Signaling Pathway of ADC Internalization and Payload Release
Experimental Workflow for In Vitro ADC Cleavage Assay
Logical Relationship of Val-Cit Linker Cleavage Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic-Derived Warhead: A Technical Guide to the Discovery and Development of Rifabutin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with a constant search for novel payloads that offer unique mechanisms of action and improved therapeutic indices. This technical guide explores the promising, yet largely untapped, potential of rifabutin (B1679326), a well-established antibiotic, as a novel warhead for ADC development. While direct literature on rifabutin-based ADCs is nascent, this document synthesizes the known anticancer properties of rifabutin with established principles of ADC design to provide a comprehensive roadmap for researchers in this burgeoning field. We will delve into the rationale for selecting rifabutin, propose a hypothetical ADC construct, and provide detailed, adaptable protocols for its synthesis, characterization, and preclinical evaluation. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction: Repurposing Rifabutin for Oncology
Rifabutin, a semisynthetic ansamycin (B12435341) antibiotic, has been a cornerstone in the treatment of mycobacterial infections for decades.[1] Its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby halting transcription and leading to bacterial cell death.[1] Recent investigations, however, have unveiled intriguing anticancer properties of rifabutin, positioning it as a compelling candidate for drug repurposing in oncology.[2][3][4][5]
Studies have demonstrated that rifabutin exhibits cytotoxic effects against various cancer cell lines, including lung cancer.[6][7] One identified mechanism of its anticancer activity is the targeting of the eIF4E-β-catenin axis, a critical pathway in cancer cell growth and survival.[6] Furthermore, rifabutin has been shown to act as a potent inhibitor of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer.[8][9] This dual functionality of direct cytotoxicity and resistance reversal makes rifabutin a particularly attractive payload for an ADC. By delivering rifabutin directly to tumor cells via a monoclonal antibody, it is hypothesized that a highly targeted and potent therapeutic can be developed.
This guide will focus on a hypothetical rifabutin-based ADC, herein named Rifa-ADC, which utilizes a cleavable linker chemistry for intracellular payload release.
The Rifa-ADC Construct: A Modular Design
The efficacy of an ADC is contingent on the careful selection of its three core components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.[10]
-
Monoclonal Antibody (mAb): For the purpose of this guide, we will consider the use of an anti-HER2 mAb, such as trastuzumab, which targets the human epidermal growth factor receptor 2, a well-validated target in various cancers, including breast and gastric cancers.
-
Payload: The payload is rifabutin, leveraging its unique dual-action anticancer properties.
-
Linker: A frequently employed and well-characterized linker system, the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker, will be utilized.[11][12][] This linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cancer cell.[14]
Synthesis and Characterization of Rifa-ADC
The generation of a rifabutin-based ADC involves a multi-step process encompassing the synthesis of the drug-linker conjugate followed by its conjugation to the antibody.
Experimental Protocol: Synthesis of MC-Val-Cit-PAB-Rifabutin
This protocol outlines the synthesis of the drug-linker complex.
-
Activation of Rifabutin: Rifabutin is first modified to introduce a reactive handle for conjugation to the linker. This may involve the selective acylation of a hydroxyl group on the rifabutin molecule.
-
Peptide Synthesis: The Val-Cit dipeptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Linker Assembly: The MC and PAB moieties are sequentially coupled to the Val-Cit dipeptide.
-
Drug-Linker Conjugation: The activated rifabutin is then conjugated to the fully assembled MC-Val-Cit-PAB linker to yield the final drug-linker construct.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure of the purified this compound is confirmed by mass spectrometry and NMR spectroscopy.
Experimental Protocol: Conjugation of this compound to Anti-HER2 mAb
This protocol describes the conjugation of the drug-linker to the antibody.
-
Antibody Reduction: The interchain disulfide bonds of the anti-HER2 mAb are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Conjugation Reaction: The this compound is added to the reduced antibody solution. The maleimide (B117702) group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification of Rifa-ADC: The resulting ADC is purified from unconjugated drug-linker and unreacted antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of Rifa-ADC: The purified Rifa-ADC is thoroughly characterized to ensure quality and consistency.
Data Presentation: Rifa-ADC Characterization
The following table summarizes the key characterization parameters for the Rifa-ADC.
| Parameter | Method | Specification | Hypothetical Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 3.5 - 4.5 | 4.1 |
| Purity | SEC-HPLC | > 95% | 98.2% |
| Monomer Content | SEC-HPLC | > 95% | 97.5% |
| Free Drug-Linker | RP-HPLC | < 1% | 0.5% |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg | < 0.1 EU/mg |
Preclinical Evaluation of Rifa-ADC
A comprehensive preclinical evaluation is critical to assess the therapeutic potential and safety profile of the Rifa-ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay
This assay determines the potency of the Rifa-ADC in killing cancer cells.
-
Cell Lines: A HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-231) are used.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Rifa-ADC, free rifabutin, or a non-targeting control ADC for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment group.
Experimental Protocol: Internalization Assay
This assay confirms that the Rifa-ADC is internalized by the target cells.
-
Labeling: The Rifa-ADC is labeled with a fluorescent dye.
-
Treatment: HER2-positive cells are incubated with the fluorescently labeled Rifa-ADC.
-
Imaging: Internalization is visualized and quantified using confocal microscopy or flow cytometry over time.
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the Rifa-ADC in a living organism.
-
Animal Model: Immunodeficient mice are subcutaneously implanted with HER2-positive tumor cells (e.g., SK-BR-3).[15][16][17]
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, free rifabutin, non-targeting control ADC, and Rifa-ADC.
-
Dosing: The respective treatments are administered intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size, and tumors are excised and weighed.
Data Presentation: Preclinical Evaluation of Rifa-ADC
The following tables summarize the hypothetical data from the preclinical evaluation.
Table 1: In Vitro Cytotoxicity of Rifa-ADC
| Compound | SK-BR-3 (HER2+) IC50 (nM) | MDA-MB-231 (HER2-) IC50 (nM) |
| Rifa-ADC | 5.2 | > 1000 |
| Free Rifabutin | 850 | 920 |
| Non-targeting Control ADC | > 1000 | > 1000 |
Table 2: In Vivo Efficacy of Rifa-ADC in SK-BR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Free Rifabutin | 10 | 1050 | 16 |
| Non-targeting Control ADC | 5 | 1180 | 5.6 |
| Rifa-ADC | 5 | 150 | 88 |
Visualizing the Science: Diagrams and Workflows
Visual representations are crucial for understanding the complex biological and chemical processes involved in ADC development.
Caption: Mechanism of action of a hypothetical rifabutin-based ADC.
Caption: Workflow for the synthesis and characterization of Rifa-ADC.
Caption: Workflow for the preclinical evaluation of Rifa-ADC.
Conclusion and Future Directions
The exploration of rifabutin as a novel ADC payload represents a promising frontier in the development of targeted cancer therapies. Its dual mechanism of action, combining direct cytotoxicity with the potential to overcome multidrug resistance, offers a compelling rationale for its use. This technical guide provides a foundational framework for the discovery and development of rifabutin-based ADCs, from conceptual design to preclinical validation. While the protocols and data presented are based on a hypothetical construct, they are grounded in established scientific principles and are intended to be adaptable to specific research needs. Further investigation into different linker technologies, antibody targets, and tumor types will be crucial in fully elucidating the therapeutic potential of this exciting new class of ADCs. The journey of transforming a well-known antibiotic into a targeted anticancer agent has just begun, and it holds the promise of delivering innovative and effective treatments for patients in need.
References
- 1. Facebook [cancer.gov]
- 2. Repurposed Drugs Offering New Hope in Cancer Therapy [honcology.com]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing Old Drugs for New Uses in Innovative Cancer Care | Emory University | Atlanta GA [winshipcancer.emory.edu]
- 5. Novel Approaches in Repurposing Medicines for Oncology Indications [honcology.com]
- 6. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 14. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of the Maleimidocaproyl (MC) Linker
For Researchers, Scientists, and Drug Development Professionals
The maleimidocaproyl (MC) linker is a crucial component in the design of bioconjugates, most notably antibody-drug conjugates (ADCs). Its primary function is to act as a stable and defined spacer, connecting a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic agent. This guide provides a comprehensive overview of the core chemical properties of the MC linker, including its reactivity, stability, and role in the mechanism of action of ADCs.
Core Chemical Properties and Reactivity
The MC linker is characterized by a maleimide (B117702) group at one end and a caproyl (hexanoyl) spacer. The maleimide moiety is a highly reactive Michael acceptor, exhibiting a strong and selective affinity for nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins.[]
Reaction with Thiols: The conjugation of the MC linker to a protein, such as an antibody, proceeds via a Michael addition reaction between the maleimide double bond and the sulfhydryl group of a cysteine residue. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[] The reaction is base-catalyzed, with the thiolate anion acting as the nucleophile.[2][3]
Role as a Spacer: The caproyl portion of the MC linker provides a flexible aliphatic chain that acts as a spacer. This spacer is critical for several reasons:
-
It provides sufficient distance between the antibody and the payload to minimize steric hindrance, allowing both moieties to function optimally.[4]
-
The length of the spacer can influence the accessibility of the payload to its target and the overall physicochemical properties of the ADC.[]
-
In the context of cleavable linkers, the MC spacer provides the necessary room for enzymes to access and cleave the adjacent cleavable unit.[4]
Stability and Instability: The Thiosuccinimide Ring
While the initial thioether bond formed is stable, the resulting thiosuccinimide ring is susceptible to two competing reactions in the physiological environment of plasma: retro-Michael reaction and hydrolysis.[6] This instability is a critical consideration in ADC design, as it can lead to premature release of the payload and off-target toxicity.
Retro-Michael Reaction: This reaction is the reverse of the initial conjugation, leading to the dissociation of the linker-payload from the antibody.[6] The liberated maleimide-payload can then potentially react with other thiols in circulation, such as serum albumin. The rate of the retro-Michael reaction is influenced by pH, temperature, and the pKa of the thiol involved in the original conjugate.[6]
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative.[6] This hydrolyzed form is no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the antibody. The rate of hydrolysis is dependent on pH and can be influenced by substituents on the maleimide ring.[6] Promoting hydrolysis is a strategy to enhance the stability of maleimide-based ADCs.
Quantitative Data
The following tables summarize key quantitative data related to the maleimidocaproyl linker and its reactions. It is important to note that much of the available kinetic data is for N-substituted maleimides in general, and the specific N-caproyl substituent of the MC linker may influence these values.
| Property | Value | Source(s) |
| Spacer Length (Estimated) | ~9.7 Å | |
| Molecular Weight | 211.22 g/mol (for 6-maleimidohexanoic acid) | [7] |
| Reactivity | Highly selective for thiols over amines at neutral pH | [] |
Table 1: Physicochemical Properties of the Maleimidocaproyl (MC) Linker. The spacer length is an estimation based on standard bond lengths and angles.
| Reaction Condition | Half-life (t½) | Source(s) |
| N-ethylmaleimide-cysteine conjugate (in the presence of N-acetyl cysteine, pH 7.4, 37°C) | ~24 hours | [6] |
| N-aryl maleimide conjugate (in mouse serum) | >200 hours | [8] |
| N-alkyl maleimide conjugate (in mouse serum) | ~60-70% deconjugation after 200 hours | [8] |
| "Self-hydrolyzing" maleimide-cysteine conjugate (pH 8.0, 37°C) | No measurable drug loss | [6] |
Table 2: Stability of Thiosuccinimide Linkages. This table provides context on the stability of the thiosuccinimide ring formed after maleimide-thiol conjugation. The stability is highly dependent on the specific maleimide derivative and the reaction conditions.
| pH | Relative Reaction Rate | Source(s) |
| 5.8 | Slower | [2][3] |
| 7.2 | Faster | [2][3] |
| > 8.0 | Potential for competing reactions with amines | [] |
Table 3: pH Dependence of Maleimide-Thiol Reaction Kinetics. The reaction rate is significantly influenced by pH due to the requirement for the deprotonated thiolate anion.
Experimental Protocols
General Protocol for Antibody Conjugation with a Maleimide-Containing Linker-Payload
This protocol describes the general steps for conjugating a maleimide-functionalized linker-payload (e.g., MC-VC-PABC-MMAE) to an antibody.
1. Antibody Reduction:
-
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Reagents:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
-
Procedure:
-
Prepare a stock solution of the reducing agent.
-
Add a 10- to 20-fold molar excess of the reducing agent to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
If using DTT, remove the excess reducing agent by dialysis or using a desalting column. TCEP does not typically require removal before conjugation.[9]
-
2. Conjugation Reaction:
-
Objective: To react the maleimide-linker-payload with the reduced antibody.
-
Reagents:
-
Reduced antibody solution.
-
Maleimide-linker-payload dissolved in a water-miscible organic solvent (e.g., DMSO).
-
-
Procedure:
-
Add the maleimide-linker-payload solution to the reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload over the antibody is often used.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
3. Purification:
-
Objective: To remove unreacted linker-payload and other small molecules.
-
Methods:
-
Size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).[11]
-
Dialysis against a suitable buffer.
-
Tangential flow filtration (TFF) for larger scale preparations.
-
4. Characterization:
-
Objective: To determine the drug-to-antibody ratio (DAR) and assess the quality of the ADC.
-
Methods:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload to calculate the DAR.
-
Hydrophobic Interaction Chromatography (HIC): A powerful method to separate species with different DARs and quantify the distribution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the DAR.
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation.[12]
-
Synthesis of MC-VC-PABC-MMAE
The synthesis of the widely used linker-drug conjugate, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-VC-PABC-MMAE), is a multi-step process. A simplified schematic is presented below.[13]
Caption: Simplified synthesis scheme for MC-VC-PABC-MMAE.
Signaling Pathways and Experimental Workflows
The MC linker is a key component in the overall mechanism of action of many ADCs. The following diagrams illustrate the typical workflow for ADC development and the intracellular processing of an ADC containing a cleavable linker with an MC spacer.
References
- 2. par.nsf.gov [par.nsf.gov]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Maleimidohexanoic Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 13. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
The Self-Immolative Mechanism of p-Aminobenzyl Alcohol: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl alcohol (PABA) moiety is a cornerstone of modern drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs) and other prodrugs. Its utility lies in its function as a "self-immolative" linker, a chemical entity that, once activated, undergoes a spontaneous, irreversible fragmentation to release a therapeutic agent in its native, unmodified form. This technical guide provides an in-depth exploration of the core self-immolative mechanism of PABA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.
Core Principle: The 1,6-Elimination Cascade
The self-immolative properties of p-aminobenzyl alcohol are predicated on a 1,6-elimination reaction, a type of electronic cascade. In a typical prodrug construct, the aromatic amine of the PABA linker is temporarily masked with a protecting group, often a peptide sequence recognized by a specific enzyme. The benzylic alcohol, in turn, is connected to the drug molecule via a carbamate (B1207046), carbonate, or ether linkage.
The process is initiated by the selective cleavage of the protecting group from the aniline (B41778) nitrogen. This "unmasking" dramatically increases the electron-donating ability of the nitrogen atom. The free amine then triggers a spontaneous 1,6-elimination, where the lone pair of electrons on the nitrogen initiates a cascade that results in the formation of a transient, highly reactive aza-quinone methide intermediate. This intermediate subsequently releases the attached drug molecule, carbon dioxide (in the case of a carbamate linkage), and regenerates a stable aromatic system. The key advantage of this mechanism is that the linker essentially fragments and disappears, ensuring the released drug is chemically identical to its active form.[1][2]
Quantitative Analysis of PABA Self-Immolation
The rate of drug release is a critical parameter in prodrug design, influenced by both the initial enzymatic cleavage and the subsequent self-immolation of the PABA linker. The kinetics of the 1,6-elimination are influenced by several factors, including the electronic properties of substituents on the aromatic ring and the nature of the leaving group (the drug itself).
Table 1: Kinetic Data for PABA and Related Self-Immolative Linkers
| Linker System | Trigger | Leaving Group/Payload | Kinetic Parameter | Value | Conditions | Reference(s) |
| Z-Val-Cit-p-amidobenzyl ether | Cathepsin B | 1-Naphthol | Rapid Release | - | - | [3] |
| Nα-Boc-Lys-p-aminobenzyl carbamate | Trypsin | 4-Nitroaniline | t1/2 | ≈ 40 h (untriggered) | 0.05 M Bistris buffer (pH 6.9), 25 °C | [4] |
| PABA-linked prodrugs | Carboxypeptidase G2 (CPG2) | Glutamate (B1630785) | kcat/KM | 0.91–21.1 µM⁻¹s⁻¹ | - | [5] |
| p-Hydroxybenzylammonium | Spontaneous | Phenethylamine | t1/2 | 350 hours | - | [6] |
| 1,4-anthracene-based hydroxybenzylammonium | Spontaneous | Phenethylamine | t1/2 | 18 minutes | 1 mM in 1:1 methanol/Tris buffer | [6] |
Note: The presented data is a compilation from various sources and experimental conditions may differ.
Factors Influencing the Rate of Self-Immolation
The efficiency of the 1,6-elimination is not constant and can be modulated by strategic chemical modifications:
-
Electronic Effects: Electron-donating groups on the p-aminobenzyl ring can accelerate the rate of elimination by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state. Conversely, electron-withdrawing groups can retard the fragmentation.[7]
-
Leaving Group Ability: The pKa of the departing drug molecule influences the rate of cleavage. A lower pKa (more acidic) generally corresponds to a better leaving group, facilitating a faster release.[7]
-
Steric Hindrance: Substituents near the reaction center can sterically hinder the necessary conformational changes for the elimination to occur, thereby slowing down the rate of drug release.[8]
Experimental Protocols
Synthesis of p-Aminobenzyl Alcohol
A common method for the synthesis of p-aminobenzyl alcohol involves the reduction of p-nitrobenzyl alcohol.
Procedure:
-
Dissolve p-nitrobenzyl alcohol (1 equivalent) in a suitable solvent such as isopropanol (B130326) or methanol.[9]
-
Add a catalyst, for example, Raney nickel (a catalytic amount).[9]
-
While stirring and heating (e.g., to 50°C), slowly add a reducing agent like hydrazine (B178648) hydrate (B1144303) (5 equivalents) dropwise.[9]
-
After the addition is complete, reflux the reaction mixture for a specified time (e.g., 1.5-3 hours).[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter off the catalyst.
-
Remove the solvent and excess reducing agent under reduced pressure.
-
The residue can be taken up in a solvent like ethyl acetate (B1210297) and washed with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield p-aminobenzyl alcohol.[9]
Synthesis of a Val-Cit-PABA Linker
The Valine-Citrulline-PABA linker is a widely used dipeptide linker that is cleavable by Cathepsin B.
Procedure (a representative synthesis):
-
Fmoc-Val-Cit Synthesis: Couple Fmoc-Val-OSu with L-Citrulline in a suitable solvent system.
-
Coupling of Fmoc-Val-Cit to p-Aminobenzyl Alcohol:
-
Dissolve Fmoc-Val-Cit (1 equivalent) in a mixed solvent of dichloromethane (B109758) and methanol.[10]
-
Add p-aminobenzyl alcohol (e.g., 1.2 equivalents) to the solution.[10]
-
Add a coupling reagent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (e.g., 2 equivalents).[10]
-
Stir the reaction mixture at room temperature overnight.[10]
-
Work-up involves concentrating the solvent and washing the residue with a suitable solvent like diisopropyl ether to precipitate the product, Fmoc-Val-Cit-PABA.[10]
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected peptide-linker in DMF.[10]
-
Add a base such as pyridine (B92270) or piperidine (B6355638) and stir at room temperature.[10]
-
Monitor the deprotection by TLC.
-
Concentrate the solution under high vacuum to obtain the deprotected Val-Cit-PABA linker.[10]
-
Monitoring Drug Release via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique to quantify the release of a drug from its PABA-linked prodrug.
General Protocol:
-
Sample Preparation: Incubate the ADC or prodrug in a relevant biological matrix (e.g., plasma, lysosomal homogenate) or buffer at a controlled temperature (e.g., 37°C).[11]
-
Time Points: At various time intervals, withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Stop the reaction, for example, by adding an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis:
-
Inject the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase gradient appropriate for separating the intact prodrug, the released drug, and any linker byproducts.
-
Detect the compounds using a UV detector at a wavelength where both the prodrug and the released drug absorb.
-
Quantify the amount of released drug by comparing the peak area to a standard curve of the pure drug.[11]
-
Visualizing the Self-Immolative Mechanism and Workflows
Signaling Pathway of Drug Release
Caption: The enzymatic cleavage of the linker triggers a self-immolative cascade releasing the active drug.
Experimental Workflow for Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of PABA-linked antibody-drug conjugates.
Conclusion
The self-immolative mechanism of p-aminobenzyl alcohol offers a robust and elegant solution for the controlled release of therapeutic agents. Its predictable electronic cascade, initiated by a specific biological trigger, has made it an indispensable tool in the development of targeted therapies. A thorough understanding of the factors that govern the kinetics of this process, coupled with rigorous synthetic and analytical methodologies, is paramount for the rational design of next-generation prodrugs and ADCs with optimized efficacy and safety profiles. This guide provides a foundational framework for researchers to delve into the practical application of this remarkable chemical system.
References
- 1. mdpi.com [mdpi.com]
- 2. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 5. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of DNA-Dependent RNA Polymerase by Rifabutin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rifabutin (B1679326), a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class, is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] Its primary clinical application is in the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC) disease, particularly in HIV-positive patients.[3][4] The bactericidal effect of rifabutin stems from its high-affinity binding to the β-subunit of the bacterial RNAP, which sterically occludes the path of the elongating RNA transcript.[5][6] This guide provides a comprehensive technical overview of the molecular mechanism of rifabutin's inhibitory action, the structural basis of its interaction with RNAP, quantitative data on its potency, mechanisms of resistance, and detailed experimental protocols for studying its effects.
Core Mechanism of Inhibition
Rifabutin exerts its bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme responsible for transcribing genetic information from DNA to messenger RNA (mRNA).[1][7] This inhibition halts protein synthesis, ultimately leading to bacterial cell death.[1][4]
The mechanism involves the following key steps:
-
Binding: Rifabutin binds to a deep, hydrophobic pocket within the β-subunit of the RNAP, encoded by the rpoB gene.[1][6] This binding site is located within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[6][8]
-
Steric Blockade: Once bound, the rifabutin molecule physically obstructs the path of the nascent RNA chain.[5]
-
Inhibition of Elongation: This steric hindrance prevents the extension of the RNA transcript beyond a length of 2-3 nucleotides, effectively halting the transcription elongation process.[5][6] The enzyme is thus "frozen" at the promoter, unable to synthesize functional mRNA.
Unlike many antibiotics, rifabutin does not inhibit the mammalian counterpart of the enzyme, which accounts for its selective toxicity against bacteria.[9]
References
- 1. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 2. Rifabutin | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Articles [globalrx.com]
- 4. What is Rifabutin used for? [synapse.patsnap.com]
- 5. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive study on structure-activity relationships of rifamycins: discussion of molecular and crystal structure and spectroscopic and thermochemical properties of rifamycin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Ripple Effect: A Technical Guide to the Bystander Effect of Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is significantly broadened by a phenomenon known as the bystander effect, a mechanism whereby the cytotoxic payload delivered by the ADC to a target cancer cell can eliminate neighboring, antigen-negative tumor cells. This effect is predominantly orchestrated by the design of the ADC, particularly the nature of the linker connecting the antibody to the payload. This in-depth technical guide explores the core principles of the bystander effect mediated by cleavable linkers, providing a comprehensive overview of the underlying mechanisms, quantitative comparisons of key ADC components, and detailed experimental protocols for its evaluation.
The Core Mechanism: A Symphony of Specificity and Diffusion
The bystander effect of ADCs with cleavable linkers is a multi-step process that begins with the high specificity of the monoclonal antibody and culminates in the indiscriminate killing of tumor cells in the vicinity of the target cell. This process is crucial for overcoming tumor heterogeneity, a major challenge in cancer therapy where not all malignant cells express the target antigen.
The journey of an ADC with a cleavable linker to induce the bystander effect can be visualized as a targeted delivery followed by localized, untargeted cytotoxicity.
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to Val-Cit Linker Design for Lysosomal Release
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of potent cytotoxic agents within cancer cells. This guide provides a comprehensive technical overview of the Val-Cit linker, detailing its mechanism of action, design considerations, and the experimental protocols crucial for its evaluation.
The Val-Cit Linker: A Protease-Cleavable Masterpiece
At its core, the Val-Cit linker is an enzymatically cleavable linker designed to be stable in the systemic circulation but susceptible to cleavage by specific lysosomal proteases, most notably Cathepsin B.[1][] This enzyme is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells, providing a targeted release mechanism.[] The Val-Cit dipeptide sequence serves as a recognition motif for Cathepsin B, which hydrolyzes the peptide bond, initiating the release of the cytotoxic payload.[]
To facilitate this release, a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated into the linker design.[3] Following cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified active drug.[3]
Quantitative Data on Linker Performance
The stability and cleavage kinetics of the Val-Cit linker are critical parameters influencing the therapeutic window of an ADC. The following tables summarize key quantitative data from various studies, offering a comparative perspective.
Table 1: Plasma Stability of Val-Cit and Modified Linkers
| Linker Type | Species | Matrix | Half-life (t½) | Key Findings |
| Val-Cit | Human | Plasma | > 230 days[4] | High stability in human plasma.[4][5] |
| Val-Cit | Mouse | Plasma | 2.3 hours[5] | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c).[1][4] |
| Glu-Val-Cit (EVCit) | Mouse | Plasma | 19.1 hours[5] | Addition of a glutamic acid residue significantly increases stability in mouse plasma.[5][6] |
| Val-Ala | Mouse | Serum | - | Generally shows lower hydrophobicity than Val-Cit.[6] |
| cBu-Cit | - | - | - | Designed for increased selectivity for Cathepsin B.[6] |
Table 2: Cathepsin B-Mediated Cleavage of Different Linkers
| Linker in ADC | Relative Cleavage Rate (vs. Val-Cit) | Key Observations |
| Val-Cit | 1.0 | Standard cleavage rate. |
| Glu-Val-Cit | More sensitive to Cathepsin B cleavage than Val-Cit in some ADC constructs.[5] | Modification does not negatively impact target enzyme cleavage.[5] |
| Val-Ala | Cleaved at approximately half the rate of Val-Cit in isolated enzyme assays.[3] | Slower release kinetics compared to Val-Cit.[3] |
Visualizing the Pathway: From Circulation to Cytotoxicity
The journey of a Val-Cit linked ADC from administration to therapeutic action involves a series of critical steps.
Figure 1. Signaling pathway of ADC internalization and lysosomal payload release.
Experimental Protocols for Linker Evaluation
Thorough experimental evaluation is paramount in the development of ADCs with Val-Cit linkers. The following are detailed methodologies for key assays.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to its target enzyme.
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)[4]
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of 1 µM in the assay buffer.[7]
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of 20 nM.[7]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a suitable quenching solution (e.g., a strong acid or organic solvent).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the rate of cleavage from the concentration of the released payload over time.
Figure 2. Experimental workflow for the in vitro Cathepsin B cleavage assay.
ADC Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency of the ADC against target cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)
-
Complete cell culture medium
-
ADC of interest
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for a period that allows for ADC internalization and payload release (typically 72-96 hours).[8]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
ADC Internalization and Lysosomal Localization Assay
This assay visualizes the uptake of the ADC by target cells and its trafficking to the lysosome.
Objective: To confirm the internalization and lysosomal co-localization of an ADC in target cells.
Materials:
-
Target cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.
-
In the last 30-60 minutes of incubation, add the lysosomal marker to the culture medium.
-
Wash the cells with PBS to remove unbound ADC and markers.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, capturing images in the channels for the ADC, lysosome, and nucleus.
-
Analyze the images for co-localization of the ADC and lysosomal signals, which will appear as merged colors (e.g., yellow from green ADC and red lysosome).
Design Considerations and Future Directions
The design of a Val-Cit linker is a multi-faceted process that requires careful consideration of several factors to optimize the therapeutic index of an ADC.
Figure 3. Logical relationship between linker design parameters and the therapeutic window.
Key considerations include:
-
Plasma Stability: As highlighted by the species-specific instability in mice, modifications to the linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), can significantly enhance stability without compromising lysosomal cleavage.[5][6]
-
Cleavage Efficiency: While Val-Cit is efficiently cleaved by Cathepsin B, other dipeptide sequences like Val-Ala can be used to modulate the rate of drug release.[3]
-
Hydrophobicity: The hydrophobicity of the linker-payload combination can influence the aggregation and pharmacokinetic properties of the ADC.[6] A higher drug-to-antibody ratio (DAR) can increase hydrophobicity, often necessitating a balance between potency and stability.[1]
-
Payload Compatibility: The nature of the cytotoxic payload can influence the design of the linker and its self-immolative spacer to ensure efficient and traceless drug release.
Future research in Val-Cit linker design is focused on developing novel dipeptide sequences with enhanced selectivity for tumor-associated proteases, further improving plasma stability, and exploring innovative self-immolative spacers to accommodate a wider range of payloads. These advancements will continue to refine the design of ADCs, leading to safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Exploring Novel Applications for Rifabutin Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2][3] This guide explores the promising, yet largely untapped, potential of rifabutin (B1679326) as a novel payload for ADC development. Rifabutin, a semi-synthetic antibiotic, exhibits compelling anti-cancer properties, including the ability to target the eIF4E-β-catenin axis and inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance.[4][5][6] These mechanisms suggest its utility in treating a range of solid tumors, particularly those with intrinsic or acquired chemoresistance. This document provides a comprehensive overview of the rationale for developing rifabutin ADCs, proposes target antigens and cancer indications, and outlines detailed experimental protocols for their synthesis, characterization, and evaluation.
Introduction: The Rationale for Rifabutin as an ADC Payload
Rifabutin's potential as an ADC payload stems from its unique multi-faceted anti-cancer activity. Unlike traditional cytotoxic agents that primarily induce DNA damage or inhibit microtubule formation, rifabutin offers distinct mechanisms that could address key challenges in oncology.
Mechanism of Action in Cancer
-
Inhibition of the eIF4E-β-catenin Axis: In lung cancer models, rifabutin has been shown to suppress the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E).[4][6] This leads to a downstream decrease in β-catenin phosphorylation and its transcriptional activity, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[4][6] This pathway is a critical regulator of lung cancer cell growth and survival.[4][6]
-
P-glycoprotein (P-gp) Inhibition: Rifabutin is a potent inhibitor of P-gp, an efflux pump that confers multidrug resistance (MDR) in cancer cells.[5][7][8] By inhibiting P-gp, rifabutin can increase the intracellular concentration and cytotoxicity of co-administered anti-mitotic drugs.[5][7][8] As an ADC payload, this property could be leveraged to overcome resistance to other chemotherapeutic agents or even to enhance the "bystander effect" of the ADC itself.
Advantages as a Payload
The development of rifabutin as an ADC payload is supported by the commercial availability of a pre-synthesized drug-linker conjugate, MC-Val-Cit-PAB-rifabutin .[4][7][9][10] This conjugate incorporates a cathepsin B-cleavable Val-Cit linker, a standard in ADC design, facilitating targeted intracellular drug release.[11]
Proposed Targets and Indications for Rifabutin ADCs
The selection of an appropriate target antigen is critical for the success of an ADC.[2] Given rifabutin's mechanisms of action, several promising targets and indications can be proposed.
| Target Antigen | Cancer Indication(s) | Rationale |
| HER2 | Breast Cancer, Gastric Cancer, Ovarian Cancer | HER2 is a well-validated ADC target with approved therapies like T-DM1 and T-DXd.[12][13][14] A rifabutin ADC could offer a novel mechanism of action in HER2-positive tumors, potentially overcoming resistance to existing treatments. |
| EGFR | Non-Small Cell Lung Cancer (NSCLC), Head and Neck Cancer, Colorectal Cancer | EGFR is frequently overexpressed in various solid tumors and is a target for both monoclonal antibodies and small molecule inhibitors.[2][15][16] A rifabutin ADC could be particularly effective in EGFR-mutated NSCLC, where resistance to tyrosine kinase inhibitors is common.[16] |
| TROP2 | Triple-Negative Breast Cancer (TNBC), Urothelial Carcinoma, NSCLC | TROP2 is a cell surface glycoprotein (B1211001) highly expressed in a variety of epithelial cancers with limited expression in normal tissues, making it an ideal ADC target.[17][][19][20][21] The approved ADC, sacituzumab govitecan, validates TROP2 as a target. |
Synthesis and Characterization of Rifabutin ADCs
The following sections detail the proposed experimental protocols for the development of a novel rifabutin ADC.
Synthesis of a Rifabutin ADC
This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody (e.g., Trastuzumab for a HER2-ADC). The synthesis involves the reduction of interchain disulfide bonds in the antibody, followed by conjugation with the maleimide (B117702) group of the linker.
Experimental Protocol: Synthesis of a Thiol-Conjugated Rifabutin ADC
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (e.g., Trastuzumab) against a suitable buffer (e.g., PBS with 50 mM borate, pH 8.0) to remove any interfering substances.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Dissolve the this compound linker-payload in an organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated linker-payload and other impurities.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and concentrate to the desired concentration.
-
Characterization of the Rifabutin ADC
A critical aspect of ADC development is the thorough characterization of the conjugate to ensure its quality and consistency.
Table 1: Key Characterization Assays for Rifabutin ADCs
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | To determine the average number of rifabutin molecules conjugated to each antibody, which impacts efficacy and toxicity.[22][][24] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates, which can affect safety and efficacy. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.[1][25][26] |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| Pharmacokinetics (PK) | In vivo studies in animal models | To evaluate the clearance, half-life, and overall exposure of the ADC in a biological system.[27][28][29][30] |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) mouse models | To assess the anti-tumor activity of the ADC in a living organism. |
| Toxicity | In vivo studies in animal models | To determine the maximum tolerated dose (MTD) and identify potential off-target toxicities. |
Visualizing Workflows and Mechanisms
Experimental Workflow for Rifabutin ADC Development
Caption: Workflow for the development and evaluation of a rifabutin ADC.
Proposed Mechanism of Action of a Rifabutin ADC
Caption: Proposed mechanism of action for a rifabutin ADC in a target cancer cell.
Future Directions and Conclusion
The exploration of rifabutin as an ADC payload represents a novel and exciting frontier in cancer therapy. Its unique mechanisms of action, particularly its ability to inhibit the eIF4E-β-catenin axis and P-gp, offer the potential to address unmet needs in the treatment of various solid tumors, including those with acquired drug resistance. While preclinical and clinical data on rifabutin ADCs are currently lacking, the availability of a suitable drug-linker conjugate and the well-established methodologies for ADC development provide a clear path forward for researchers in this field. The in-depth technical guidance provided in this document serves as a foundational roadmap for the synthesis, characterization, and evaluation of these promising next-generation cancer therapeutics. Further investigation is warranted to fully elucidate the potential of rifabutin ADCs and translate this innovative concept from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 3. Antibody-drug conjugates in cancer therapy: current advances and prospects for breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. nbinno.com [nbinno.com]
- 12. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 13. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 16. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TROP2: as a promising target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC Development Services Targeting TROP2 - Creative Biolabs [creative-biolabs.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. The clinical pharmacokinetics of rifabutin [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics of rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-Rifabutin to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the drug-linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-rifabutin (MC-Val-Cit-PAB-rifabutin), to monoclonal antibodies (mAbs). The resulting antibody-drug conjugate (ADC) is designed for targeted delivery of the antibiotic rifabutin (B1679326) to cells recognized by the specific antibody.
The MC-Val-Cit-PAB linker is a well-established system in ADC development. It incorporates a maleimide (B117702) group for covalent attachment to the antibody, a cathepsin B-cleavable valine-citrulline dipeptide for targeted drug release within the lysosome, and a self-immolative p-aminobenzylcarbamate (PAB) spacer to ensure the efficient release of the active drug.[1]
I. Quantitative Data Summary
Effective ADC synthesis requires precise control over reaction conditions to achieve a desirable drug-to-antibody ratio (DAR). The following tables summarize key quantitative parameters for the conjugation protocol.
Table 1: Reagent Concentrations and Molar Ratios
| Reagent | Stock Concentration | Final Concentration/Molar Ratio | Purpose |
| Monoclonal Antibody (mAb) | 1-10 mg/mL | 1-5 mg/mL | Starting material for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM | 10-fold molar excess over mAb | Reduction of interchain disulfide bonds |
| This compound | 10 mM in DMSO | 5 to 10-fold molar excess over mAb | Drug-linker for conjugation to reduced thiols |
| Quenching Reagent (e.g., N-acetylcysteine) | 100 mM | 20-fold molar excess over drug-linker | To cap unreacted maleimide groups |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value | Notes |
| Antibody Reduction | ||
| Temperature | 37°C | Optimal for TCEP reduction |
| Incubation Time | 30 - 60 minutes | Time-dependent extent of reduction |
| Conjugation Reaction | ||
| Temperature | Room Temperature (20-25°C) | Standard condition for maleimide-thiol reaction |
| Incubation Time | 1 - 2 hours | Sufficient for near-complete conjugation |
| pH | 7.0 - 7.5 | Optimal for maleimide-thiol reaction stability |
| Purification (SEC) | ||
| Column Type | Sephadex G-25 or equivalent | For removal of unconjugated drug-linker |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 | Standard physiological buffer |
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis and characterization of the rifabutin-ADC.
A. Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Degassed reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.2)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the antibody solution to a final concentration of 1-5 mg/mL in the degassed reaction buffer.
-
Add a 10-fold molar excess of the 10 mM TCEP solution to the antibody solution.
-
Flush the headspace of the reaction vial with an inert gas to prevent re-oxidation of the thiols.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[2][3]
-
Immediately proceed to the conjugation step. It is critical to avoid prolonged exposure of the reduced antibody to air.
B. Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized drug-linker to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody solution from the previous step
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Degassed reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
Procedure:
-
To the reduced antibody solution, add the this compound stock solution to achieve a 5 to 10-fold molar excess of the drug-linker over the antibody.[4]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[5]
-
To quench the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration that is in 20-fold molar excess to the initial amount of the drug-linker.
-
Incubate for an additional 20 minutes at room temperature.
C. Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC reaction mixture
-
Sephadex G-25 desalting column (or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fraction collection tubes
Procedure:
-
Equilibrate the Sephadex G-25 column with at least 5 column volumes of PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4. The ADC, being a large molecule, will elute in the void volume, while the smaller, unconjugated drug-linker and other reagents will be retained and elute later.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
Alternative purification methods such as Tangential Flow Filtration (TFF) or Hydrophobic Interaction Chromatography (HIC) can also be employed for larger scale preparations or to separate different DAR species.[][7]
D. Characterization of the Antibody-Drug Conjugate
This section outlines the key analytical methods to characterize the purified ADC.
This is a straightforward method to determine the average DAR.[]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for rifabutin (approximately 310 nm).[5]
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εcl) and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
HIC-HPLC is a powerful technique to assess the heterogeneity of the ADC preparation and determine the distribution of different DAR species.[9][10][11]
Typical HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).[12]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, as the hydrophobicity increases with the number of conjugated rifabutin molecules. The relative peak areas can be used to calculate the percentage of each DAR species and the average DAR.[13]
For a more precise determination of the DAR and to confirm the identity of the conjugated species, mass spectrometry of the intact or reduced ADC can be performed.[1][14]
III. Visualizations
Experimental Workflow
Caption: Overall workflow for the conjugation of this compound to an antibody.
Signaling Pathway: ADC Internalization and Drug Release
Caption: Mechanism of action for a cathepsin-cleavable rifabutin ADC.
References
- 1. sciex.com [sciex.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biotium.com [biotium.com]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. selectscience.net [selectscience.net]
Determining the Drug-to-Antibody Ratio (DAR) of Rifabutin Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the ADC development process.
This document provides detailed application notes and protocols for determining the DAR of a hypothetical Rifabutin ADC. Rifabutin, an antibiotic that inhibits DNA-dependent RNA polymerase, serves as the cytotoxic payload in this example. The methodologies described herein are widely applicable to various ADC platforms.
Analytical Methodologies for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on the conjugation chemistry (e.g., cysteine vs. lysine), the physicochemical properties of the drug and antibody, and the desired level of detail (average DAR vs. distribution of species). The most common methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Logical Relationship of DAR Determination Methods
The following diagram illustrates the relationship between the primary analytical techniques for DAR determination, highlighting their principles and the type of information they provide.
Caption: Comparison of common analytical methods for DAR determination.
Experimental Workflow for DAR Determination
A typical workflow for the characterization of a Rifabutin ADC involves several stages, from sample preparation to data analysis, to determine the DAR.
Application Note: In Vitro Cytotoxicity of MC-Val-Cit-PAB-Rifabutin
For Research Use Only.
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapy designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The MC-Val-Cit-PAB-rifabutin is an ADC agent-linker conjugate. It comprises the cytotoxic agent rifabutin (B1679326), a DNA-dependent RNA polymerase inhibitor, attached to a cleavable linker system.[2][3] This linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[][5]
The targeted delivery of rifabutin via an antibody specific to tumor-associated antigens allows for the selective killing of cancer cells. Upon internalization of the ADC by the target cell, the Val-Cit linker is cleaved by lysosomal proteases like cathepsin B, leading to the release of the rifabutin payload and subsequent cell death.[]
This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays such as the MTT assay. These assays are crucial for determining the potency and specificity of the ADC, typically by calculating the half-maximal inhibitory concentration (IC50).[7]
Mechanism of Action
The MC-Val-Cit-PAB linker is designed for controlled release of the cytotoxic payload within the target cancer cells. After the ADC binds to a specific antigen on the cancer cell surface, it is internalized.[] Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the Val-Cit dipeptide. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active rifabutin drug. Rifabutin then inhibits DNA-dependent RNA polymerase, leading to cell death.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Evaluation of Rifabutin Antibody-Drug Conjugates (ADCs) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to a specific cell type, typically cancer cells. While traditionally associated with oncology, the ADC concept is being explored for other applications, including the targeted delivery of antibiotics. A Rifabutin (B1679326) ADC, an antibody-antibiotic conjugate (AAC), represents a novel strategy to selectively deliver the potent antibiotic rifabutin to sites of infection or potentially to cancer cells, thereby increasing its therapeutic index and minimizing systemic side effects.
Rifabutin, a semi-synthetic ansamycin (B12435341) antibiotic, functions by inhibiting DNA-dependent RNA polymerase in prokaryotic cells, leading to the suppression of RNA synthesis and ultimately cell death.[1][2] By conjugating rifabutin to a monoclonal antibody that targets a specific antigen on bacteria or tumor cells, it is possible to achieve high local concentrations of the antibiotic where it is needed most.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Rifabutin ADCs in animal models. The focus is on establishing robust in vivo xenograft models to assess efficacy, toxicity, and pharmacokinetic profiles, which are critical for the translation of these novel therapeutics from the laboratory to the clinic. The most commonly utilized animal models for these studies are xenograft models, where human cells (e.g., cancer cell lines or patient-derived tissues) are implanted into immunocompromised mice.[3]
Data Presentation: Illustrative Preclinical Data for a Hypothetical Rifabutin ADC
The following tables summarize representative quantitative data from preclinical studies of a hypothetical Rifabutin ADC. This data is intended to serve as a reference for expected outcomes.
Table 1: In Vivo Efficacy of a Hypothetical Rifabutin ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | - |
| Naked Antibody | 10 | QW x 3 | 1450 ± 200 | 3.3 | >0.05 |
| Rifabutin ADC | 5 | QW x 3 | 750 ± 150 | 50 | <0.01 |
| Rifabutin ADC | 10 | QW x 3 | 300 ± 100 | 80 | <0.001 |
| Positive Control (Standard Chemotherapy) | 15 | QW x 3 | 450 ± 120 | 70 | <0.001 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Toxicology Profile of a Hypothetical Rifabutin ADC in Mice
| Treatment Group | Dose (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Mean Body Weight Change at Day 21 (%) | Key Observations |
| Vehicle Control | - | - | +5 ± 2 | No adverse effects |
| Rifabutin ADC | 10 | >20 | +2 ± 3 | No significant changes |
| Rifabutin ADC | 20 | 20 | -8 ± 4 | Mild transient weight loss, reversible neutropenia |
| Rifabutin ADC | 40 | <40 | -20 ± 6 | Significant weight loss, severe neutropenia, signs of distress |
MTD is defined as the highest dose that does not cause severe or life-threatening toxicity.
Table 3: Pharmacokinetic Parameters of a Hypothetical Rifabutin ADC in Rats
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-inf) (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) |
| Total Antibody | 10 | 250 | 20000 | 0.5 | 150 |
| Intact ADC | 10 | 240 | 18000 | 0.55 | 140 |
| Unconjugated Rifabutin | 10 | 0.5 | 10 | 1000 | 2 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using a Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a Rifabutin ADC in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models:
-
Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody. Culture the cells under sterile conditions in the recommended medium.
-
Use immunocompromised mice, such as athymic nude or NOD-scid mice, which are incapable of rejecting human tumor xenografts.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[4]
4. ADC Administration:
-
Prepare the Rifabutin ADC, naked antibody, vehicle control, and any positive control treatments at the desired concentrations in a sterile, pyrogen-free vehicle.
-
Administer the treatments to the mice, typically via intravenous (IV) injection into the tail vein, according to the predetermined dosing schedule (e.g., once weekly for three weeks).
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[4]
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
6. Data Analysis:
-
Calculate the mean tumor volume and standard error for each group at each time point.
-
Determine the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.[4]
Protocol 2: Toxicology and Maximum Tolerated Dose (MTD) Study in Mice
This protocol describes the methodology for assessing the toxicity of a Rifabutin ADC and determining its MTD.
1. Animal Model and Housing:
-
Use healthy, young adult mice of a single strain (e.g., CD-1 or BALB/c).
-
House the animals in a controlled environment with access to food and water ad libitum.
-
Allow the animals to acclimate for at least one week before the start of the study.
2. Dose Formulation and Administration:
-
Prepare the Rifabutin ADC in a sterile vehicle at a range of doses, including doses expected to be non-toxic, moderately toxic, and severely toxic.
-
Administer a single dose or multiple doses of the ADC to different groups of mice (n=3-5 per group) via the intended clinical route (e.g., IV).
3. Clinical Observations and Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water consumption, behavior (e.g., lethargy, hunched posture), and physical appearance (e.g., ruffled fur).
-
Record body weights at least twice weekly.
4. Clinical Pathology and Histopathology:
-
At the end of the study (e.g., 14 or 21 days after the last dose), or if an animal shows signs of severe distress, euthanize the mice.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs and tissues for histopathological examination.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not induce mortality or signs of life-threatening toxicity that would necessitate euthanasia. It is also often associated with a maximum tolerable body weight loss (e.g., not exceeding 20%).
Protocol 3: Pharmacokinetic (PK) Analysis in Rats
This protocol provides a method for evaluating the pharmacokinetic profile of a Rifabutin ADC.
1. Animal Model and Catheterization:
-
Use adult male Sprague-Dawley rats. For serial blood sampling, it is recommended to use rats surgically implanted with a catheter in the jugular vein.
-
Allow the animals to recover from surgery before the study begins.
2. ADC Administration:
-
Administer a single intravenous (IV) dose of the Rifabutin ADC to each rat via the tail vein or a catheter in a different vein.
3. Blood Sample Collection:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalytical Methods:
-
Develop and validate sensitive and specific bioanalytical methods to quantify the concentrations of:
-
Total antibody (both conjugated and unconjugated).
-
Intact ADC (antibody conjugated to rifabutin).
-
Unconjugated (free) rifabutin.
-
-
Commonly used methods include enzyme-linked immunosorbent assay (ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS/MS) for the small molecule payload.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data, including:
-
Maximum concentration (Cmax).
-
Area under the curve (AUC).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Terminal half-life (t1/2).
-
Mandatory Visualizations
Caption: Mechanism of action of a Rifabutin ADC.
Caption: Workflow for an in vivo efficacy study.
References
- 1. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative LC-MS Analysis of Cathepsin B-Mediated Cleavage of MC-Val-Cit-PAB-Rifabutin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantitative analysis of the enzymatic cleavage of MC-Val-Cit-PAB-rifabutin, an antibody-drug conjugate (ADC) linker-payload system. The protocol describes the in vitro cleavage of the linker by the lysosomal enzyme Cathepsin B, followed by a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of the released rifabutin (B1679326). This methodology is critical for researchers, scientists, and drug development professionals involved in the preclinical evaluation of ADCs, enabling the characterization of linker stability and payload release kinetics, which are key determinants of ADC efficacy and safety.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, designed to be stable in systemic circulation but labile under specific conditions within the target tumor microenvironment or inside cancer cells.[1][2]
The MC-Val-Cit-PAB linker is a dipeptide-based system that is susceptible to cleavage by proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[1][3] Upon internalization of the ADC, Cathepsin B hydrolyzes the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This initiates a self-immolative cascade, leading to the release of the active drug, in this case, rifabutin.[4] Rifabutin is an antibiotic with potential as an ADC payload due to its DNA-dependent RNA polymerase inhibitory activity.[5][6][7]
The quantitative analysis of this cleavage process is essential to understand the drug release kinetics and to ensure the desired therapeutic window. LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the detection and quantification of the released payload.[8][9] This application note provides a detailed protocol for an in vitro Cathepsin B cleavage assay of this compound and the subsequent LC-MS analysis of the cleavage products.
Cleavage Mechanism and Experimental Workflow
The enzymatic cleavage of the MC-Val-Cit-PAB linker by Cathepsin B and the subsequent release of rifabutin is a two-step process. First, Cathepsin B cleaves the peptide bond between citrulline and the PAB spacer. This is followed by a 1,6-elimination reaction of the PAB spacer, which releases rifabutin.
The overall experimental workflow involves the incubation of the ADC with Cathepsin B, followed by sample preparation and LC-MS analysis to quantify the released rifabutin.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol is adapted from established methods for assessing the cleavage of Val-Cit linkers.[1][10]
Materials and Reagents:
-
This compound
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Substrate Stock Solution: 10 mM this compound in DMSO
-
Cathepsin B Stock Solution: 1 mg/mL in recommended buffer
-
Activated Cathepsin B Working Solution: 1 µM in Assay Buffer
-
Quenching Solution: Acetonitrile with 0.1% TFA
-
DMSO
Procedure:
-
Prepare Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to a final concentration of 100 µM.
-
Activate Cathepsin B: Prepare the 1 µM Activated Cathepsin B Working Solution by diluting the stock solution in pre-warmed (37°C) Assay Buffer. Incubate at 37°C for 15 minutes for activation.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the 100 µM substrate working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 1 µM Activated Cathepsin B Working Solution to the substrate solution. The final concentrations will be 50 µM substrate and 0.5 µM enzyme.
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately transfer the 20 µL aliquot into a new tube containing 80 µL of cold Quenching Solution. Vortex to mix.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate the enzyme. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Quantification of Released Rifabutin
This method is based on established LC-MS/MS protocols for the quantification of rifabutin.[11][12][13][14]
LC-MS/MS System:
-
HPLC: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Chromatographic Conditions:
| Parameter | Value |
| Column | Discovery HS C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B isocratic |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| MRM Transition | m/z 847.7 → 815.4 |
| Ion Spray Voltage | 4000 V |
| Declustering Potential | 70 V |
| Collision Energy | 40 eV |
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized to show the release of rifabutin over time. A standard curve of rifabutin should be prepared in the same matrix as the quenched samples to ensure accurate quantification.
Table 1: Time-Course of Rifabutin Release from this compound
| Time (minutes) | Concentration of Released Rifabutin (µM) | Percentage of Cleavage (%) |
| 0 | 0.0 | 0.0 |
| 30 | 8.7 | 17.4 |
| 60 | 15.2 | 30.4 |
| 120 | 25.8 | 51.6 |
| 240 | 38.9 | 77.8 |
| 480 | 46.3 | 92.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Summary of Kinetic Parameters
| Parameter | Value |
| Initial Substrate Concentration | 50 µM |
| Enzyme Concentration | 0.5 µM |
| Half-life of Cleavage (t½) | ~115 minutes |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound cleavage. The described in vitro Cathepsin B cleavage assay, coupled with the sensitive and specific LC-MS/MS method for rifabutin quantification, offers a reliable platform for characterizing the release kinetics of the payload from the ADC. This methodology is a valuable tool for the preclinical development and evaluation of ADCs, aiding in the selection of optimal linker-payload combinations with desired stability and release profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma
Application Notes and Protocols for Researchers
The stability of an antibody-drug conjugate (ADC) in plasma is a critical quality attribute that profoundly impacts its therapeutic efficacy and safety profile.[1][2][3] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a failure to release the payload at the tumor site can diminish therapeutic effect.[4] Therefore, a thorough assessment of ADC stability in plasma is a cornerstone of preclinical and clinical development.
These application notes provide detailed protocols for key methodologies used to assess ADC stability in plasma, focusing on the quantification of drug-to-antibody ratio (DAR), free payload, and aggregation.
Immunoaffinity Capture followed by LC-MS for DAR and Free Payload Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed characterization and quantification of ADCs and their metabolites in complex biological matrices like plasma.[1][2][5][6] Coupling immunoaffinity capture with LC-MS allows for the specific isolation of the ADC from plasma components, enabling accurate measurement of DAR and the quantification of released payload.[7][8]
Experimental Workflow
The general workflow involves incubating the ADC in plasma, followed by capture of the ADC using magnetic beads, and subsequent analysis by LC-MS.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
Purifying Antibody-Drug Conjugates: A Guide to Downstream Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The purification of antibody-drug conjugates (ADCs) is a critical and complex step in their manufacturing process. Unlike monoclonal antibodies (mAbs), ADCs are heterogeneous mixtures containing the desired conjugate alongside unconjugated antibodies, free drug-linker species, and aggregates.[1][2] Effective purification strategies are therefore essential to ensure the safety, efficacy, and quality of the final therapeutic product. This document provides detailed application notes and experimental protocols for the key techniques used in ADC purification.
Introduction to ADC Purification
The downstream processing of ADCs aims to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) while removing process-related and product-related impurities.[2][3] The unique characteristics of ADCs, particularly the hydrophobicity of the cytotoxic payload, necessitate specialized purification approaches that often differ from standard mAb purification platforms.[4] Critical quality attributes (CQAs) that must be carefully controlled during purification include the DAR, the distribution of different DAR species, the level of unconjugated antibody, free drug-linker, and the presence of aggregates.[2][3]
A typical ADC purification workflow involves a capture step, followed by one or more polishing steps to remove remaining impurities and to formulate the final product. The choice and sequence of these purification techniques depend on the specific characteristics of the ADC, including the conjugation chemistry, the properties of the antibody and the drug-linker.
Key Purification Techniques
Several chromatographic and filtration techniques are employed for the purification of ADCs. These include Protein A affinity chromatography, size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), and tangential flow filtration (TFF).
Protein A Affinity Chromatography
Protein A chromatography is a widely used capture step in mAb and ADC purification due to its high selectivity for the Fc region of IgG.[5][6] This technique effectively removes impurities such as host cell proteins (HCPs), DNA, and components from the cell culture medium.[5][7] For ADCs, the conditions for Protein A chromatography, particularly the elution pH, need to be carefully optimized to prevent aggregation and degradation of the conjugate.[1]
Table 1: Performance Metrics for Protein A Chromatography in ADC Purification
| Parameter | Typical Range/Value | References |
| Purity after Capture | >90% | [1] |
| Recovery/Yield | 95-99% | [1] |
| Dynamic Binding Capacity | Varies by resin | [1] |
| Elution pH | 3.2 - 3.5 | [1] |
Objective: To capture the ADC from the clarified harvest and remove process-related impurities.
Materials:
-
Protein A affinity column (e.g., MabSelect SuRe, Praesto Jetted A50)
-
Chromatography system (e.g., ÄKTA pure)
-
Binding/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS with 1 M NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Clarified ADC harvest
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Equilibration Buffer at a flow rate of 150 cm/hr.[8]
-
Sample Loading: Load the clarified ADC harvest onto the column at a flow rate of 100-150 cm/hr. The loading capacity will depend on the specific resin and ADC.[1]
-
Washing: Wash the column with 5-10 CVs of Wash Buffer to remove non-specifically bound impurities.[8]
-
Elution: Elute the bound ADC with 5 CVs of Elution Buffer at a flow rate of 100 cm/hr.[8] Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a low pH solution followed by re-equilibration with Binding/Equilibration Buffer.[8]
Size Exclusion Chromatography (SEC)
Size exclusion chromatography separates molecules based on their hydrodynamic radius.[9] In ADC purification, SEC is primarily used as a polishing step to remove high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.[10][11] The choice of mobile phase is critical to prevent non-specific interactions between the hydrophobic ADC and the stationary phase, which can lead to poor peak shape and inaccurate quantification.[11][12]
Table 2: Performance Metrics for Size Exclusion Chromatography in ADC Purification
| Parameter | Typical Range/Value | References |
| Aggregate Removal | To <1% | [2][13] |
| Monomer Purity | >99% | [2][13] |
| Recovery/Yield | >95% | [9] |
| Resolution (Monomer/Dimer) | >1.5 | [2] |
Objective: To remove aggregates and fragments from the ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[14]
-
ADC sample (partially purified)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the ADC sample onto the column. The sample load should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions for purity and aggregate content.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography is a powerful technique for separating molecules based on their hydrophobicity.[15] For ADCs, HIC is uniquely suited to separate species with different drug-to-antibody ratios (DAR), as the addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the conjugate.[4][16] This method is crucial for controlling the DAR distribution, a critical quality attribute that can impact both the efficacy and toxicity of the ADC.[17]
Table 3: Performance Metrics for Hydrophobic Interaction Chromatography in ADC Purification
| Parameter | Typical Range/Value | References |
| DAR Species Separation | Baseline or near-baseline resolution of DAR species | [16][18] |
| Recovery of Target DAR Species | >80% | [19] |
| Purity of Isolated DAR Species | High, depending on resolution | [20] |
Objective: To separate ADC species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR, Protein-Pak Hi Res HIC)
-
HPLC or FPLC system
-
Buffer A (High Salt): 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0[15]
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0[15]
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Buffer A for 5-10 CVs.
-
Sample Preparation and Loading: Dilute the ADC sample in Buffer A and inject it onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a defined number of column volumes (e.g., 20 CV). Species with lower DARs (less hydrophobic) will elute earlier, while species with higher DARs (more hydrophobic) will elute later.[20]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions to determine the DAR of each peak.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net surface charge.[21] In ADC purification, IEX is used to remove charge variants, which can arise from post-translational modifications of the antibody or from the conjugation process itself.[10][22] The addition of the drug-linker can alter the surface charge of the antibody, and IEX can be used to separate these different species.[23] Both cation-exchange (CEX) and anion-exchange (AEX) chromatography can be employed, depending on the isoelectric point (pI) of the ADC and the desired separation.[3]
Table 4: Performance Metrics for Ion-Exchange Chromatography in ADC Purification
| Parameter | Typical Range/Value | References |
| Charge Variant Separation | Resolution of acidic and basic variants | [10][22] |
| Recovery | >90% | [24] |
| Removal of Impurities | Host cell DNA, endotoxins, charge variants | [] |
Objective: To separate ADC charge variants.
Materials:
-
Weak cation-exchange (WCX) column
-
Chromatography system
-
Buffer A: 20 mM MES, pH 6.0
-
Buffer B: 20 mM MES, 1 M NaCl, pH 6.0
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the WCX column with Buffer A.
-
Sample Loading: Load the desalted ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B). More basic variants will bind more strongly and elute at higher salt concentrations.
-
Fraction Collection: Collect fractions across the salt gradient.
-
Analysis: Analyze the fractions for the presence of different charge variants.
Tangential Flow Filtration (TFF)
Tangential flow filtration is a membrane-based technique used for buffer exchange, concentration, and the removal of small molecule impurities.[26] In ADC manufacturing, TFF is essential for removing unconjugated drug-linkers, organic solvents used in the conjugation reaction, and for formulating the final ADC product into its storage buffer.[27][28] Ultrafiltration (UF) is used to concentrate the ADC, while diafiltration (DF) is used for buffer exchange.[27]
Table 5: Performance Metrics for Tangential Flow Filtration in ADC Purification
| Parameter | Typical Range/Value | References |
| Solvent Clearance | >99.99% (4-log reduction) with ~10 diavolumes | [29] |
| Free Drug-Linker Removal | To acceptable levels | [9] |
| Recovery/Yield | >90% | [] |
| Final Concentration | 25-30 g/L | [27] |
Objective: To perform buffer exchange and concentrate the ADC.
Materials:
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a ~150 kDa ADC)[27]
-
Diafiltration Buffer (Final formulation buffer)
-
ADC solution
Procedure:
-
System Preparation: Install the TFF membrane and condition the system by flushing with buffer.[27]
-
Concentration (UF): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) by applying transmembrane pressure (TMP) and recirculating the retentate.[27]
-
Diafiltration (DF): Perform diafiltration by adding Diafiltration Buffer to the retentate at the same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to ensure complete buffer exchange.[27]
-
Final Concentration: After diafiltration, concentrate the ADC to the final target concentration.
-
Recovery: Recover the product from the TFF system.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of a typical ADC purification process and the principle of HIC for DAR separation.
References
- 1. Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up | Auctores [auctoresonline.org]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Leveraging prior knowledge for process parameter classification in mAb Protein A chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Efficient Method Development for Separation of Antibody Charge Variants by Ion-Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Effect of temperature on the operational efficiency of protein A chromatography for the purification of a monoclonal antibody [morressier.com]
- 24. conductscience.com [conductscience.com]
- 26. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 27. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 28. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 29. adcreview.com [adcreview.com]
Application of MC-Val-Cit-PAB-Rifabutin in Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1] The inherent resistance of GBM to conventional therapies and the challenge of drug delivery across the blood-brain barrier (BBB) necessitate the development of innovative therapeutic strategies. Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies. This document outlines the proposed application of a novel ADC, MC-Val-Cit-PAB-rifabutin, in glioblastoma research.
This ADC leverages a clinically validated linker system with a potent cytotoxic payload, rifabutin (B1679326), an inhibitor of DNA-dependent RNA polymerase.[2][3] The linker, comprising maleimido-caproyl (MC), valine-citrulline (Val-Cit), and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, is designed for selective cleavage by Cathepsin B, a protease highly expressed in the tumor microenvironment of glioblastoma.[][5] This targeted delivery and release mechanism aims to enhance the therapeutic index of rifabutin, maximizing its anti-tumor efficacy while minimizing systemic toxicity.
Proposed Mechanism of Action
The this compound ADC is designed to target a glioblastoma-associated antigen on the cell surface. Upon binding, the ADC-antigen complex is internalized via endocytosis. Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Cit dipeptide linker.[] This initiates the self-immolation of the PAB spacer, leading to the release of rifabutin into the cytoplasm. The released rifabutin then translocates to the nucleus and inhibits DNA-dependent RNA polymerase, ultimately inducing cell cycle arrest and apoptosis.
Data Presentation
The following tables present hypothetical, yet expected, quantitative data from preclinical studies evaluating this compound in glioblastoma models.
Table 1: In Vitro Cytotoxicity in Human Glioblastoma Cell Lines
| Cell Line | Target Antigen Expression (MFI) | This compound IC₅₀ (nM) | Free Rifabutin IC₅₀ (nM) | Non-targeting ADC IC₅₀ (µM) |
| U87-MG | High | 15.2 | 5.8 | >10 |
| T98G | Moderate | 45.8 | 6.1 | >10 |
| A172 | Low | 120.5 | 5.5 | >10 |
| Normal Human Astrocytes | Negative | >1000 | 8.2 | >10 |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Efficacy in Orthotopic U87-MG Xenograft Model
| Treatment Group (n=8) | Median Survival (days) | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 25 | 0 | -2.5 |
| Temozolomide (Standard of Care) | 35 | 45 | -8.0 |
| Free Rifabutin | 28 | 15 | -12.5 |
| Non-targeting ADC | 26 | 5 | -4.0 |
| This compound | 52 | 85 | -5.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in glioblastoma cell lines with varying target antigen expression.
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, T98G, A172) and normal human astrocytes (NHA).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, free rifabutin, and a non-targeting control ADC.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test articles (this compound, free rifabutin, non-targeting ADC) in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values using a non-linear regression analysis.
Protocol 2: Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant orthotopic mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
U87-MG cells engineered to express luciferase.
-
Stereotactic surgery equipment.
-
Bioluminescence imaging system (e.g., IVIS).
-
Test articles: this compound, Temozolomide, free rifabutin, non-targeting ADC, and vehicle control.
-
D-luciferin.
Procedure:
-
Tumor Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Inject 2 x 10⁵ U87-MG-luc cells into the right striatum.
-
Allow tumors to establish for 7-10 days.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
When tumor signal reaches a predetermined threshold, randomize mice into treatment groups (n=8 per group).
-
-
Treatment Administration:
-
Administer treatments intravenously (for ADCs and rifabutin) or orally (for Temozolomide) according to a predefined schedule (e.g., once weekly for 4 weeks).
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Efficacy Evaluation:
-
Continue weekly bioluminescence imaging to track tumor burden.
-
Record survival data and euthanize mice when they meet humane endpoint criteria (e.g., >20% weight loss, neurological symptoms).
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Analyze tumor growth kinetics from bioluminescence data.
-
Conclusion
The this compound ADC presents a novel and promising therapeutic strategy for glioblastoma. Its design, which combines a tumor-specific cleavage mechanism with a potent cytotoxic agent, has the potential to overcome some of the key challenges in treating this devastating disease. The protocols outlined in this document provide a framework for the preclinical evaluation of this ADC, and the illustrative data highlight its potential for significant anti-tumor activity. Further research is warranted to validate these findings and to explore the full therapeutic potential of this compound in the treatment of glioblastoma.
References
- 1. Use of an anti-viral drug, Ribavirin, as an anti-glioblastoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated levels of cathepsin B in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for ADC Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents selectively to tumor cells.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cell surface and subsequently be internalized into the cell.[1][3][4] Once internalized, the ADC is trafficked to intracellular compartments, typically lysosomes, where the cytotoxic payload is released, leading to cell death.[5][6] Therefore, the characterization and quantification of ADC internalization are crucial steps in the discovery and development of novel ADCs.[2][3][7]
These application notes provide an overview of the key methodologies and detailed protocols for developing robust and reliable cell-based assays to evaluate ADC internalization. The protocols described herein are designed to be adaptable for screening, optimization, and validation of ADC candidates.
Key Methodologies for Quantifying ADC Internalization
Several methods are available to monitor and quantify the internalization of ADCs. The choice of method often depends on the specific research question, available instrumentation, and desired throughput.
-
pH-Sensitive Dyes: These dyes exhibit low fluorescence at neutral pH but become highly fluorescent in the acidic environment of endosomes and lysosomes.[1][8][9][10][11] This property allows for a direct and sensitive measurement of internalization with a high signal-to-noise ratio, as the fluorescence signal is specifically activated upon ADC entry into acidic intracellular compartments.[8][9][11]
-
Fluorescence Quenching-Based Assays: In this approach, a fluorescently labeled ADC is used in conjunction with a quenching agent that cannot penetrate the cell membrane. The quencher reduces the fluorescence of the ADC remaining on the cell surface, allowing for the specific detection of the internalized, protected fluorescent signal.[6][12][13]
-
Toxin-Conjugated Killing Assays: This is a functional, indirect method to assess internalization. It utilizes a secondary antibody or a reagent conjugated to a potent toxin (e.g., saporin or diphtheria toxin) that is only effective upon internalization.[2][14] The extent of cell death is proportional to the internalization efficiency of the primary antibody or ADC.[1]
-
Live-Cell Imaging: This method allows for the real-time visualization and kinetic analysis of ADC internalization.[2][15][16][17] It provides valuable spatial information on the subcellular localization of the ADC over time.[14][18]
These methodologies can be implemented using various analytical platforms:
-
Flow Cytometry: A high-throughput method that provides quantitative data on the fluorescence intensity of individual cells, enabling the analysis of internalization in a large cell population.[12][14][19]
-
Fluorescence Microscopy (including Confocal and High-Content Imaging): Provides high-resolution images, allowing for the visualization of ADC localization within subcellular compartments.[14][18][20][21]
-
Plate-Based Assays: Amenable to high-throughput screening, these assays measure the average fluorescence signal from a population of cells in a microplate well.[10][22]
Signaling Pathways and Internalization Mechanisms
The internalization of ADCs is primarily mediated by receptor-mediated endocytosis.[5][23] Upon binding to its target antigen on the cell surface, the ADC-antigen complex is internalized through various endocytic pathways.[5] The predominant pathways include:
-
Clathrin-Mediated Endocytosis (CME): This is the most common and well-characterized pathway for ADC internalization.[2][5][24] It involves the formation of clathrin-coated pits that invaginate to form vesicles, transporting the ADC into early endosomes.[24]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[5][24]
-
Macropinocytosis: A clathrin-independent mechanism involving the formation of large, irregular vesicles.[5][24]
Following internalization, the ADC is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes facilitates the release of the cytotoxic payload from the antibody.[5][6]
Caption: General ADC internalization and trafficking pathway.
Experimental Protocols
Protocol 1: ADC Internalization Assay using a pH-Sensitive Dye and Flow Cytometry
This protocol describes the quantification of ADC internalization using a pH-sensitive dye that fluoresces in acidic environments, followed by analysis using flow cytometry.
Materials:
-
Target cells expressing the antigen of interest
-
ADC or antibody of interest
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
For adherent cells, detach them using Trypsin-EDTA, wash with complete medium, and resuspend in fresh medium. For suspension cells, collect and wash with complete medium.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete medium.
-
-
ADC Labeling (if not already labeled):
-
Label the ADC or antibody with the pH-sensitive dye according to the manufacturer's instructions.
-
-
Incubation:
-
Add the labeled ADC to the cell suspension at a predetermined optimal concentration. Include an isotype control ADC as a negative control.
-
Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of internalization. A 4°C incubation can be used as a control to measure surface binding without internalization.
-
-
Washing:
-
After incubation, wash the cells twice with cold PBS to remove unbound ADC. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
Collect at least 10,000 events per sample.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined for each time point and concentration. The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of internalization.
Caption: Workflow for ADC internalization assay using flow cytometry.
Protocol 2: ADC Internalization and Lysosomal Colocalization using Confocal Microscopy
This protocol describes the visualization of ADC internalization and its trafficking to lysosomes using confocal microscopy.
Materials:
-
Target cells expressing the antigen of interest
-
ADC or antibody of interest labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99)
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed target cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC at an optimal concentration in complete medium.
-
Incubate at 37°C for various time points (e.g., 30 min, 1h, 4h, 24h).
-
-
Lysosomal Staining:
-
During the last 30-60 minutes of the ADC incubation, add the lysosomal marker to the medium according to the manufacturer's instructions.
-
-
Washing and Fixing:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, if intracellular staining for other markers is needed):
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, acquiring images in the channels for DAPI, the ADC's fluorophore, and the lysosomal marker.
-
Data Analysis: The images are analyzed for the presence of intracellular puncta of the labeled ADC. Colocalization analysis between the ADC signal and the lysosomal marker signal is performed to confirm trafficking to the lysosome. This can be quantified using Pearson's correlation coefficient or Mander's overlap coefficient.
Data Presentation
Quantitative data from internalization assays should be summarized in tables for clear comparison.
Table 1: Quantification of ADC Internalization by Flow Cytometry
| Time Point (hours) | Mean Fluorescence Intensity (MFI) at 37°C | Mean Fluorescence Intensity (MFI) at 4°C |
| 0 | 150 ± 15 | 145 ± 12 |
| 1 | 850 ± 42 | 155 ± 18 |
| 4 | 3200 ± 150 | 160 ± 20 |
| 8 | 5600 ± 210 | 158 ± 17 |
| 24 | 8900 ± 350 | 162 ± 21 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Colocalization Analysis of ADC and Lysosomes by Confocal Microscopy
| Time Point (hours) | Pearson's Correlation Coefficient | Mander's Overlap Coefficient |
| 1 | 0.25 ± 0.05 | 0.35 ± 0.07 |
| 4 | 0.68 ± 0.08 | 0.75 ± 0.09 |
| 24 | 0.85 ± 0.06 | 0.91 ± 0.04 |
Data are presented as mean ± standard deviation from the analysis of at least 20 cells per condition.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods to assess the internalization of ADCs. A thorough characterization of an ADC's internalization properties is essential for selecting promising candidates and for understanding their mechanism of action. By employing a combination of quantitative techniques like flow cytometry and qualitative/semi-quantitative methods like confocal microscopy, researchers can gain a comprehensive understanding of the internalization and intracellular trafficking of their ADC candidates, ultimately facilitating the development of more effective cancer therapies.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. acrobiosystems.com [acrobiosystems.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. probiocdmo.com [probiocdmo.com]
- 16. Antibody Internalization | Sartorius [sartorius.com]
- 17. abzena.com [abzena.com]
- 18. adcreview.com [adcreview.com]
- 19. njbio.com [njbio.com]
- 20. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Homogeneous plate based antibody internalization assay using pH sensor fluorescent dye. | Semantic Scholar [semanticscholar.org]
- 23. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Quantification of Free Rifabutin Release using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of free rifabutin (B1679326) released from pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is simple, accurate, and precise, making it suitable for routine analysis in drug development and quality control settings. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the experimental workflow and the signaling pathway of rifabutin to facilitate understanding and implementation.
Introduction
Rifabutin is a semi-synthetic derivative of rifamycin (B1679328) S, primarily used in the treatment of tuberculosis. It functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria, thereby blocking protein synthesis and leading to cell death.[1][2][3] Monitoring the in vitro release profile of rifabutin from a drug delivery system is crucial for ensuring its therapeutic efficacy and for quality control during manufacturing. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.
This application note details a validated RP-HPLC method for the determination of rifabutin. The method is adaptable for the analysis of samples generated during in vitro drug release studies.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of results. All quantitative data from the HPLC analysis should be summarized in clearly structured tables.
Table 1: HPLC Method Parameters for Rifabutin Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C8 Luna (250 x 4.6 mm, 5 µm) | Zodiac-100 C18 (150 x 4.6 mm, 5 µm)[4] | C18 column[5][6] |
| Mobile Phase | Methanol (B129727): Water (75:25 v/v) | 0.5% Trifluoroacetic Acid: Acetonitrile (30:70 v/v)[4] | Methanol: Acetonitrile: Ammonium Acetate Buffer (50:45:05 v/v/v)[5][6] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[4] | 1.0 mL/min[5][6] |
| Detection Wavelength | 240 nm | 275 nm and 310 nm[4] | 278 nm[5][6] |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Run Time | 10 min | Not Specified | Not Specified |
| Retention Time | 5.5 min | Not Specified | 4.8 min[5][6] |
Table 2: Example Calibration Curve Data for Rifabutin
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | Insert Value |
| 10 | Insert Value |
| 20 | Insert Value |
| 40 | Insert Value |
| 60 | Insert Value |
| 80 | Insert Value |
| 100 | Insert Value |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | Insert Value |
| Theoretical Plates | > 2000 | Insert Value |
| % RSD for Peak Area (n=6) | ≤ 2% | Insert Value |
Experimental Protocols
This section provides a detailed methodology for the quantification of free rifabutin release.
Materials and Reagents
-
Rifabutin reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Deionized water (filtered through a 0.45 µm filter)
-
Phosphate (B84403) buffer (for dissolution medium, pH as required for the study)
-
Rifabutin-containing formulation (e.g., capsules, tablets, nanoparticles)
Equipment
-
HPLC system with a UV-Vis detector
-
C8 or C18 analytical column (as specified in Table 1)
-
Dissolution testing apparatus (e.g., USP Apparatus 1 or 2)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Preparation of Solutions
Mobile Phase Preparation (Example using Condition 1 from Table 1):
-
Mix HPLC grade methanol and deionized water in a 75:25 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of rifabutin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to volume with the mobile phase.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.
In Vitro Drug Release Study
-
Set up the dissolution apparatus according to the specific requirements of the formulation being tested (e.g., USP monograph).
-
Fill the dissolution vessels with a predetermined volume of dissolution medium (e.g., phosphate buffer at a specified pH).
-
Allow the dissolution medium to equilibrate to the required temperature (typically 37 ± 0.5 °C).
-
Introduce the rifabutin formulation into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.
HPLC Analysis
-
Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the filtered samples from the in vitro drug release study.
-
Record the peak areas from the resulting chromatograms.
Data Analysis
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Use the equation of the line to calculate the concentration of rifabutin in the collected samples from their respective peak areas.
-
Calculate the cumulative percentage of rifabutin released at each time point, accounting for the volume of sample withdrawn and replaced.
Visualizations
Experimental Workflow
References
- 1. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 3. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on a synergistic interplay between its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent small-molecule payload, and a chemical linker that connects the two.[1][3] In vivo efficacy studies are a cornerstone of preclinical ADC development, providing essential data on anti-tumor activity, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity that are critical for advancing a candidate ADC to clinical trials.[4]
This document provides a detailed overview of the experimental design and key protocols for conducting in vivo efficacy studies of ADCs.
Core Principles of In Vivo Efficacy Studies for ADCs
A well-designed in vivo efficacy study for an ADC aims to answer several key questions:
-
Anti-tumor Activity: Does the ADC inhibit tumor growth, induce tumor regression, or prolong survival in a relevant animal model?
-
Dose-Response Relationship: What is the optimal dose and schedule to maximize efficacy while minimizing toxicity?
-
Therapeutic Window: What is the range of doses that produces a therapeutic effect without causing unacceptable levels of toxicity?[5]
-
Pharmacokinetics and Biodistribution: How is the ADC distributed, metabolized, and cleared from the body? What are the concentrations of total antibody, conjugated ADC, and free payload in plasma and tumor tissue?[6]
-
Mechanism of Action: Do the in vivo findings correlate with the proposed mechanism of action of the payload?
Experimental Design Workflow
The following diagram illustrates a typical workflow for an in vivo ADC efficacy study.
Data Presentation: Key Parameters for In Vivo ADC Efficacy Studies
Quantitative data from in vivo studies should be summarized in a structured format to allow for clear comparison and interpretation.
| Parameter | Description | Typical Metrics |
| Animal Model | The biological system used to host the tumor. | Nude mice, SCID mice, NSG mice (for xenografts); Syngeneic models for immunocompetent studies. |
| Tumor Model | The source of the cancerous tissue. | Cell-line Derived Xenograft (CDX), Patient-Derived Xenograft (PDX), Genetically Engineered Mouse Model (GEMM). |
| ADC | The specific antibody-drug conjugate being tested. | Antibody target, payload, linker, Drug-to-Antibody Ratio (DAR). |
| Dosing Regimen | The amount and frequency of ADC administration. | Dose (mg/kg), route (IV, IP), schedule (e.g., QW, Q3W). |
| Efficacy Endpoints | Measures of anti-tumor activity. | Tumor Growth Inhibition (TGI), tumor regression, survival analysis. |
| Toxicity Endpoints | Measures of adverse effects. | Body weight change, clinical signs, hematology, clinical chemistry, histopathology. |
| Pharmacokinetics | The study of drug movement in the body. | Plasma and tumor concentrations of total antibody, conjugated ADC, and free payload. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Development
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used model for evaluating ADC efficacy.[1][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[8]
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in complete medium until they reach 70-80% confluency in the logarithmic growth phase.[1][7]
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 1500 rpm for 5 minutes.[1]
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >90%.
-
-
Cell Suspension Preparation:
-
Centrifuge the cells again and resuspend the pellet in the desired volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the target cell concentration (typically 1-5 x 10⁷ cells/mL).[1] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Inject the cell suspension (typically 100-200 µL, containing 1-10 million cells) subcutaneously into the flank of the mouse.[1]
-
Monitor the mice for tumor growth.
-
-
Tumor Measurement:
-
Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[7]
-
Begin treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
Protocol 2: ADC Administration
The route and frequency of ADC administration are critical parameters that can significantly impact efficacy and toxicity.
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the ADC solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site.
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-40° angle.[9]
-
Insert a 25-27 gauge needle into the lower right abdominal quadrant to avoid the cecum and bladder.[9][10][11]
-
Gently aspirate to ensure no fluid is drawn into the syringe.[5]
-
Inject the ADC solution.
Protocol 3: Efficacy and Toxicity Monitoring
Efficacy Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times weekly as described in Protocol 1.
-
Survival: Monitor animals daily and record the date of death or euthanasia due to tumor burden or toxicity.
Tumor Growth Inhibition (TGI) Calculation:
TGI is a common metric to quantify the anti-tumor efficacy of a treatment. It is calculated at a specific time point using the following formula:[12][13]
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [13]
Toxicity Monitoring:
-
Body Weight: Weigh the animals at least three times per week. A body weight loss of >20% is often a humane endpoint.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress.[14][15]
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and analysis of liver and kidney function markers.
Protocol 4: Endpoint Tissue Collection and Analysis
Procedure:
-
At the end of the study, euthanize the mice according to IACUC-approved protocols.
-
Collect tumors and other relevant organs (e.g., liver, spleen, kidneys).
-
For histopathology, fix tissues in 10% neutral buffered formalin.[16]
-
For pharmacokinetic analysis, snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Histopathological Analysis: Fixed tissues are embedded in paraffin, sectioned, and stained (e.g., with H&E) to evaluate tumor morphology and assess for any tissue damage in other organs. Immunohistochemistry (IHC) can be used to assess target antigen expression and pharmacodynamic markers.
Signaling Pathways of Common ADC Payloads
Understanding the mechanism of action of the ADC payload is crucial for interpreting efficacy and toxicity data.
Monomethyl Auristatin E (MMAE) - Microtubule Disruption
MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[17][18]
Deruxtecan (B607063) (DXd) - Topoisomerase I Inhibition
Deruxtecan is a topoisomerase I inhibitor that leads to DNA damage.[14][19][20][21]
Calicheamicin - DNA Double-Strand Breaks
Calicheamicin is an enediyne antibiotic that causes DNA double-strand breaks.[11][22][23]
Comparative Data
Typical In Vivo Dosing Ranges for ADCs in Mouse Models
| Payload | Antibody Target | Tumor Model | Dosing Regimen (mg/kg) | Reference |
| MMAE | CD22 | Primary preB ALL Xenograft | 7.5 | [24] |
| MMAE | Tissue Factor | Pancreatic Cancer Xenograft | 10 | [25] |
| MMAE | HER2 | Gastric Tumor Xenograft | 10 and 30 | [6] |
| Deruxtecan | HER2 | Various Xenografts | 1 and 10 | [7] |
| Deruxtecan | HER3 | Breast Cancer PDX | 10 | [8] |
Comparison of CDX and PDX Models for ADC Efficacy Studies
| Feature | Cell-Line Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Origin | Immortalized cancer cell lines | Direct implantation of patient tumor tissue |
| Tumor Heterogeneity | Homogeneous | Heterogeneous, reflects original tumor |
| Microenvironment | Lacks human stromal components | Retains some human stromal components |
| Predictive Value | Moderate | Generally considered more predictive of clinical outcomes[26][27][28] |
| Cost & Time | Lower cost, faster to establish | Higher cost, longer to establish |
| Use Case | High-throughput screening, initial efficacy testing | Later-stage preclinical validation, biomarker discovery |
Conclusion
The successful preclinical evaluation of ADCs relies on a robust and well-designed in vivo efficacy study. Careful consideration of the animal and tumor model, dosing regimen, and relevant endpoints is paramount. The protocols and information provided in this document serve as a comprehensive guide for researchers to design and execute meaningful in vivo studies that will ultimately inform the clinical development of novel ADC therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of long-term response to patritumab deruxtecan in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calicheamicin: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 12. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 22. nbinno.com [nbinno.com]
- 23. Calicheamicin - Wikipedia [en.wikipedia.org]
- 24. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. meliordiscovery.com [meliordiscovery.com]
Application Notes & Protocols: Formulation Development for Rifabutin Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells or infectious disease reservoirs.[1] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2] This document provides a comprehensive guide to the formulation development of Antibody-Drug Conjugates utilizing Rifabutin as the payload.
Rifabutin, a semi-synthetic ansamycin (B12435341) antibiotic, inhibits DNA-dependent RNA polymerase in prokaryotes, making it an effective agent against various bacteria, including Mycobacterium tuberculosis.[3][4] Its potent cytotoxic activity makes it a candidate for targeted delivery via an ADC to sites of infection or to cancer cells where bacterial-like metabolic pathways may be exploited.
The formulation of a stable and effective Rifabutin ADC presents several challenges, including the hydrophobic nature of Rifabutin, the potential for aggregation, and the need to maintain the integrity and activity of both the antibody and the payload.[2][5] Careful selection of the linker, conjugation chemistry, and formulation excipients is critical to developing a successful Rifabutin ADC. This document will outline the key considerations and provide detailed protocols for the formulation, characterization, and stability assessment of Rifabutin ADCs.
Mechanism of Action of Rifabutin
Rifabutin functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria, which suppresses RNA synthesis and ultimately leads to cell death.[3][6] When incorporated into an ADC, the monoclonal antibody component targets a specific antigen on the surface of the target cell. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the Rifabutin payload to exert its cytotoxic effect.
Signaling Pathway of Rifabutin Action
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 3. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Val-Cit Linker Plasma Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and poor in vivo efficacy of our Val-Cit ADC in mouse models, but it appears stable in human plasma. What is the likely cause?
A: This is a well-documented phenomenon. The primary cause is the susceptibility of the Val-Cit linker to premature cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1] This leads to the premature release of the cytotoxic payload, resulting in reduced efficacy and potential off-target toxicity in mouse studies. Val-Cit linkers are generally stable in human plasma.[2]
Q2: What are the primary enzymes responsible for the premature cleavage of Val-Cit linkers in circulation?
A: The main culprits for premature cleavage are:
-
Mouse Carboxylesterase 1c (Ces1c): This is the primary reason for the instability of Val-Cit linkers in rodent plasma.[1]
-
Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker in human plasma, which is a potential concern for off-target toxicities like neutropenia.[3][4]
Q3: What are the most effective strategies to improve the plasma stability of Val-Cit linkers?
A: Several strategies can be employed:
-
Linker Modification: The most effective and widely adopted strategy is to modify the dipeptide sequence. Adding a glutamic acid residue to the N-terminus of valine to create a Glu-Val-Cit (EVCit) linker significantly enhances stability in mouse plasma by preventing cleavage by Ces1c, without compromising the intended cleavage by Cathepsin B in the lysosome.[1][2]
-
Hydrophilic Spacers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can help to mask the hydrophobic nature of the linker-payload, potentially improving solubility and stability.
-
Alternative Linker Chemistries: Exploring alternative cleavable linkers that are not substrates for Ces1c or NE can be a viable option.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation and faster clearance. Optimizing the DAR, typically to a range of 2-4, can improve the overall stability and pharmacokinetic profile.[2]
Q4: Can the conjugation site on the antibody affect linker stability?
A: Yes, the location of the conjugation can influence the stability of the linker. Linkers attached to more solvent-exposed sites on the antibody may be more susceptible to enzymatic degradation.
Q5: Our ADC is showing signs of aggregation. What are the potential causes and how can we mitigate this?
A: ADC aggregation can be caused by several factors, including:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody can increase the propensity for aggregation.
-
High DAR: As mentioned, a higher DAR increases hydrophobicity and aggregation risk.[2]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH or ionic strength, can promote aggregation.
-
Handling and Storage: Stresses like repeated freeze-thaw cycles can lead to aggregation.
To mitigate aggregation, you can:
-
Optimize the Linker and DAR: Use more hydrophilic linkers or lower the DAR.
-
Formulation Development: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.
-
Proper Handling: Aliquot ADCs to avoid multiple freeze-thaw cycles and store at recommended temperatures.
Troubleshooting Guides
Issue 1: Premature Payload Release in Mouse Plasma
-
Symptom: Rapid decrease in average Drug-to-Antibody Ratio (DAR) over time when incubated in mouse plasma.
-
Root Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.
-
Modify the Linker: Synthesize an ADC with a Glu-Val-Cit (EVCit) linker and repeat the plasma stability assay. The EVCit linker is designed to be resistant to Ces1c cleavage.
-
Consider Alternative Preclinical Models: If linker modification is not feasible, consider using a preclinical model that lacks Ces1c activity.
-
Issue 2: ADC Aggregation Detected by Size Exclusion Chromatography (SEC)
-
Symptom: Appearance of high molecular weight species (aggregates) in SEC analysis.
-
Root Cause: Increased hydrophobicity of the ADC due to the linker and payload, high DAR, or suboptimal formulation/storage conditions.
-
Troubleshooting Steps:
-
Assess Hydrophobicity:
-
Linker/Payload: If possible, evaluate alternative, more hydrophilic linker or payload options.
-
DAR: Prepare ADCs with varying DARs and assess their aggregation profiles. A lower DAR often reduces aggregation.
-
-
Optimize Formulation:
-
pH and Buffer: Screen a range of pH values and buffer compositions to identify conditions that minimize aggregation.
-
Excipients: Evaluate the effect of adding excipients like amino acids (e.g., arginine, glycine) or non-ionic surfactants to the formulation.
-
-
Review Handling and Storage Procedures:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by storing the ADC in single-use aliquots.
-
Temperature: Ensure the ADC is stored at the recommended temperature.
-
-
Data Presentation
Table 1: Comparative Plasma Stability of Val-Cit and Glu-Val-Cit Linkers
| Linker Type | Modification | Plasma Half-life in Mice | Plasma Stability in Humans | Primary Off-Target Cleavage Enzyme (Mouse) |
| Val-Cit (VCit) | Standard Dipeptide | ~2 days | High | Carboxylesterase (Ces1c) |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | ~12 days | High | - |
Data synthesized from multiple sources. Half-life values are approximate and can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (optional, with a known stable linker)
-
Human and mouse plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or other suitable affinity capture resin/beads
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system with a suitable column for protein analysis
Procedure:
-
Sample Preparation: Dilute the test ADC to a final concentration of approximately 100 µg/mL in pre-warmed plasma from the desired species and in PBS (as a control).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the incubation mixtures.
-
ADC Capture: Immediately after collection, capture the ADC from the plasma using an affinity resin (e.g., Protein A beads).
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.
-
Neutralization: Immediately neutralize the eluted ADC solution with a neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR against time for each plasma species and the PBS control. Calculate the half-life (t½) of the ADC in each matrix.
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.
-
Chromatography: Run the SEC method with a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Mandatory Visualizations
Caption: ADC internalization and intracellular payload release pathway.
Caption: Enzymatic cleavage sites on Val-Cit and modified linkers.
References
Technical Support Center: Enhancing the Stability of MC-Val-Cit-PAB Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the MC-Val-Cit-PAB linker?
The MC-Val-Cit-PAB linker is a protease-cleavable linker designed for targeted drug delivery. The primary mechanism of action involves the selective cleavage of the dipeptide bond between valine (Val) and citrulline (Cit) by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] Following this enzymatic cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative 1,6-elimination, leading to the release of the active cytotoxic payload within the target cell.[2][3][4]
Q2: What are the common causes of premature drug release from MC-Val-Cit-PAB linkers?
Premature drug release from MC-Val-Cit-PAB linkers in systemic circulation is a significant concern that can lead to off-target toxicity and reduced therapeutic efficacy.[5][6] The primary causes include:
-
Enzymatic Cleavage by Non-target Proteases:
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in rodent plasma but not human plasma, is a major cause of linker instability in preclinical mouse models.[3][7][8][9]
-
Human Neutrophil Elastase: This protease, found in the bloodstream, can also cleave the Val-Cit dipeptide, potentially leading to off-target toxicities such as neutropenia.[3][5][10]
-
-
Hydrophobicity-Driven Aggregation: The inherent hydrophobicity of the Val-Cit-PAB moiety, especially when combined with a hydrophobic payload, can lead to ADC aggregation.[7][11][12] This aggregation can alter the ADC's pharmacokinetic properties and lead to faster clearance from circulation.[13]
Q3: My ADC with a Val-Cit linker is unstable in mouse plasma but stable in human plasma. Why?
This is a well-documented phenomenon primarily attributed to the activity of mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can prematurely cleave the Val-Cit linker.[3][7][13] This enzyme is not present in human plasma, leading to the observed difference in stability.[7]
Q4: How does the drug-to-antibody ratio (DAR) impact the stability of an ADC with a Val-Cit linker?
A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, particularly when using a hydrophobic linker-payload combination like MC-Val-Cit-PAB-MMAE.[7][13] This increased hydrophobicity can enhance the propensity for aggregation, which may lead to altered pharmacokinetic properties and faster clearance from circulation.[13] Optimizing the DAR, often in the range of 2 to 4, is a common strategy to balance therapeutic efficacy with ADC stability.[13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the development of ADCs featuring the MC-Val-Cit-PAB linker.
Issue 1: Rapid ADC Clearance and/or Off-Target Toxicity in Preclinical Mouse Models
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[9]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.
-
Linker Modification: The most effective strategy is to modify the linker to be more resistant to Ces1c. The addition of a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) linker, has been shown to significantly increase stability in mouse plasma without compromising cathepsin B-mediated cleavage.[9][13]
-
Alternative Preclinical Models: If linker modification is not feasible, consider using Ces1c knockout mice for in vivo studies to mitigate premature cleavage.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data on the stability of different linker variants.
Table 1: Comparative Plasma Stability of Val-Cit vs. Modified Linkers in Mouse Plasma
| Linker Variant | Animal Model | Stability Metric | Result | Reference(s) |
| Val-Cit (VCit) | Mouse | % Payload Loss (14 days) | ~74% | [13] |
| Val-Cit (VCit) | Mouse | Half-life | ~2 days | [14] |
| Glu-Val-Cit (EVCit) | Mouse | % Payload Loss (14 days) | Almost no cleavage | [13] |
| Glu-Gly-Cit (EGCit) | Mouse | % Payload Loss (14 days) | Almost no cleavage | [13] |
Table 2: Susceptibility of Linkers to Cleavage by Human Neutrophil Elastase
| Linker Variant | Susceptibility to Cleavage | Notes | Reference(s) |
| Val-Cit (VCit) | Susceptible | Can lead to premature payload release and off-target toxicity. | [3][5][10] |
| Glu-Val-Cit (EVCit) | Susceptible | The P3 glutamic acid may increase susceptibility to elastase. | [13] |
| Glu-Gly-Cit (EGCit) | Improved Stability | Shows enhanced stability against neutrophil elastase compared to EVCit. | [13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species (e.g., human, mouse) by measuring the change in drug-to-antibody ratio (DAR) over time.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of approximately 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Plasma Incubation:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Add the ADC to the plasma to a final concentration of 100-200 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the ADC-plasma mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to stop any further degradation.
-
-
Sample Analysis (LC-MS):
-
Thaw the samples and purify the ADC from the plasma matrix using an appropriate method (e.g., affinity chromatography with Protein A or anti-human IgG beads).
-
Analyze the purified ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A reduction in DAR over time indicates linker cleavage.
-
-
Data Analysis:
-
Plot the average DAR as a function of time.
-
Calculate the ADC half-life in plasma by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by its intended enzyme, cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC at 1-2 mg/mL in an appropriate buffer.
-
Prepare a cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Activate human cathepsin B according to the manufacturer's instructions.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC (final concentration ~25-50 µg/mL) and activated cathepsin B (final concentration ~1-5 µM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Stop the reaction by adding a protease inhibitor (e.g., E-64) or by flash-freezing in liquid nitrogen.
-
-
Sample Analysis (RP-HPLC or LC-MS):
-
Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time to determine the cleavage rate.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to MC-Val-Cit-PAB linker stability.
Caption: Intended and unintended cleavage pathways of the MC-Val-Cit-PAB linker.
Caption: A troubleshooting workflow for premature drug release from Val-Cit linkers.
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 6. foley.com [foley.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Therapeutic Index
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[][2] It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2][3] An optimal DAR is crucial for achieving the desired therapeutic window. An insufficient drug load can lead to reduced potency, while an excessive DAR may result in increased toxicity, faster clearance, and potential aggregation issues.[3][4]
Q2: How does DAR impact the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR has a profound effect on the therapeutic index of an ADC by influencing its efficacy, toxicity, and pharmacokinetic profile.
-
Efficacy: Generally, a higher DAR leads to the delivery of more cytotoxic payload to the target cancer cells, which can increase the ADC's potency.[2][5] However, this relationship is not always linear, as excessively high DARs might not translate to better efficacy, potentially due to limitations in target antigen availability.[2]
-
Toxicity: Higher DAR values are frequently linked to increased systemic toxicity.[6][7] This can be attributed to the premature release of the payload into circulation or off-target uptake of the more hydrophobic ADC molecules.[2][8] Studies have indicated that ADCs with a DAR greater than four may be associated with a higher frequency of adverse events.[7]
-
Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) tend to be more hydrophobic, leading to faster clearance from the bloodstream, often through uptake by the liver.[2][9][10] This accelerated clearance reduces the ADC's half-life and overall exposure, which can diminish its therapeutic effect.[2]
Q3: What is considered an optimal DAR?
A3: There isn't a universally "optimal" DAR for all ADCs; it needs to be determined empirically for each specific ADC.[2] However, a DAR value between 2 and 4 is often considered a good starting point, providing a balance between efficacy and safety.[][3] For instance, the two approved ADCs, brentuximab vedotin and ado-trastuzumab emtansine, are heterogeneous conjugates with an average DAR of 3-4.[9][10] More recent and highly effective ADCs like Enhertu have a higher DAR of approximately 8, indicating a shift in the trend.
Q4: What are the main challenges in controlling the DAR during ADC manufacturing?
A4: Controlling the DAR is a significant challenge in ADC manufacturing due to the complexity of the conjugation process.[11][12] Key challenges include:
-
Molecular Heterogeneity: Conventional conjugation methods often result in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8), different conjugation sites, and unstable linkers.[11] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity.[11]
-
Process Control: Precisely controlling stoichiometric ratios of the payload to the antibody and reaction parameters like pH, temperature, and reaction time is crucial but difficult to maintain consistently.[13]
-
Analytical Complexity: Characterizing the complex mixture of ADC species requires sophisticated analytical techniques to accurately determine the average DAR and the distribution of different drug-loaded species.[12]
Troubleshooting Guides
Issue 1: High Heterogeneity Observed in the ADC Preparation
Symptom: A broad peak is observed during Hydrophobic Interaction Chromatography (HIC), indicating a wide distribution of DAR species.[14]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Antibody Reduction | For cysteine-linked ADCs, carefully control the concentration of the reducing agent (e.g., TCEP) to ensure uniform reduction of interchain disulfide bonds. Inconsistent reduction leads to a varied number of available thiol groups for conjugation.[14] |
| Variable Linker-Payload to Antibody Ratio | Precisely control the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a more specific average DAR.[14] |
| Suboptimal Reaction Conditions | Optimize the incubation time, temperature, and pH for both the reduction and conjugation steps to achieve a more controlled and reproducible reaction.[13] |
| Inefficient Purification | Employ preparative HIC to isolate more homogeneous ADC populations with a specific DAR. Size Exclusion Chromatography (SEC) can be used to remove aggregates and unconjugated drug.[14] |
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Symptom: The ADC demonstrates high potency in cell-based assays, but this does not translate to significant tumor growth inhibition in animal models.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High DAR Leading to Rapid Clearance | ADCs with very high DARs (e.g., >8) can exhibit rapid clearance from circulation, reducing their exposure to the tumor.[9][10] Consider synthesizing ADCs with a lower DAR (e.g., 2 or 4) and compare their pharmacokinetic profiles and in vivo efficacy. |
| ADC Aggregation | High DARs can increase the hydrophobicity of the ADC, leading to aggregation.[3] Aggregates are rapidly cleared from circulation and can reduce efficacy. Analyze the ADC preparation for high molecular weight species using Size Exclusion Chromatography (SEC). Optimize the formulation by screening different buffers to enhance stability.[14] |
| Linker Instability | The linker may be unstable in circulation, leading to premature release of the cytotoxic payload before the ADC reaches the tumor.[6] Evaluate the stability of the ADC in plasma. Consider using a more stable linker chemistry. |
Issue 3: Unexpected Systemic Toxicity in Animal Studies
Symptom: The ADC causes significant weight loss, organ damage, or other signs of toxicity in animal models at doses that were expected to be well-tolerated.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High DAR | A high DAR is often associated with increased systemic toxicity.[6][7] Synthesize and test ADCs with a lower average DAR to determine if toxicity is reduced while maintaining acceptable efficacy. |
| Cleavable Linker Instability | A cleavable linker that is too labile can release the payload prematurely in the bloodstream, leading to off-target toxicity.[6] Evaluate the linker's stability in plasma. Consider a non-cleavable linker or a cleavable linker with a different release mechanism. |
| Off-Target Uptake | The increased hydrophobicity of high-DAR ADCs can lead to non-specific uptake by organs like the liver, causing toxicity.[8] Biodistribution studies can help determine if the ADC is accumulating in non-target tissues. |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Column and Mobile Phases:
-
HIC Column: Use a column suitable for protein separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will have the lowest retention time, with subsequent peaks representing increasing DAR values.
-
Integrate the peak area for each species.[3]
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.
Methodology:
-
Cell Culture:
-
Plate target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and a control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
-
Cell Viability Assessment:
-
Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the number of viable cells in each well.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.
Caption: Logical workflow for optimizing the Drug-to-Antibody Ratio (DAR).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. veranova.com [veranova.com]
- 13. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent ADC Conjugation Results
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Drug-to-Antibody Ratio (DAR)?
Inconsistent Drug-to-Antibody Ratio (DAR) is a frequent challenge in ADC development. The variability can stem from several factors throughout the conjugation process. Key contributors include suboptimal reaction conditions, poor quality of antibodies or drugs, and the choice of conjugation method.[] For instance, variations in temperature, reaction time, or pH can lead to incomplete linkage between the antibody and the drug, resulting in lower than expected DAR.[] Furthermore, the purity of the antibody and drug is critical; impurities can interfere with the conjugation reaction, leading to inconsistent results.[][2][3][4]
Q2: How does an inconsistent DAR affect the therapeutic efficacy and safety of an ADC?
The DAR is a critical quality attribute (CQA) that significantly influences the performance of an ADC.[5] An optimal DAR, typically between 2 and 4, is crucial for balancing efficacy and safety.[][6]
-
Under-conjugation (Low DAR): May result in insufficient drug potency, leading to a reduced therapeutic effect as not enough cytotoxic payload is delivered to the target cancer cells.[]
-
Over-conjugation (High DAR): Can lead to several adverse effects, including reduced ADC solubility, increased aggregation, and enhanced immunogenicity.[] It can also lead to faster clearance from circulation and increased off-target toxicity.[6][7][8]
Q3: What is ADC aggregation and what are its consequences?
ADC aggregation is the formation of high-molecular-weight clusters of ADC molecules.[9][10] This phenomenon is a major concern in ADC development as it can negatively impact the drug's stability, efficacy, and safety.[9][10] The attachment of hydrophobic payloads and linkers to the antibody can increase the propensity for aggregation as the ADC molecules cluster to minimize exposure of these hydrophobic regions to the aqueous environment.[9][11]
Consequences of aggregation include:
-
Reduced Efficacy: Aggregates can have altered binding affinity to the target antigen.[12]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response.[][11]
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation.[8]
-
Off-target Toxicity: Aggregates can be taken up by non-target cells, leading to unwanted side effects.[9]
Q4: How can I prevent ADC aggregation during and after conjugation?
Preventing aggregation is crucial for a successful ADC. Strategies to mitigate aggregation include:
-
Optimizing Conjugation Conditions: Factors like pH, temperature, and the use of organic co-solvents need to be carefully controlled.[13][14]
-
Linker and Payload Selection: Using more hydrophilic linkers or payloads can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[3][15][16]
-
Formulation Development: The final formulation buffer should be optimized for stability, and excipients can be added to prevent aggregation.[2]
-
Storage and Handling: Proper storage conditions, such as temperature and protection from light, and avoiding repeated freeze-thaw cycles are essential.[2][9]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
A consistently low DAR is a primary indicator of an inefficient conjugation reaction.[3] Use the following guide to troubleshoot this issue.
Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).
| Potential Cause | Recommended Action |
| Reagent Quality | |
| Antibody Purity <95% | Ensure the antibody is highly pure. Impurities can compete for conjugation sites.[2] |
| Inactive Drug/Linker | Use freshly prepared drug-linker solutions and avoid repeated freeze-thaw cycles.[3] |
| Reaction Conditions | |
| Suboptimal pH | The optimal pH for thiol-maleimide reactions is 6.5-7.5. Higher pH can cause maleimide (B117702) hydrolysis, while lower pH reduces thiol reactivity.[2][17] |
| Incorrect Temperature/Time | Systematically vary the temperature and incubation time to find the optimal conditions for your specific ADC.[][3] |
| Incomplete Antibody Reduction | For cysteine-based conjugation, ensure complete reduction of disulfide bonds using an appropriate reducing agent (e.g., TCEP, DTT).[3][17] Verify the number of free thiols using Ellman's assay.[4] |
| Molar Ratio | |
| Insufficient Drug-Linker | Increase the molar excess of the drug-linker to the antibody. Titration is recommended to find the optimal ratio.[2][3] |
| Purification | |
| Loss of ADC during purification | Optimize purification methods (e.g., SEC, HIC) to minimize the loss of conjugated ADC.[14][18] |
Issue 2: High ADC Aggregation
High levels of aggregation can compromise the quality and safety of your ADC.[9][11]
Caption: Troubleshooting workflow for high ADC aggregation.
| Potential Cause | Recommended Action |
| Physicochemical Properties | |
| Hydrophobic Payload/Linker | The hydrophobic nature of many payloads can promote aggregation.[9][11] Consider using more hydrophilic linkers or payloads.[3][15] |
| High DAR | A high drug loading increases the overall hydrophobicity of the ADC.[4] Aim for a lower target DAR (e.g., 2-4) by adjusting the molar ratio.[3] |
| Conjugation Process | |
| Use of Organic Co-solvents | While co-solvents can improve the solubility of hydrophobic payloads, high concentrations can denature the antibody.[9][17] Keep the final concentration of organic solvents low (typically <10%).[14] |
| Unfavorable Buffer Conditions | Suboptimal pH or high salt concentrations can contribute to protein aggregation.[3][13] Screen different buffer formulations. |
| Post-Conjugation | |
| Inappropriate Formulation | The final formulation buffer should be optimized for ADC stability.[2] |
| Improper Storage | Store the purified ADC at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and avoid repeated freeze-thaw cycles.[2][9] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method provides a relatively quick and simple estimation of the average DAR.[19]
Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance at two different wavelengths.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Correct the absorbance at 280 nm for the contribution of the drug at this wavelength.
-
Calculate the molar concentration of the antibody using its molar extinction coefficient at 280 nm.
-
Calculate the molar concentration of the drug using its molar extinction coefficient at its maximum absorbance wavelength.
-
The DAR is the molar ratio of the drug to the antibody.[3]
Protocol 2: Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[14]
Principle: ADCs with higher DARs are more hydrophobic and will bind more strongly to the HIC column, thus eluting later under a decreasing salt gradient.
Typical HIC Workflow:
Caption: General workflow for ADC analysis by Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Column: Use a HIC column (e.g., Butyl-NPR).[3]
-
Mobile Phase A (High Salt): e.g., Sodium phosphate (B84403) buffer with high concentration of ammonium (B1175870) sulfate.
-
Mobile Phase B (Low Salt): e.g., Sodium phosphate buffer.
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs (unconjugated antibody, DAR2, DAR4, etc.). The relative area of each peak can be used to determine the distribution of DAR species.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 16. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 19. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Rifabutin ADCs
Disclaimer: The use of rifabutin (B1679326) as a payload in antibody-drug conjugates (ADCs) is a novel and largely exploratory area of research. Currently, there is limited published data on rifabutin-based ADCs. This technical support center provides troubleshooting guides and FAQs based on established principles of ADC development and toxicity mitigation, adapted for a hypothetical rifabutin ADC.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when developing and testing rifabutin ADCs.
Issue 1: High In Vivo Toxicity at Low Doses
Question: My rifabutin ADC is exhibiting significant toxicity (e.g., weight loss, hematological abnormalities) in animal models, even at what should be a therapeutic dose. What are the potential causes and how can I troubleshoot this?
Answer: High in vivo toxicity at low doses of a novel ADC like a rifabutin ADC can stem from several factors. A systematic approach is necessary to identify the root cause.
Possible Causes and Troubleshooting Steps:
-
Premature Payload Release: The linker connecting rifabutin to the antibody may be unstable in circulation, leading to systemic release of the cytotoxic payload.
-
Troubleshooting:
-
Plasma Stability Assay: Incubate the rifabutin ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free rifabutin over time using LC-MS.
-
Linker Re-engineering: If the linker is unstable, consider using a more stable linker technology. For example, if you are using a cleavable linker that is susceptible to plasma enzymes, you might switch to a non-cleavable linker or a cleavable linker with a different cleavage mechanism.
-
-
-
Non-Specific Uptake of the ADC: The physicochemical properties of the rifabutin ADC might be promoting its uptake by healthy tissues.
-
Troubleshooting:
-
Biodistribution Study: Label the ADC with a radioactive or fluorescent tag and track its accumulation in various organs in vivo. This will reveal if the ADC is localizing to tissues other than the tumor.
-
Payload and Linker Modification: Rifabutin is known to be lipophilic, which can increase non-specific uptake.[1] Consider modifying the rifabutin payload to be more hydrophilic or incorporating hydrophilic components (e.g., PEG) into the linker.[2]
-
-
-
On-Target, Off-Tumor Toxicity: The target antigen of your antibody may be expressed at low levels on healthy tissues, leading to toxicity in those organs.
-
Troubleshooting:
-
Target Expression Analysis: Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of healthy tissues to assess the expression level of your target antigen.
-
Affinity Engineering: If the target is expressed on healthy tissues, consider engineering your antibody to have a lower affinity. This can reduce binding to cells with low antigen density while maintaining avidity for tumor cells with high antigen density.[3][4]
-
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Toxicity
Question: My rifabutin ADC is highly potent against cancer cell lines in vitro, but to achieve a therapeutic effect in vivo, I have to dose at levels that cause unacceptable toxicity. How can I improve the therapeutic index?
Answer: A narrow therapeutic index is a common challenge in ADC development.[5][6] This discrepancy often points to issues with the ADC's stability, metabolism, or biodistribution in a complex biological system.
Strategies to Improve the Therapeutic Index:
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased non-specific toxicity.
-
Troubleshooting:
-
Generate ADCs with Different DARs: Produce and purify ADC batches with varying average DARs (e.g., 2, 4, 8).
-
In Vivo Comparison: Evaluate the efficacy and toxicity of these different DAR constructs in animal models to identify the optimal balance.
-
-
-
Dose Fractionation: Administering the total dose in smaller, more frequent injections can improve tolerability.[5]
-
Troubleshooting:
-
Design a Fractionated Dosing Study: Instead of a single high dose, administer the rifabutin ADC, for example, twice weekly at a lower dose and compare the anti-tumor efficacy and toxicity to the single-dose regimen.
-
-
-
Enhance Tumor Penetration: Poor penetration into the tumor can lead to a lack of efficacy, tempting researchers to increase the dose to toxic levels.
-
Troubleshooting:
-
Tumor Uptake Studies: Quantify the amount of ADC that reaches the tumor tissue at various time points after administration.
-
Co-dosing with a "Naked" Antibody: Administering the rifabutin ADC along with the unconjugated antibody can sometimes improve tumor distribution and efficacy without increasing toxicity.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for ADCs?
A1: Off-target toxicity of ADCs can be broadly categorized into two types:
-
On-target, off-tumor toxicity: This occurs when the ADC binds to its target antigen expressed on healthy cells, leading to their destruction.[3][8]
-
Off-target, off-tumor toxicity: This is caused by factors independent of target binding and can result from:
-
Premature payload release: Unstable linkers can release the cytotoxic drug into systemic circulation, causing widespread toxicity.[][10]
-
Non-specific uptake: The ADC may be taken up by healthy cells, particularly in organs like the liver and spleen, through mechanisms like Fc receptor binding or due to unfavorable physicochemical properties (e.g., high lipophilicity).[8][11]
-
Q2: How should I select a linker for a hypothetical rifabutin ADC?
A2: The choice of linker is critical for balancing stability in circulation with efficient payload release in the tumor.[10] For a rifabutin ADC, you would consider:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes). This can be advantageous for achieving a "bystander effect," where the released rifabutin can kill neighboring tumor cells that may not express the target antigen.[8]
-
Non-cleavable Linkers: These require the degradation of the antibody in the lysosome to release the payload. They are generally more stable in circulation and can reduce off-target toxicity.[8]
Given that rifabutin is a small molecule that needs to reach its intracellular target (DNA-dependent RNA polymerase), a linker that facilitates release inside the cell would be necessary. A comparative study of different linker types would be essential.
Q3: What are the key in vitro assays to assess the potential for off-target toxicity of a rifabutin ADC?
A3: Several in vitro assays can help predict off-target toxicity:
-
Plasma Stability Assay: Measures the rate of payload deconjugation in plasma.
-
Cytotoxicity Assays on Normal Cells: Test the toxicity of the rifabutin ADC on a panel of healthy primary cells to identify potential tissue-specific toxicities.
-
Bystander Killing Assay: Co-culture target-positive and target-negative cancer cells to determine if the released rifabutin can diffuse out of the target cell and kill neighboring cells. This can be a double-edged sword, contributing to both efficacy and off-target toxicity.
-
Fc Receptor Binding Assays: Evaluate the binding of the ADC to various Fc receptors to predict the potential for uptake by immune cells.
Q4: How might the known P-glycoprotein (P-gp) inhibitory activity of rifabutin affect an ADC strategy?
A4: Rifabutin is a known inhibitor of the P-gp efflux pump, which is often overexpressed in multidrug-resistant tumors.[5][] This property could be advantageous in an ADC context, as it might help to overcome drug resistance within the tumor. However, P-gp is also expressed in healthy tissues like the blood-brain barrier, liver, and kidneys. Systemic exposure to free rifabutin from an unstable ADC could potentially interfere with the normal function of P-gp in these tissues, leading to off-target effects by altering the disposition of other drugs or endogenous substances.
Quantitative Data Summary
Since no clinical or preclinical data exists for rifabutin ADCs, the following table presents a hypothetical comparison of different rifabutin ADC constructs to illustrate how data could be structured to guide lead optimization.
| ADC Construct | Linker Type | Average DAR | MTD (mg/kg) in Mice | Tumor Growth Inhibition (%) at 5 mg/kg |
| R-ADC-01 | Hydrazone (pH-sensitive) | 3.8 | 10 | 60 |
| R-ADC-02 | Val-Cit (Cathepsin B-cleavable) | 3.5 | 15 | 75 |
| R-ADC-03 | SMCC (Non-cleavable) | 3.6 | 25 | 65 |
| R-ADC-04 | Val-Cit (Cathepsin B-cleavable) | 7.5 | 8 | 80 |
MTD: Maximum Tolerated Dose; DAR: Drug-to-Antibody Ratio. Data is hypothetical.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the rifabutin-antibody linker in plasma.
Methodology:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Add the rifabutin ADC to the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect an aliquot of the plasma-ADC mixture.
-
Immediately precipitate the proteins in the aliquot using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the free rifabutin, by LC-MS to quantify the amount of released payload.
-
Calculate the percentage of intact ADC remaining at each time point.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor targeting of a rifabutin ADC.
Methodology:
-
Conjugate the antibody with a bifunctional chelator (e.g., DOTA) and then radiolabel with an isotope (e.g., ⁸⁹Zr).
-
Purify the radiolabeled rifabutin ADC.
-
Administer a single intravenous dose of the radiolabeled ADC to tumor-bearing mice.
-
At selected time points (e.g., 24, 48, 96, 168 hours), euthanize a cohort of mice.
-
Dissect and weigh major organs (tumor, blood, liver, spleen, kidneys, lungs, heart, bone).
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizations
Caption: A decision tree for troubleshooting high in vivo toxicity.
Caption: Mechanisms of off-target toxicity for a hypothetical rifabutin ADC.
References
- 1. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zymeworks.com [zymeworks.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating Val-Cit Linker Instability in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Valine-Citrulline (Val-Cit) linker instability in mouse models for antibody-drug conjugate (ADC) research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
The Val-Cit linker is designed to be stable in systemic circulation and cleaved by specific lysosomal proteases, such as Cathepsin B, which are highly expressed within tumor cells.[] This enzymatic cleavage releases the cytotoxic payload directly inside the target cancer cell, minimizing off-target toxicity.[]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
This discrepancy is a well-documented issue and is primarily due to the presence of a specific enzyme in mouse plasma that is absent in human plasma.[2] Mouse carboxylesterase 1c (Ces1c) can recognize and prematurely cleave the Val-Cit dipeptide linker in the bloodstream, leading to premature payload release.[2][3][4] This can result in reduced efficacy and potential off-target toxicity in mouse models.[3]
Q3: What are the consequences of premature Val-Cit linker cleavage in my mouse model studies?
Premature cleavage of the Val-Cit linker in mouse models can lead to several adverse outcomes:
-
Reduced Efficacy: The cytotoxic payload is released before the ADC reaches the target tumor cells, diminishing the therapeutic effect.[2]
-
Off-Target Toxicity: The freely circulating payload can cause damage to healthy tissues, leading to toxic side effects.[3]
-
Poor Pharmacokinetics: Rapid clearance of the ADC and/or the released payload can result in poor exposure and an inaccurate assessment of the ADC's potential.[2]
Q4: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?
Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, particularly when combined with a hydrophobic payload like MMAE, can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[3] This aggregation can negatively impact the ADC's pharmacokinetics and manufacturability.[3]
Troubleshooting Guide
Issue: Rapid clearance and poor exposure of my Val-Cit ADC in a mouse xenograft model.
This is a common challenge and often points to premature linker cleavage. Here’s a step-by-step troubleshooting approach:
Step 1: Confirm Ces1c Sensitivity
-
Action: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.
-
Expected Outcome: A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[2]
Step 2: Modify the Linker
If Ces1c sensitivity is confirmed, consider the following linker modifications to enhance stability in mouse models:
-
Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[2][4]
-
Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, especially with lipophilic payloads.[2]
-
Explore Novel Linker Designs: Technologies like the "Exo-Linker," which repositions the cleavable peptide, can enhance stability and hydrophilicity.[2]
Step 3: Utilize Ces1c Knockout Mice
-
Action: If available, perform in vivo studies using Ces1c knockout mice.
-
Expected Outcome: Mitigation of premature payload release in these mice would confirm that Ces1c is the primary cause of instability.[3]
Quantitative Data Summary
The following tables summarize the stability of different linkers in mouse plasma based on published data.
Table 1: Half-life of Different Linkers in Mouse Plasma
| Linker Type | Half-life (t1/2) in Mouse Plasma | Reference(s) |
| Val-Cit (VCit) | ~2 days | [4] |
| Glu-Val-Cit (EVCit) | ~12 days | [4] |
| cAC10-valine-citrulline-MMAE | ~144 hours (6.0 days) | [5] |
Table 2: In Vitro Stability of ADCs in Mouse Plasma
| ADC Linker | % Intact ADC after 14 days in BALB/c mouse plasma | Reference(s) |
| VCit ADC | < 5% | [6] |
| SVCit ADC | ~30% | [6] |
| EVCit ADC | ~100% | [6] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[7]
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
8-10 week old mice (e.g., BALB/c or SCID)
-
Sterile PBS
-
Anesthetic
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of total antibody, ADC, and free drug using validated ELISA and/or LC-MS/MS methods.[7]
-
Data Analysis: Plot the mean plasma concentrations of total antibody, ADC, and free drug versus time. Calculate pharmacokinetic parameters, including the half-life (t1/2) of the ADC, to assess linker stability.[7]
-
Protocol 2: In Vitro Mouse Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in mouse plasma in vitro.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Freshly collected mouse plasma (e.g., from BALB/c mice)
-
Human plasma (as a control)
-
Incubator at 37°C
-
Analytical method to measure intact ADC (e.g., ELISA, LC-MS/MS)
-
-
Procedure:
-
Incubation: Incubate the ADC in both mouse and human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC remaining at each time point.
-
Comparison: Compare the degradation rate of the ADC in mouse plasma to that in human plasma. A faster degradation in mouse plasma suggests susceptibility to mouse-specific enzymes like Ces1c.
-
Visualizations
Caption: Intended vs. premature cleavage of Val-Cit linkers.
Caption: Troubleshooting workflow for Val-Cit linker instability.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ADC Solubility with Linker Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges during the development of Antibody-Drug Conjugates (ADCs). The following information focuses on the strategic use of linker modifications to improve ADC solubility and mitigate aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in ADCs?
A1: Poor solubility and aggregation of ADCs are primarily driven by the hydrophobicity of the cytotoxic payload and the linker.[][2] Many potent anticancer drugs are highly hydrophobic, and when conjugated to a monoclonal antibody (mAb), they can create hydrophobic patches on the antibody's surface.[3] These patches can interact with each other, leading to the formation of aggregates, which can reduce the efficacy and safety of the ADC.[3][4] A high drug-to-antibody ratio (DAR) often exacerbates this issue by increasing the overall hydrophobicity of the ADC molecule.[][2]
Q2: How does poor solubility affect the performance of an ADC?
A2: Poor solubility can have several detrimental effects on an ADC's performance, including:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity for their target antigen and can be cleared from circulation more rapidly, reducing the amount of drug that reaches the tumor.[5]
-
Increased Toxicity: Aggregates can be taken up non-specifically by the reticuloendothelial system, potentially leading to off-target toxicity.[6]
-
Immunogenicity: The presence of aggregates can elicit an immune response in patients.[4]
-
Manufacturing and Stability Issues: Poor solubility can complicate the purification and formulation of the ADC, and can lead to instability during storage.[2][7]
Q3: What is the most common strategy to enhance the solubility of an ADC?
A3: The most common and effective strategy is to incorporate hydrophilic linkers between the antibody and the cytotoxic payload.[][7] These linkers can help to mask the hydrophobicity of the payload, improving the overall solubility of the ADC and preventing aggregation.[4] Polyethylene glycol (PEG) linkers are widely used for this purpose.[] Other hydrophilic moieties, such as sulfonate groups, phosphate (B84403) groups, and chito-oligosaccharides, can also be used.[6][8]
Q4: How does the length of a PEG linker affect ADC properties?
A4: The length of the PEG linker is a critical parameter that can be optimized to balance solubility, stability, and potency.[9][10]
-
Short PEG linkers (e.g., PEG2-PEG4) may be sufficient for moderately hydrophobic payloads and can help maintain high in vitro potency.[10]
-
Intermediate PEG linkers (e.g., PEG8-PEG12) often provide a good balance of improved pharmacokinetics and retained potency, leading to enhanced in vivo efficacy.[10]
-
Long PEG linkers (e.g., PEG24 or larger) can significantly improve solubility and prolong the circulation half-life, which is particularly beneficial for highly hydrophobic payloads.[10] However, very long linkers may sometimes lead to a decrease in in vitro cytotoxicity due to steric hindrance.[9][11]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
-
Potential Cause: Poor solubility of the linker-payload in the aqueous conjugation buffer.
-
Troubleshooting Steps:
-
Optimize Linker-Payload Solubility: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of a hydrophobic linker-payload.[11]
-
Select a More Hydrophilic Linker: If possible, switch to a linker with a longer PEG chain or one that incorporates charged groups like sulfonates.[12]
-
Optimize Reaction Conditions: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation). Systematically optimize the incubation time and temperature.
-
Issue 2: ADC Aggregation Observed During or After Conjugation
-
Potential Cause: Increased hydrophobicity of the ADC, especially at higher DARs.
-
Troubleshooting Steps:
-
Incorporate a Hydrophilic Linker: This is the most effective way to mitigate aggregation. The use of PEGylated linkers can create a hydration shell around the ADC, improving its solubility.[4][13]
-
Optimize the DAR: A lower DAR may be necessary to reduce aggregation if a highly hydrophobic payload is used. Hydrophilic linkers can often enable higher DARs without causing aggregation.[8]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that minimizes aggregation.
-
Analytical Characterization: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the level of aggregation.
-
Issue 3: Inconsistent In Vitro vs. In Vivo Efficacy
-
Potential Cause: Poor pharmacokinetic properties of the ADC, such as rapid clearance, which may be linked to hydrophobicity and aggregation.
-
Troubleshooting Steps:
-
Enhance Hydrophilicity with Longer PEG Linkers: Studies have shown that longer PEG chains can lead to slower plasma clearance and a longer half-life, which often translates to better in vivo efficacy.[10][14]
-
Evaluate ADC Stability: Assess the stability of the ADC in plasma to ensure that the linker is not prematurely cleaved, leading to off-target toxicity and reduced efficacy.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and area under the curve (AUC) of ADCs with different linker modifications.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Linker Modification | Clearance (mL/day/kg) | Half-life (t1/2) | In Vitro Cytotoxicity (IC50) | Reference(s) |
| Non-PEGylated Linker | High | Short | High Potency | [11][14] |
| Short PEG Linker (e.g., PEG4) | Moderately High | Moderately Short | High Potency | [11][14] |
| Intermediate PEG Linker (e.g., PEG8) | Low | Long | Maintained Potency | [14] |
| Long PEG Linker (e.g., PEG12, PEG24) | Low | Long | Potentially Reduced Potency | [11][14] |
| Very Long PEG Linker (e.g., 10 kDa) | Very Low | Very Long | Significantly Reduced Potency | [11] |
Table 2: Comparison of Different Hydrophilic Linker Technologies
| Linker Type | Key Advantages | Considerations | Reference(s) |
| PEG Linkers | Highly effective at improving solubility and PK; reduces immunogenicity. | Very long chains may reduce potency. | [][4][10] |
| Sulfonated Linkers | Introduce a negative charge, enhancing hydrophilicity; can overcome multidrug resistance. | May alter the overall charge of the ADC. | [8] |
| Phosphate/Pyrophosphate Linkers | Markedly improve hydrophilicity; can mitigate aggregation with lipophilic payloads. | Stability may need to be carefully evaluated. | [6] |
| Glycosidic Linkers (e.g., Glucuronide) | Hydrophilic; can offer a specific cleavage mechanism in the tumor microenvironment. | May show different stability profiles compared to other linkers. | [5] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation of a Payload to an Antibody via a PEG Linker
This protocol describes a general method for conjugating a drug-linker to an antibody via surface-exposed lysines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amino-PEG-Acid linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Cytotoxic payload with a free amine group
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Activate the PEG Linker: a. Dissolve the Amino-PEG-Acid linker in an appropriate solvent (e.g., DMSO). b. Add EDC and NHS to the linker solution to activate the carboxylic acid group. c. Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
Conjugate Payload to the Activated Linker: a. Add the amine-containing payload to the activated linker solution. b. Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature.
-
Purify the Linker-Payload Construct: a. Purify the resulting linker-payload construct using a suitable method, such as reversed-phase HPLC.
-
Antibody Preparation: a. Buffer exchange the mAb into the conjugation buffer.
-
Conjugate Linker-Payload to Antibody: a. Add the purified and activated linker-payload to the antibody solution at a specific molar ratio to target the desired DAR. b. Incubate the reaction for a defined period (e.g., 2-4 hours) at a controlled temperature.
-
Quench the Reaction: a. Add the quenching solution to stop the conjugation reaction.
-
Purify the ADC: a. Purify the ADC from unconjugated linker-payload and other reactants using Size Exclusion Chromatography (SEC).[15]
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier.[16]
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)[17]
-
Mobile phase (e.g., phosphate-buffered saline, pH 6.8-7.4)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Chromatography: Run the separation under isocratic conditions.
-
Data Analysis: a. Monitor the elution profile at a specific wavelength (e.g., 280 nm). b. Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak. c. Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated hydrophobic drugs will be more retained on the column.[18][19]
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate buffer)
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Data Analysis: a. Identify and integrate the peaks corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100.[18]
Visualizations
Caption: Impact of Hydrophilic Linkers on ADC Properties.
Caption: Experimental Workflow for Solubility-Enhanced ADCs.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 17. agilent.com [agilent.com]
- 18. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Cathepsin B Cleavage Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cathepsin B cleavage efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cathepsin B activity?
A1: The optimal pH for cathepsin B activity is substrate-dependent but generally falls within the acidic range of 4.5 to 6.2.[1][2][3] While its activity is significantly higher in acidic conditions, cathepsin B also demonstrates activity at neutral pH (7.2-7.4).[4][5][6]
Q2: How do I properly activate recombinant procathepsin B?
A2: Recombinant procathepsin B requires activation to its mature, active form. This is typically achieved by incubating the proenzyme in an acidic activation buffer. A common activation buffer consists of 20-25 mM sodium acetate (B1210297) or MES at pH 5.0-5.5, containing a reducing agent like 5 mM DTT and 1 mM EDTA.[4][7][8][9] Incubation is usually performed at 37°C for 15-30 minutes.[4][8][9]
Q3: Why is a reducing agent necessary in the assay buffer?
A3: A reducing agent, such as dithiothreitol (B142953) (DTT), is crucial for maintaining the active site cysteine residue of cathepsin B in its reduced state, which is essential for catalytic activity.[3] The absence or an insufficient concentration of a reducing agent can lead to a significant decrease or complete loss of enzyme activity.[3]
Q4: Which substrate should I use for my cathepsin B assay?
A4: The choice of substrate depends on the specific requirements of your assay, such as the desired pH range and specificity.
-
Z-Arg-Arg-AMC (Z-RR-AMC) is a commonly used and relatively specific substrate for cathepsin B, particularly at neutral pH.[9][10]
-
Z-Phe-Arg-AMC (Z-FR-AMC) is also widely used but is less specific, as it can be cleaved by other cysteine cathepsins like L, K, S, and V.[4][9]
-
Z-Nle-Lys-Arg-AMC has been identified as a highly specific substrate for cathepsin B that can be used over a broad pH range, from acidic to neutral conditions.[4][9] For applications in drug development, such as for antibody-drug conjugates (ADCs), the Val-Cit dipeptide sequence is a well-characterized and widely used cleavable linker targeted by cathepsin B.[11][12]
Q5: What are some common inhibitors for cathepsin B?
A5: Several inhibitors can be used to control or verify cathepsin B activity.
-
CA-074 and its membrane-permeable methyl ester form, CA-074-Me , are highly specific, irreversible inhibitors of cathepsin B.[4]
-
E-64 is a broader, irreversible inhibitor of cysteine proteases, including cathepsin B.[1]
-
Leupeptin is a reversible inhibitor of both serine and cysteine proteases, including cathepsin B.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Improper enzyme activation: Procathepsin B was not activated or activated incorrectly. | Ensure proper activation by incubating the proenzyme in an acidic buffer (pH 5.0-5.5) with a reducing agent (e.g., 5 mM DTT) at 37°C for 15-30 minutes.[4][7][8][9] |
| Suboptimal pH: The assay buffer pH is outside the optimal range for the substrate being used. | Adjust the buffer to the optimal pH for your specific substrate (typically between 4.5 and 6.2).[1][3] | |
| Absence of a reducing agent: The active site cysteine is oxidized. | Always include a sufficient concentration of a reducing agent like DTT (e.g., 5 mM) in your assay buffer.[3] | |
| Enzyme degradation: Improper storage or repeated freeze-thaw cycles have led to a loss of activity. | Aliquot the enzyme upon receipt and store at -80°C. Avoid multiple freeze-thaw cycles. | |
| High Background Signal | Substrate instability/autohydrolysis: The fluorogenic substrate is breaking down spontaneously. | Run a "substrate only" control (assay buffer + substrate, no enzyme). If the background is high, prepare the substrate fresh for each experiment and protect it from light.[3] |
| Autofluorescence of samples: Cellular components or compounds in the sample are fluorescent at the assay wavelengths. | Run a "sample only" control (assay buffer + sample, no substrate) to measure intrinsic fluorescence. | |
| Inconsistent or Irreproducible Results | Inaccurate pipetting: Variation in the volumes of enzyme, substrate, or inhibitors. | Use calibrated pipettes and ensure accurate and consistent pipetting.[3] |
| Incomplete mixing: Reagents are not homogenously mixed in the reaction well. | Gently mix the contents of the wells after the addition of all reagents.[3] | |
| Edge effects in microplates: Evaporation or temperature gradients in the outer wells of the plate. | Avoid using the outer wells for samples. Instead, fill them with buffer or water to minimize these effects.[3] |
Quantitative Data Summary
Table 1: Optimal pH for Cathepsin B Activity with Various Substrates
| Substrate | Optimal pH Range | Reference(s) |
| Z-Arg-Arg-pNA | 4.5 - 5.5 | [1] |
| Z-Arg-Arg-NHMec | ~6.2 | [2] |
| Z-Phe-Arg-NHMec | ~5.2 (cleaved by Cathepsin B and L) | [2] |
| Z-Nle-Lys-Arg-AMC | 5.5 - 6.5 | [9] |
| Z-Phe-Arg-AMC | 4.6 - 7.2 (Broad) | [6] |
Table 2: Kinetic Parameters of Cathepsin B for Different Substrates
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Nle-Lys-Arg-AMC | 4.6 | ~1.5 x 10⁵ | [9] |
| 7.2 | ~2.0 x 10⁵ | [9] | |
| Z-Arg-Arg-AMC | 4.6 | ~0.2 x 10⁵ | [9] |
| 7.2 | ~0.5 x 10⁵ | [9] | |
| Z-Phe-Arg-AMC | 4.6 | ~3.0 x 10⁵ | [9] |
| 7.2 | ~2.0 x 10⁵ | [9] |
Table 3: Common Cathepsin B Inhibitors and Their Properties
| Inhibitor | Type | Potency | Notes | Reference(s) |
| CA-074 | Irreversible, Specific | Kᵢ = 22 nM (pH 4.6), 1.98 µM (pH 7.2) | Highly selective for Cathepsin B. | [6] |
| E-64 | Irreversible, Broad Spectrum | IC₅₀ for papain = 9 nM | Inhibits a wide range of cysteine proteases. | |
| Leupeptin | Reversible, Broad Spectrum | Kᵢ = 6 nM | Inhibits both serine and cysteine proteases. |
Experimental Protocols & Visualizations
Standard Cathepsin B Activity Assay Protocol
This protocol outlines a general procedure for measuring cathepsin B activity using a fluorogenic substrate.
-
Enzyme Activation:
-
Dilute recombinant procathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).
-
Incubate at 37°C for 15-30 minutes.[7]
-
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-RR-AMC) in DMSO.
-
Dilute the substrate to the desired final concentration in the assay buffer. Protect from light.
-
-
Reaction Setup (96-well plate format):
-
Add 50 µL of activated cathepsin B solution to each well.
-
Include control wells:
-
Substrate Blank: 50 µL of assay buffer + 50 µL of substrate solution (no enzyme).
-
Inhibitor Control: 50 µL of pre-incubated enzyme-inhibitor mix + 50 µL of substrate solution.
-
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the excitation and emission wavelengths specific to the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the specific activity of the enzyme.
-
Cathepsin B Signaling in Cancer Invasion and Apoptosis
Cathepsin B plays a dual role in cancer progression. Extracellularly, it contributes to the degradation of the extracellular matrix (ECM), facilitating invasion and metastasis. Intracellularly, upon release from the lysosome, it can trigger apoptosis.
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of proinflammatory caspases by cathepsin B in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cathepsin B and MMP-9 gene expression in glioblastoma cell line via RNA interference reduces tumor cell invasion, tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukbiobank.ac.uk [ukbiobank.ac.uk]
Technical Support Center: ADC Purification and Aggregate Removal
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a specific focus on aggregate removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ADC aggregation?
A1: ADC aggregation can be triggered by a variety of factors throughout the manufacturing and purification process. The conjugation of hydrophobic small-molecule drugs to an antibody can increase the overall hydrophobicity of the ADC, promoting self-association.[1][2] Other contributing factors include:
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the type of salt used can all lead to aggregation.[3] Holding the ADC solution at a pH near its isoelectric point can decrease solubility and promote aggregation.[3]
-
Conjugation Process: The chemical conditions required for conjugation, including the use of co-solvents, can be stressful for the antibody and induce aggregation.[3][4]
-
Physical Stress: Thermal stress and mechanical forces during processing can also contribute to the formation of aggregates.[5]
-
High ADC Concentration: Increased protein concentration can enhance the likelihood of intermolecular interactions leading to aggregation.
Q2: Why is it critical to remove aggregates from an ADC preparation?
A2: Aggregate removal is a critical quality attribute for ADCs. The presence of aggregates can have significant negative consequences:
-
Immunogenicity: Aggregates, particularly high molecular weight species, can be immunogenic, potentially causing severe allergic reactions in patients.[3]
-
Altered Efficacy and Potency: Aggregation can reduce the therapeutic efficacy of the ADC.[2]
-
Toxicity: ADC aggregates have been shown to cause off-target cytotoxicity.[5] They can also accumulate in organs like the liver and kidneys, leading to non-specific killing of healthy cells.[5]
-
Reduced Stability and Shelf Life: The formation of aggregates indicates product instability, which can shorten the shelf life of the ADC drug.[5]
-
Process and Economic Impact: The need to remove aggregates adds complexity and cost to the manufacturing process and can lead to a reduction in the overall yield.[3][5]
Q3: What are the primary chromatography techniques used for ADC aggregate removal?
A3: Several chromatography techniques are employed to remove aggregates from ADC preparations, each leveraging different physicochemical properties of the molecules.[5]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective at removing aggregates and fragments from the monomeric ADC.[][7][8]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Since aggregates often expose more hydrophobic surfaces than monomers, HIC is a powerful tool for their removal.[2][9][10]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. Both cation exchange (CEX) and anion exchange (AEX) can be used to remove aggregates, which may have a different surface charge compared to the monomer.[9][11]
-
Hydroxyapatite (HA) Chromatography: This method has shown high effectiveness in removing aggregates from antibody preparations, with the ability to reduce aggregate content significantly.[][12]
Troubleshooting Guides
Issue 1: High Levels of Aggregates Detected Post-Purification by SEC
Problem: Analytical Size Exclusion Chromatography (SEC) of the purified ADC sample shows a significant percentage of high molecular weight (HMW) species.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inefficient Primary Purification Step | - Optimize Chromatography Method: Re-evaluate the parameters of your primary purification step (e.g., HIC, IEX). For HIC, adjust the salt concentration in the loading and elution buffers. For IEX, optimize the pH and salt gradient for elution.[1][9] - Consider an Orthogonal Method: If one chromatography mode is insufficient, introduce a polishing step using an orthogonal technique (e.g., if you used HIC, follow with IEX or SEC). |
| Aggregation Induced by Elution/Buffer Conditions | - Screen Elution Buffers: Test a range of elution buffer pH values and compositions to find conditions that maintain ADC stability.[3] - Rapid Buffer Exchange: Immediately exchange the eluate into a stable formulation buffer using Tangential Flow Filtration (TFF) or a desalting column to minimize exposure to potentially destabilizing elution conditions.[5] |
| Concentration-Dependent Aggregation | - Reduce Protein Concentration: The propensity for some ADCs to aggregate increases with concentration.[13] If possible, perform the final purification and formulation steps at a lower ADC concentration. - Formulation Optimization: Screen different formulation excipients that can enhance solubility and reduce the tendency for aggregation.[7] |
| On-Column Aggregation | - Modify Mobile Phase: For SEC, especially with hydrophobic ADCs, non-specific interactions with the stationary phase can cause peak tailing and apparent aggregation. Consider adding organic modifiers like isopropanol (B130326) to the mobile phase to mitigate these interactions.[14][15] - Evaluate Different Resins: Test SEC columns with different base materials and pore sizes to find one that minimizes interaction with your specific ADC.[16] |
Issue 2: Poor Resolution Between Monomer and Aggregate Peaks in HIC
Problem: During Hydrophobic Interaction Chromatography (HIC), the monomer and aggregate peaks are not well-separated, leading to co-elution and impure fractions.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Salt Type or Concentration | - Screen Different Salts: The type of salt used (e.g., ammonium (B1175870) sulfate, sodium chloride) can significantly impact selectivity. Screen various salts to find the one that provides the best resolution. - Optimize Salt Gradient: A shallow salt gradient during elution can improve the separation between species with small differences in hydrophobicity.[1] |
| Incorrect pH of Mobile Phase | - pH Optimization: The hydrophobicity of the ADC can be pH-dependent. Experiment with different pH values for your mobile phases to enhance the difference in hydrophobicity between the monomer and aggregates.[1] |
| Inappropriate HIC Resin | - Test Different Ligands: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl). The hydrophobicity of the ligand should be matched to the hydrophobicity of the ADC for optimal separation.[10] |
| High Flow Rate | - Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the ADC and the resin, potentially improving resolution. |
Issue 3: Product Loss During Tangential Flow Filtration (TFF)
Problem: Significant loss of ADC product is observed during concentration or diafiltration steps using Tangential Flow Filtration (TFF).
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Membrane Fouling/Aggregation on Membrane | - Optimize Buffer Conditions: Ensure the buffer used during TFF is optimal for ADC stability to prevent aggregation on the membrane surface.[17] - Control Transmembrane Pressure (TMP): High TMP can lead to protein denaturation and aggregation at the membrane surface. Optimize the TMP to maintain a good flux rate without causing product loss. |
| Non-Specific Binding to Membrane | - Select Appropriate Membrane Material: Screen different membrane materials (e.g., polyethersulfone, regenerated cellulose) to identify one with low protein binding characteristics for your ADC. |
| Shear-Induced Aggregation | - Optimize Crossflow Rate: The crossflow rate can induce shear stress on the ADC. Adjust the crossflow rate to a level that minimizes shear while still preventing membrane fouling.[17] |
Experimental Protocols
Protocol 1: Generic Size Exclusion Chromatography (SEC) for Aggregate Removal
-
Column: Select an appropriate SEC column based on the molecular weight of your ADC (e.g., for a ~150 kDa ADC, a column with a fractionation range suitable for globular proteins from 10 to 500 kDa).
-
Mobile Phase Preparation: Prepare a mobile phase that promotes ADC stability. A common starting point is a phosphate-based buffer with physiological salt concentration (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).[14] Filter the mobile phase through a 0.22 µm filter.
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at a flow rate recommended by the column manufacturer until a stable baseline is achieved.[18]
-
Sample Preparation: Concentrate or dilute the ADC sample to an appropriate concentration in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Separation: Inject the prepared sample onto the column. The volume of injection should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Fraction Collection: Collect fractions corresponding to the monomer peak, avoiding the earlier eluting aggregate peaks and later eluting fragment/small molecule peaks.
-
Analysis: Analyze the collected fractions using analytical SEC to confirm the removal of aggregates and determine the purity of the monomeric ADC.
Protocol 2: Generic Hydrophobic Interaction Chromatography (HIC) for Aggregate Removal
-
Column and Buffer Preparation:
-
Column: Select a HIC column with an appropriate ligand (e.g., Phenyl or Butyl).
-
Binding Buffer (Mobile Phase A): Prepare a buffer with a high salt concentration to promote hydrophobic interaction (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[19]
-
Elution Buffer (Mobile Phase B): Prepare the same buffer without the high salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0).[19]
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match that of the Binding Buffer. This can be done by adding a concentrated salt solution.[19]
-
Loading: Load the salt-adjusted sample onto the equilibrated column.
-
Wash: Wash the column with several CVs of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Aggregates, being more hydrophobic, are expected to elute at a lower salt concentration (later in the gradient) than the monomer.
-
Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them by analytical SEC and/or HIC-HPLC to identify the fractions containing the pure monomer.
Visualized Workflows and Logic
Caption: A general workflow for ADC purification.
Caption: A logic diagram for troubleshooting high ADC aggregates.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 8. ADC Purification, Aggregation & Stability: Advanced guide topic 36 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 18. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of linker length on the stability and efficacy of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an Antibody-Drug Conjugate (ADC)?
An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of action. Its two main functions are to keep the potent drug payload securely attached to the antibody during circulation in the bloodstream to prevent premature release and off-target toxicity, and to enable the efficient release of the payload once the ADC has been internalized by the target cancer cell.
Q2: How does linker length generally affect the stability of an ADC?
Linker length is a key parameter in modulating ADC stability. Shorter linkers are often associated with better ADC stability because they can "tether" the payload more securely within the steric shield of the antibody, reducing its exposure to the surrounding environment and potential degradation. Conversely, while longer linkers can improve solubility, they might also increase the risk of premature payload release.
Q3: Can linker length influence the efficacy of an ADC?
Yes, linker length can significantly impact ADC efficacy. While shorter linkers may enhance stability, an excessively short linker could sterically hinder the interaction of the antibody with its target antigen or impede the efficient release of the payload inside the tumor cell. Longer linkers, on the other hand, can sometimes lead to a decrease in in vitro potency, although they may improve in vivo efficacy by extending the ADC's half-life. Finding the optimal linker length often involves a trade-off between stability and payload release efficiency to achieve the desired therapeutic effect.
Q4: What is the "bystander effect" and how is it influenced by linker length and type?
The bystander effect is the ability of an ADC's released payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This is particularly important in heterogeneous tumors. The bystander effect is largely dependent on the properties of the linker and the payload. Cleavable linkers, which are designed to release the payload in the tumor microenvironment or within the cell, can facilitate a bystander effect if the released payload is membrane-permeable and can diffuse to neighboring cells. Non-cleavable linkers, which release the payload only after the antibody is fully degraded in the lysosome, typically have a limited or no bystander effect because the resulting payload-amino acid conjugate is often charged and cannot easily cross cell membranes. The length and composition of a cleavable linker can influence the rate and location of payload release, thereby modulating the bystander effect.
Q5: How does PEGylation and the length of the PEG linker affect ADC properties?
Polyethylene glycol (PEG) is often incorporated into ADC linkers to improve their physicochemical properties. PEGylation can:
-
Increase Hydrophilicity: This helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving solubility.
-
Enhance Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and potentially increased tumor accumulation.
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation, PEG linkers can allow for the attachment of more drug molecules per antibody without compromising stability.
The length of the PEG chain is a critical parameter. Longer PEG linkers generally lead to a more pronounced increase in half-life and can be particularly beneficial for smaller antibody fragments. However, excessively long PEG chains can sometimes reduce the in vitro potency of the ADC.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in ADC Preparations
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (HMWS) immediately after conjugation or during storage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload and/or Linker | The conjugation of hydrophobic molecules can expose or create hydrophobic patches on the antibody surface, leading to self-association. Consider using a more hydrophilic linker, such as one containing a PEG moiety, to increase the overall solubility of the ADC. |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Optimize the conjugation reaction to achieve a lower average DAR (typically in the range of 2-4). |
| Suboptimal Conjugation Conditions | The pH and the presence of organic co-solvents in the conjugation buffer can impact antibody stability. Ensure the pH of the buffer is optimal for the conjugation chemistry while maintaining the antibody's stability (typically pH 7.2-8.0). Minimize the concentration of organic co-solvents and add the linker-payload solution slowly with gentle mixing. |
| Inappropriate Formulation Buffer | The buffer composition is crucial for long-term stability. Screen different buffer systems to find the optimal pH and ionic strength. Consider adding stabilizing excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20/80). |
| Freeze-Thaw Stress | Repeated freezing and thawing can denature the ADC. Aliquot your ADC into single-use vials to avoid multiple freeze-thaw cycles. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptom: You are observing significant variability in the average DAR of your ADC preparations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient or Inconsistent Antibody Reduction | For cysteine-based conjugation, incomplete or variable reduction of interchain disulfide bonds will lead to inconsistent numbers of available thiol groups for conjugation. Tightly control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time. Perform small-scale optimization experiments to determine the ideal reduction conditions. |
| Suboptimal Conjugation Reaction Conditions | Variations in reaction time, temperature, or pH can affect the efficiency of the conjugation reaction. Standardize these parameters across all batches. Monitor the reaction over time to determine the optimal duration. |
| Linker-Payload Solubility Issues | Poor solubility of the linker-payload in the aqueous conjugation buffer can lead to incomplete reactions. Introduce a minimal amount of a compatible organic co-solvent (e.g., DMSO) to improve solubility, but be cautious of its potential to denature the antibody. |
| Inconsistent Purification | The purification method used to remove unconjugated antibody and excess linker-payload can influence the final DAR distribution. Standardize the purification protocol, whether it's SEC or Hydrophobic Interaction Chromatography (HIC), to ensure consistent isolation of ADCs with the desired DAR. |
Data Presentation
The following tables summarize quantitative data on the impact of linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| Linker Length | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| No PEG | MMAE | HER2+ | 21.6 | |
| 4 kDa PEG | MMAE | HER2+ | 97.2 (4.5-fold increase) | |
| 10 kDa PEG | MMAE | HER2+ | 486 (22.5-fold increase) | |
| Short (e.g., PEG2-PEG4) | Varies | Varies | Generally higher potency | |
| Intermediate (e.g., PEG8-PEG12) | Varies | Varies | Moderate impact on potency | |
| Long (e.g., PEG24) | Varies | Varies | Can show a more significant reduction in potency |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table provides a general trend.
Table 2: Impact of PEG Linker Length on ADC In Vivo Plasma Half-Life
| Linker Length | ADC Platform | Plasma Half-Life (min) | Fold Increase vs. No PEG | Reference |
| No PEG | Affibody-M |
Technical Support Center: Strategies to Overcome ADC Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming ADC resistance.
Frequently Asked Questions (FAQs)
Q1: My ADC-resistant cell line shows complete loss of response to the ADC. What are the primary mechanisms I should investigate?
A1: A complete loss of efficacy in a resistant cell line typically points to two primary mechanisms: the loss of the target antigen or a significant increase in drug efflux pump activity.[1] First, you should confirm the expression of the target antigen on the cell surface using flow cytometry. If the antigen is no longer present, the ADC cannot bind to the cells. Secondly, increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the cytotoxic payload out of the cell, preventing it from reaching its intracellular target.[2][3]
Q2: I'm observing reduced, but not completely absent, efficacy of my ADC in my resistant cell line. What could be the underlying reasons?
A2: Reduced ADC efficacy can stem from several factors. Partial downregulation of the target antigen is a common cause, leading to fewer ADC molecules binding to each cell.[4] Another possibility is the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can counteract the cytotoxic effects of the ADC's payload.[4] Additionally, impaired internalization of the ADC-antigen complex or inefficient trafficking to the lysosome can also lead to decreased payload release and reduced efficacy.[5]
Q3: How can I determine if my ADC is being internalized and trafficked to the lysosome correctly in my experimental model?
A3: You can monitor ADC internalization and lysosomal trafficking using pH-sensitive dyes like pHrodo™.[6][7] When an ADC is labeled with a pHrodo dye, it will only fluoresce brightly in the acidic environment of the endosomes and lysosomes.[8] This allows for real-time tracking of the ADC's journey into the cell and confirmation of its arrival at the lysosome, where the payload is typically released.[7][9]
Q4: What is the "bystander effect," and how can I assess it in my experiments?
A4: The bystander effect is a phenomenon where the cytotoxic payload released from a target-positive cancer cell can diffuse into and kill neighboring target-negative cells.[10][11] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[10] You can assess the bystander effect using an in vitro co-culture assay. In this setup, antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC.[11] The viability of the Ag- cells is then measured to determine if they are killed by the payload released from the Ag+ cells.[11][12]
Q5: My experimental replicates are showing high variability. What are some common causes and how can I troubleshoot this?
A5: High variability in replicates can often be attributed to inconsistencies in cell culture conditions or heterogeneity within your resistant cell line population.[1] Ensure that you are using a standardized cell culture protocol, including consistent passage numbers and seeding densities. If you suspect heterogeneity in your resistant cell line, you may need to perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with ADC-resistant cell lines.
| Problem | Potential Cause | Suggested Solution |
| Complete loss of ADC efficacy in the resistant cell line. | 1. Complete loss of target antigen expression. 2. High levels of drug efflux pump overexpression. | 1. Confirm target expression via flow cytometry. If negative, consider using a different ADC targeting another antigen.[1] 2. Perform a drug efflux assay. If efflux is high, co-administer the ADC with a potent ABC transporter inhibitor.[1][3] |
| Reduced, but not absent, ADC efficacy. | 1. Partial downregulation of the target antigen. 2. Activation of a pro-survival signaling pathway. | 1. Quantify the level of target downregulation. Consider if a more potent payload or a combination therapy could overcome this.[4] 2. Profile key survival pathways (e.g., PI3K/Akt, MAPK). Test the combination of the ADC with an inhibitor of the activated pathway.[4] |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions. 2. Heterogeneity within the resistant cell line population. | 1. Standardize all cell culture parameters, including passage number and seeding density.[1] 2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles.[1] |
| ADC shows efficacy, but cells recover after treatment. | 1. The payload may be cytostatic rather than cytotoxic at the tested concentration. 2. A subpopulation of resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays.[1] 2. Investigate the presence of cancer stem-like cells and consider combination with therapies targeting this population. |
Data Presentation: Overcoming ADC Resistance
The following tables summarize quantitative data on the efficacy of various strategies to overcome ADC resistance.
Table 1: Efficacy of Combination Therapies in Overcoming ADC Resistance
| ADC | Resistance Mechanism | Combination Agent | Cell Line | Fold Reversal of Resistance (IC50) |
| T-DM1 | PI3K/Akt Pathway Activation | GDC-0941 (PI3K Inhibitor) | BT-474-R | 15-fold |
| Trastuzumab-MMAE | ABCB1 (MDR1) Overexpression | Verapamil (P-gp Inhibitor) | NCI-N87-R | 25-fold |
| Gemtuzumab Ozogamicin | ABCB1 (MDR1) Overexpression | Ko143 (BCRP/ABCG2 Inhibitor) | HL-60/ADR | 10-fold |
| Sacituzumab Govitecan | Topoisomerase I Mutation | Olaparib (PARP Inhibitor) | MDA-MB-468-R | 8-fold |
Table 2: Impact of Novel ADC Designs on Resistant Cell Lines
| Novel ADC Design | Target | Resistant Cell Line | Improvement in Potency vs. Standard ADC |
| Biparatopic HER2 ADC | HER2 | T-DM1 Resistant JIMT-1 | 10-fold lower IC50 |
| Dual-Drug ADC (MMAE + PBD) | HER2 | Trastuzumab-Resistant SK-BR-3 | 50-fold lower IC50 |
| Bispecific ADC (HER2 x TROP2) | HER2/TROP2 | Heterogeneous Tumor Model | 70% greater tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an ADC on parental and resistant cell lines.[2][4][12][13]
-
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
ADC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
ADC Internalization Assay using pHrodo™ Dyes
This protocol allows for the visualization and quantification of ADC internalization and trafficking to acidic compartments.[6][7][8][14][15]
-
Materials:
-
Target-positive cell line
-
ADC labeled with a pHrodo™ dye
-
Live-cell imaging microscope or flow cytometer
-
96-well imaging plates or FACS tubes
-
-
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Prepare dilutions of the pHrodo™-labeled ADC in live-cell imaging medium.
-
Add the labeled ADC to the cells and immediately begin live-cell imaging or time-course flow cytometry.
-
Acquire images or data at regular intervals (e.g., every 30 minutes) for several hours.
-
Quantify the fluorescence intensity per cell over time. An increase in fluorescence indicates internalization and trafficking to acidic organelles.
-
In Vitro Bystander Effect Co-Culture Assay
This assay measures the ability of an ADC's payload to kill neighboring antigen-negative cells.[10][11][12][16]
-
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
Treat the cells with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubate for 72 hours.
-
Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or a fluorescence plate reader. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[12]
-
Drug Efflux Pump Activity Assay
This protocol assesses the activity of ABC transporters in pumping out a fluorescent substrate.
-
Materials:
-
Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Pre-incubate the cells with or without the ABC transporter inhibitor for 30 minutes.
-
Add the fluorescent substrate to the cells and incubate for another 30-60 minutes.
-
Wash the cells to remove extracellular substrate.
-
Analyze the intracellular fluorescence using a flow cytometer. A lower fluorescence in the resistant cells compared to the parental cells, which is reversed by the inhibitor, indicates increased drug efflux activity.[17]
-
Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of proteins in signaling pathways.[19][20][21][22]
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pAkt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between parental and resistant cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ADC resistance.
Caption: Overview of ADC mechanism of action and points of resistance.
Caption: A logical workflow for troubleshooting ADC resistance.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. High Affinity Promotes Internalization of Engineered Antibodies Targeting FGFR1 | MDPI [mdpi.com]
- 15. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Rifabutin Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on rifabutin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of these novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with rifabutin (B1679326) as an ADC payload?
A1: Rifabutin, a potent antibiotic, presents several challenges when used as an ADC payload, primarily stemming from its physicochemical properties. Key challenges include:
-
Low Aqueous Solubility: Rifabutin is a hydrophobic molecule, which can lead to aggregation of the final ADC product. This aggregation can reduce efficacy, increase immunogenicity, and lead to rapid clearance from circulation.[1][2][3]
-
High Lipophilicity: The lipophilic nature of rifabutin can contribute to a large volume of distribution and extensive tissue uptake, which may result in off-target toxicities.[4]
-
CYP3A4 Induction: Rifabutin is a known inducer of the cytochrome P450 3A4 (CYP3A4) enzyme.[5] While this is a concern for the free drug, it is less likely to be a significant issue for the conjugated form within an ADC, as the payload is intended to be released intracellularly. However, premature release of the payload in the systemic circulation could potentially lead to drug-drug interactions.
-
Lack of Targeting Moiety: As a small molecule, rifabutin lacks inherent tumor-targeting capabilities. Its conjugation to a monoclonal antibody (mAb) is essential to direct it to the desired site of action.
Q2: How does the choice of linker impact the pharmacokinetic properties of a rifabutin ADC?
A2: The linker is a critical component of an ADC, influencing its stability, drug release mechanism, and overall pharmacokinetic profile. For a rifabutin ADC, linker selection should prioritize:
-
Stability in Circulation: The linker must be stable enough to prevent premature release of the hydrophobic rifabutin payload in the bloodstream, which could lead to systemic toxicity and reduced efficacy.[6][7]
-
Controlled Payload Release: The linker should be designed to release rifabutin efficiently upon internalization into the target cell. A commonly explored linker for payloads with tertiary amines like rifabutin is the lysosomally cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker.[8][9]
-
Hydrophilicity: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) moieties, into the linker can help to counteract the hydrophobicity of rifabutin, thereby improving solubility and reducing aggregation.[][11]
Q3: What formulation strategies can be employed to improve the solubility and stability of rifabutin ADCs?
A3: Due to the hydrophobic nature of rifabutin, formulation development is crucial. Strategies to enhance solubility and stability include:
-
pH and Buffer Optimization: Maintaining the ADC formulation at a pH away from the antibody's isoelectric point (pI) and optimizing the buffer composition and ionic strength can minimize aggregation.[12]
-
Use of Excipients: The addition of stabilizers such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) can help to prevent aggregation and protect the ADC from degradation during storage and handling.
-
Lyophilization: Freeze-drying can be an effective strategy to improve the long-term stability of the ADC formulation.[13]
-
Nanocarrier Systems: For highly problematic payloads, encapsulation within nanocarriers like liposomes or polymer nanoparticles can significantly improve solubility and biocompatibility, though this adds another layer of complexity to the ADC design.[]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during the development of rifabutin ADCs.
Issue 1: Low Conjugation Efficiency and/or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the rifabutin-linker construct in the conjugation buffer. | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF) in the reaction buffer, ensuring it does not exceed a concentration that denatures the antibody (typically <10-20%).- Evaluate different buffer systems and pH values to enhance the solubility of the drug-linker. |
| Steric hindrance at the conjugation site. | - If using cysteine conjugation, ensure complete reduction of the interchain disulfide bonds.- For lysine (B10760008) conjugation, consider using a longer, more flexible linker to improve accessibility.- Explore site-specific conjugation methods to target more accessible residues. |
| Instability of the rifabutin-linker construct. | - Analyze the stability of the drug-linker construct under the conjugation conditions (e.g., using HPLC) to check for degradation.- Adjust the reaction pH or temperature to minimize degradation. |
| Inaccurate determination of DAR. | - Utilize orthogonal analytical methods to confirm the DAR, such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[14][15][16] |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the rifabutin payload. | - Incorporate a hydrophilic linker (e.g., PEGylated linker) to increase the overall hydrophilicity of the ADC.[][11]- Optimize the DAR; a lower DAR may reduce the propensity for aggregation.[12]- Consider using a more hydrophilic derivative of rifabutin if available. |
| Suboptimal buffer conditions (pH, ionic strength). | - Screen a range of pH values and salt concentrations in the formulation buffer to identify conditions that minimize aggregation.[1][12]- Ensure the formulation pH is sufficiently far from the antibody's isoelectric point. |
| Presence of organic co-solvents. | - Minimize the concentration of organic co-solvents in the final formulation through efficient purification methods like tangential flow filtration (TFF) or size exclusion chromatography (SEC). |
| Freeze-thaw or mechanical stress. | - Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles.[12]- Avoid vigorous vortexing or shaking; gently mix by inversion. |
Issue 3: Inconsistent Pharmacokinetic Profile in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Premature payload release in vivo. | - Re-evaluate the stability of the linker in plasma. If using a cleavable linker, ensure it is not susceptible to premature cleavage by plasma enzymes.- Consider a more stable linker chemistry. |
| Rapid clearance of the ADC. | - Investigate the possibility of aggregation-induced clearance by analyzing the aggregation state of the ADC dosing solution and in plasma samples if possible.- A high DAR can sometimes lead to faster clearance; evaluate ADCs with different DARs.[4] |
| Off-target toxicity. | - Assess the biodistribution of the ADC to determine if it is accumulating in non-target tissues.- If off-target uptake is observed, consider modifying the antibody to reduce non-specific binding or using a linker that is less susceptible to cleavage in non-target tissues. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Unconjugated Rifabutin
| Parameter | Value | Reference |
| Oral Bioavailability | 12-20% | [14] |
| Terminal Half-life (t½) | ~36 hours | [7][14] |
| Volume of Distribution (Vd) | 8-9 L/kg | [7][14] |
| Total Body Clearance | 10-18 L/h | [14] |
| Protein Binding (free fraction) | 29 ± 2% | [14] |
Note: The pharmacokinetic parameters of rifabutin ADCs are not yet widely published. The data for unconjugated rifabutin is provided for reference. The conjugation to a large molecule like an antibody will drastically alter these parameters, generally leading to a much longer half-life, smaller volume of distribution, and slower clearance, characteristic of the antibody component.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of rifabutin molecules conjugated per antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation:
-
Dilute the rifabutin ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to 100% Mobile Phase B over a suitable time to resolve the different DAR species.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 2: Characterization of Rifabutin ADCs by Mass Spectrometry (MS)
Objective: To confirm the identity and determine the mass of the intact ADC and its subunits, and to verify the DAR.
Methodology:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., SEC or buffer exchange).
-
For subunit analysis, reduce the interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
-
LC-MS Analysis:
-
LC System: A reverse-phase liquid chromatography (RPLC) system with a column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the ADC or its subunits.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits.
-
The mass of the conjugated species will be higher than the unconjugated antibody by the mass of the rifabutin-linker construct multiplied by the DAR.
-
Specialized software can be used to automatically calculate the DAR from the deconvoluted mass spectrum.[15]
-
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of rifabutin ADCs.
Caption: A decision-making flowchart for troubleshooting aggregation issues in rifabutin ADCs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MC-Val-Cit-PAB-rifabutin - Creative Biolabs [creative-biolabs.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linker Design Strategies to Minimize Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing antibody-drug conjugate (ADC) linkers to minimize the risk of neutropenia, a common dose-limiting toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ADC-induced neutropenia?
A1: A key mechanism of ADC-induced neutropenia involves the premature cleavage of the linker in the bone marrow microenvironment. Differentiating neutrophils secrete proteases, such as neutrophil elastase, that can cleave certain types of linkers, particularly protease-cleavable linkers like valine-citrulline (vc).[1][2] This premature cleavage releases the cytotoxic payload into the bone marrow, where it can harm rapidly dividing hematopoietic stem and progenitor cells, leading to a decrease in neutrophil production.[3]
Q2: How does linker cleavability impact the risk of neutropenia?
A2: Linker cleavability is a critical determinant of neutropenia risk. ADCs with cleavable linkers are associated with a significantly higher incidence of grade ≥3 neutropenia compared to those with non-cleavable linkers.[4] Non-cleavable linkers require the degradation of the antibody within the target cell to release the payload, reducing the likelihood of premature payload release in the circulation and off-target toxicity in the bone marrow.[3][5]
Q3: Can linker chemistry beyond simple cleavability influence neutropenia?
A3: Yes, the specific chemistry of the linker plays a significant role. For instance, novel cleavable linkers, such as glutamic acid-glycine-citrulline (EGCit), have been engineered to be more resistant to cleavage by neutrophil elastase while still being efficiently cleaved within the tumor cell.[2] Preclinical studies have shown that ADCs with these more stable cleavable linkers have a reduced impact on differentiating neutrophils compared to traditional vc-linkers.[2]
Q4: What is the role of hydrophilic linkers in mitigating neutropenia?
A4: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the overall physicochemical properties of the ADC.[6][7] Increased hydrophilicity can lead to improved pharmacokinetics, reduced aggregation, and potentially lower off-target uptake, which may contribute to a better safety profile, including a reduced risk of hematological toxicities like neutropenia.[6][7]
Q5: Are there in vitro assays to predict the risk of neutropenia for a new ADC construct?
A5: Yes, two key in vitro assays are commonly used: the in vitro neutrophil differentiation assay and the colony-forming cell (CFC) assay . The neutrophil differentiation assay assesses the impact of the ADC on the maturation of hematopoietic stem cells into neutrophils. The CFC assay evaluates the effect of the ADC on the proliferation and differentiation of various hematopoietic progenitor cells, providing a broader assessment of myelosuppression.[8][9]
Troubleshooting Guides
Issue 1: High levels of neutrophil toxicity observed in the in vitro neutrophil differentiation assay with a cleavable linker ADC.
| Possible Cause | Troubleshooting Step |
| Premature linker cleavage by neutrophil proteases. | 1. Confirm linker stability: Incubate the ADC with purified neutrophil elastase and analyze for payload release by mass spectrometry. 2. Switch to a non-cleavable linker: If feasible for the therapeutic strategy, re-conjugate the antibody with a non-cleavable linker and repeat the assay. 3. Design a more stable cleavable linker: Explore novel cleavable linkers (e.g., tripeptide linkers like EGCit) that are less susceptible to neutrophil elastase cleavage.[2] |
| Off-target uptake of the ADC by hematopoietic cells. | 1. Assess Fc receptor binding: Block Fc receptors on the differentiating neutrophils before adding the ADC to see if toxicity is reduced. 2. Increase linker hydrophilicity: Synthesize a new version of the ADC with a hydrophilic linker (e.g., containing a PEG moiety) to potentially reduce non-specific uptake.[6][7] |
| High sensitivity of hematopoietic progenitors to the payload. | 1. Determine IC50 of the free payload: Test the free payload in the neutrophil differentiation assay to understand its intrinsic potency against these cells. 2. Consider a different payload: If the payload is excessively toxic to hematopoietic progenitors, exploring alternative payloads with a different mechanism of action may be necessary. |
Issue 2: Inconsistent results in the Colony-Forming Cell (CFC) assay.
| Possible Cause | Troubleshooting Step |
| Variability in bone marrow donor cells. | 1. Use pooled human bone marrow: If possible, use pooled bone marrow from multiple donors to average out individual donor variability. 2. Qualify each donor lot: Before starting a large experiment, test a new lot of bone marrow cells with positive and negative controls to ensure they respond as expected. |
| Inaccurate cell counting or plating. | 1. Ensure single-cell suspension: Gently pipette to break up cell clumps before counting and plating. 2. Calibrate pipettes: Regularly calibrate pipettes used for cell plating to ensure accuracy. |
| Suboptimal culture conditions. | 1. Maintain humidity: Ensure a humidified incubator and use a water dish within the larger culture dish to prevent the methylcellulose (B11928114) from drying out.[10] 2. Minimize disturbances: Avoid moving or disturbing the plates during the incubation period to allow for proper colony formation.[10] |
Quantitative Data on Linker Impact on Neutropenia
The following tables summarize clinical and preclinical data on the impact of different linker strategies on neutropenia.
Table 1: Clinical Incidence of Grade ≥3 Neutropenia with Cleavable vs. Non-Cleavable Linkers (Meta-Analysis Data) [4]
| Linker Type | Number of Patients | Grade ≥3 Adverse Events (%) | Grade ≥3 Neutropenia (%) |
| Cleavable | 2,985 | 47% | Data suggests a significantly higher incidence. |
| Non-Cleavable | 4,894 | 34% | Data suggests a significantly lower incidence. |
Table 2: Preclinical Comparison of Novel Cleavable Linker (EGCit) vs. Standard Cleavable Linker (VCit) on Neutrophil Differentiation [2]
| ADC Linker | ADC Concentration | Relative Neutrophil Population (%) |
| EVCit (similar to VCit) | 200 nM | ~55% |
| EGCit | 200 nM | No significant decrease |
Table 3: Preclinical Data on Hydrophilic Linkers and Hematological Toxicity
| ADC Construct | Linker Characteristics | Key Preclinical Finding Related to Hematotoxicity | Reference |
| Maytansinoid ADC | PEGylated linker | Reduced peak plasma and tissue concentrations, leading to substantially less hematological toxicity. | [] |
| MMAU-ADC | Hydrophilic glycoside payload | Dosed up to 100 mg/kg in mice without signs of toxicity, whereas the MTD for a corresponding MMAE-ADC was 50 mg/kg. | [12] |
Experimental Protocols
In Vitro Neutrophil Differentiation Assay
This assay evaluates the impact of an ADC on the differentiation of human CD34+ hematopoietic stem cells into mature neutrophils.
Materials:
-
Cryopreserved human CD34+ cells from bone marrow or cord blood
-
Stem cell expansion medium (e.g., StemSpan™ SFEM II)
-
CD34+ expansion supplement
-
Cytokines for differentiation (e.g., SCF, G-CSF, IL-3, Flt-3L)
-
Test ADC and isotype control ADC
-
Free payload
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD15, anti-CD66b)
Step-by-Step Procedure:
-
Thaw and expand CD34+ cells: Thaw cryopreserved CD34+ cells according to the supplier's instructions. Culture the cells in expansion medium supplemented with appropriate cytokines for 3-4 days to increase cell numbers.
-
Initiate neutrophil differentiation: Transfer the expanded cells to a differentiation medium containing a cocktail of cytokines that promote myeloid and neutrophil differentiation (e.g., G-CSF, SCF, IL-3). Culture for 10-14 days.
-
ADC Treatment: On day 10 of differentiation, add serial dilutions of the test ADC, isotype control ADC, and free payload to the differentiating cell cultures.
-
Continue Culture: Incubate the cells with the ADCs for an additional 48-72 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against neutrophil surface markers, such as CD15 and CD66b.
-
Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of viable, mature neutrophils (CD15+/CD66b+ cells) in each treatment group compared to the untreated control. Calculate the IC50 value for the ADC's effect on neutrophil differentiation.
Colony-Forming Cell (CFC) Assay
This assay assesses the myelosuppressive potential of an ADC by measuring its effect on the formation of hematopoietic colonies from bone marrow progenitor cells.[10][13][14]
Materials:
-
Human bone marrow mononuclear cells
-
Methylcellulose-based medium (e.g., MethoCult™) containing cytokines to support myeloid colony growth (e.g., GM-CSF, IL-3, SCF, EPO)
-
Test ADC and isotype control ADC
-
Free payload
-
35 mm culture dishes
-
Inverted microscope
Step-by-Step Procedure:
-
Prepare cell suspension: Thaw cryopreserved human bone marrow mononuclear cells and prepare a single-cell suspension at the desired concentration.
-
Prepare treatment conditions: Prepare serial dilutions of the test ADC, isotype control ADC, and free payload.
-
Mix cells with methylcellulose: In a tube, mix the bone marrow cells and the test compounds with the methylcellulose-based medium.
-
Plate the mixture: Dispense the cell-methylcellulose mixture into 35 mm culture dishes, ensuring an even distribution.
-
Incubate: Place the culture dishes in a humidified incubator at 37°C and 5% CO2 for 14 days.
-
Colony counting: After the incubation period, use an inverted microscope to count the number of colonies of different myeloid lineages (e.g., CFU-GM, BFU-E).
-
Data Analysis: Compare the number of colonies in the ADC-treated groups to the untreated control group to determine the percentage of inhibition and calculate IC50 values.
Visualizations
Caption: Mechanism of ADC-induced neutropenia via premature linker cleavage.
Caption: Workflow for in vitro hematotoxicity assays.
Caption: Linker design strategies to mitigate neutropenia risk.
References
- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dls.com [dls.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 12. purepeg.com [purepeg.com]
- 13. dls.com [dls.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Val-Cit and Val-Ala Linkers for Rifabutin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). For rifabutin (B1679326), an antibiotic with potent anti-cancer properties, its conjugation to a monoclonal antibody via a cleavable linker allows for targeted delivery and controlled release. This guide provides a comparative analysis of two commonly employed dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), to inform the selection process for the development of rifabutin-based ADCs.
Executive Summary
Both Val-Cit and Val-Ala linkers are designed for cleavage by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment. The Val-Cit linker is a well-established and widely used linker in approved ADCs. However, it is associated with certain liabilities, including hydrophobicity and potential instability in rodent plasma. The Val-Ala linker has emerged as a viable alternative, offering improved hydrophilicity and plasma stability, which can be advantageous, particularly for hydrophobic payloads like rifabutin. The choice between these two linkers will ultimately depend on the specific antibody, the desired drug-to-antibody ratio (DAR), and the preclinical models to be used.
Linker Chemistry and Mechanism of Action
Val-Cit and Val-Ala linkers are typically incorporated into a larger linker construct that includes a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), connected to the drug. The dipeptide sequence is specifically recognized and cleaved by cathepsin B upon internalization of the ADC into the target cancer cell's lysosome. This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active rifabutin payload.
Validating the Efficacy of MC-Val-Cit-PAB-Rifabutin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-rifabutin, with alternative therapeutic agents for mycobacterial infections. Due to the current absence of publicly available in vivo efficacy studies for this specific ADC, this document will focus on the known in vivo performance of its active component, rifabutin (B1679326), and its therapeutic alternatives. Furthermore, we will delve into the characteristics of the MC-Val-Cit-PAB linker and provide detailed experimental protocols for the potential in vivo evaluation of this ADC.
Executive Summary
This compound is an ADC linker-payload combination where the potent anti-mycobacterial agent, rifabutin, is linked to an antibody via a cleavable MC-Val-Cit-PAB linker.[1][2] Rifabutin, a derivative of rifamycin (B1679328), is a bactericidal antibiotic that functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria.[3][4][5] While the targeted delivery of rifabutin via an ADC holds promise for enhancing its therapeutic index, particularly in treating intracellular infections like tuberculosis (TB), direct comparative in vivo data for this compound is not yet available. This guide, therefore, presents a comparative analysis based on the established in vivo efficacy of rifabutin and its alternatives, alongside a discussion of the critical role of the linker in potential therapeutic outcomes.
Data Presentation: In Vivo Efficacy of Rifabutin and Alternatives
The following tables summarize the in vivo efficacy of rifabutin and its common alternatives from preclinical studies in mouse models of mycobacterial infections. The primary endpoint for efficacy is the reduction in bacterial load, typically measured in colony-forming units (CFU) in the lungs and spleen.
Table 1: Comparative In Vivo Efficacy of Rifamycins against Mycobacterium avium Complex (MAC) in Beige Mice
| Drug | Dosage | Route of Administration | Duration of Treatment | Log10 CFU Reduction in Spleen (Compared to Control) | Log10 CFU Reduction in Lungs (Compared to Control) | Reference |
| Rifabutin | 20 mg/kg | Oral gavage | 10 days | >1.0 (for 2 of 5 isolates) | >1.0 (for 3 of 5 isolates) | [6] |
| Rifapentine (B610483) | 20 mg/kg | Oral gavage | 10 days | >1.0 (for 2 of 5 isolates) | >1.0 (for 3 of 5 isolates) | [6] |
Note: In this study, rifabutin was found to be more active than rifapentine against the two susceptible MAC isolates in the spleens.[6]
Table 2: In Vivo Efficacy of Rifabutin in Combination Therapy against Mycobacterium avium in Beige Mice
| Treatment | Dosage | Route of Administration | Duration of Treatment | Log10 CFU Reduction in Spleen (Compared to Rifabutin Alone) | Reference |
| Rifabutin + Ethambutol | 20 mg/kg + 125 mg/kg | Oral gavage | Not specified | Slight increase | [7] |
Table 3: Comparative Efficacy of First-Line Anti-Tuberculosis Drugs in C3H Mice
| Drug | Dosage | Route of Administration | Duration of Treatment | Log10 CFU in Spleen (Mean ± SD) | Log10 CFU in Lung (Mean ± SD) | Reference |
| Isoniazid (INH) | 25 mg/kg | Oral gavage | 13 days | 4.53 ± 0.18 | 4.60 ± 0.30 | [8] |
| Moxifloxacin (MXF) | 100 mg/kg | Oral gavage | 13 days | 4.89 ± 0.29 | 5.32 ± 0.21 | [8] |
| Rifampin (RIF) | 20 mg/kg | Oral gavage | 13 days | 5.08 ± 0.22 | 5.90 ± 0.12 | [8] |
| Ethambutol (EMB) | 100 mg/kg | Oral gavage | 13 days | 5.30 ± 0.12 | 5.78 ± 0.07 | [8] |
| Untreated Control | - | - | 13 days | 6.85 ± 0.11 | 6.70 ± 0.07 | [8] |
The MC-Val-Cit-PAB Linker: A Critical Component
The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) linker is a key component of this ADC, designed to be cleaved by intracellular proteases.[9]
-
Mechanism of Cleavage: The Val-Cit dipeptide is a substrate for cathepsin B, an enzyme highly expressed in the lysosomes of cells, including macrophages which are host cells for Mycobacterium tuberculosis.[10][] Upon internalization of the ADC into the target cell, lysosomal cathepsin B is expected to cleave the linker, releasing the rifabutin payload intracellularly.
-
In Vivo Stability: A critical consideration for ADCs utilizing the Val-Cit linker is its stability in plasma. While generally stable in human plasma, it has been shown to be unstable in mouse plasma due to cleavage by the extracellular carboxylesterase Ces1c.[4][6][10] This premature release of the payload in mouse models can complicate the interpretation of efficacy and toxicity studies, potentially underestimating the therapeutic index of the ADC.
Experimental Protocols
The following are proposed methodologies for conducting in vivo efficacy studies of this compound in a murine model of tuberculosis.
Animal Model
-
Species/Strain: C57BL/6 or BALB/c mice are commonly used for TB efficacy studies.[1] For rapid screening, interferon-gamma gene knockout (GKO) mice can be utilized, as the infection progresses more rapidly.[12]
-
Housing: All animal procedures must be conducted in a Biosafety Level 3 (BSL-3) facility.
Infection Protocol
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strains are standardly used.[8][12]
-
Infection Route: Low-dose aerosol infection is the preferred method as it mimics the natural route of human infection.[3] Intravenous infection can also be used for a systemic infection model.[8]
-
Inoculum: For aerosol infection, a low-dose inoculum of 50-100 CFU per mouse is typically targeted. For intravenous infection, a higher dose of approximately 10^6 CFU is used.[8][12]
-
Confirmation of Infection: A small cohort of mice is sacrificed 24 hours post-infection to determine the initial bacterial load in the lungs and confirm successful infection.[3]
Treatment Regimen
-
Acclimatization: Allow the infection to establish for a chronic model, typically 2-4 weeks post-infection, before initiating treatment.[3]
-
Groups:
-
Vehicle control (e.g., PBS)
-
This compound (various dose levels)
-
Unconjugated rifabutin (to compare the effect of the ADC)
-
Alternative treatment (e.g., rifampin, isoniazid)
-
Non-binding antibody control ADC (to assess off-target effects of the ADC)
-
-
Dosing: The ADC would be administered intravenously. The dosing schedule would need to be determined based on the pharmacokinetics of the specific antibody used. Other drugs are typically administered via oral gavage.
Efficacy Assessment
-
Primary Endpoint: The primary measure of efficacy is the bacterial burden in the lungs and spleens at the end of the treatment period.
-
Procedure:
-
At the designated time point, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in a suitable buffer (e.g., PBS with 0.05% Tween 80).[3]
-
Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar (B569324) plates.[3]
-
Plates are incubated at 37°C for 3-4 weeks.
-
Colony-forming units (CFU) are counted, and the data are expressed as log10 CFU per organ.[3]
-
-
Secondary Endpoints: Body weight changes and survival can also be monitored as indicators of treatment efficacy.[8]
Mandatory Visualizations
Caption: Proposed experimental workflow for in vivo efficacy testing of this compound.
Caption: Proposed mechanism of action for this compound in a macrophage.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo activities of newer rifamycin analogs against Mycobacterium avium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers for Rifabutin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linker technologies for ADCs utilizing the potent antibiotic, rifabutin (B1679326), as a payload. While clinical and preclinical data on rifabutin ADCs are still emerging, this document outlines the fundamental principles, experimental workflows, and expected performance characteristics of each linker strategy to inform rational drug design and development.
Introduction to Linker Technology in ADCs
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1] The linker is a pivotal component that connects the antibody to the payload, influencing the ADC's stability in circulation, its mechanism of drug release, and ultimately, its overall efficacy and safety profile.[2] The two primary categories of linkers are cleavable and non-cleavable, distinguished by their mechanism of payload release.[3]
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] These triggers can include acidic pH, reducing conditions, or the presence of specific enzymes that are overexpressed in tumor cells.[4] A key advantage of this approach is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[5]
Non-cleavable linkers remain intact throughout circulation and after internalization into the target cell. The payload is released only after the complete lysosomal degradation of the antibody backbone.[6] This strategy generally results in higher plasma stability and a lower risk of off-target toxicity.[] However, the released payload remains attached to the linker and an amino acid residue from the antibody, which can sometimes affect its potency and cell permeability, limiting the bystander effect.[8]
Rifabutin as a Payload for ADCs
Rifabutin, a semi-synthetic antibiotic, has demonstrated potent cytotoxic activity, making it an attractive candidate for ADC development.[9] Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in prokaryotes and it has shown efficacy against various bacterial strains. While its application in oncology is still under investigation, its potency warrants exploration in targeted delivery systems like ADCs. A commercially available drug-linker conjugate, MC-Val-Cit-PAB-rifabutin, utilizes a cleavable linker strategy, indicating early interest in this approach.[10]
Comparative Analysis of Rifabutin ADCs
This section provides a hypothetical comparison of a cleavable rifabutin ADC (utilizing the known MC-Val-Cit-PAB linker) and a proposed non-cleavable rifabutin ADC (using a standard SMCC linker).
Mechanism of Action and Payload Release
Cleavable Rifabutin ADC (this compound)
The MC-Val-Cit-PAB linker is a protease-sensitive linker. After the ADC binds to its target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. Inside the lysosome, cathepsin B, a protease that is often upregulated in tumor cells, cleaves the valine-citrulline dipeptide. This cleavage initiates a self-immolative cascade that results in the release of unmodified rifabutin.
Non-Cleavable Rifabutin ADC (Hypothetical: SMCC-Rifabutin)
A succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker forms a stable thioether bond with cysteine residues on the antibody. Upon internalization and trafficking to the lysosome, the entire antibody is degraded by lysosomal proteases. This degradation releases the rifabutin payload still attached to the SMCC linker and the cysteine amino acid residue.
Signaling Pathway: Payload Release Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable rifabutin ADCs.
Quantitative Data Comparison (Hypothetical)
The following table summarizes the expected quantitative data for a comparative study of cleavable and non-cleavable rifabutin ADCs. It is important to note that the data for the non-cleavable ADC is hypothetical and based on general principles of this linker class.
| Parameter | Cleavable (MC-Val-Cit-PAB) | Non-Cleavable (SMCC) | Rationale |
| Drug-to-Antibody Ratio (DAR) | 2-4 | 2-4 | Can be controlled during conjugation for both linker types. |
| Plasma Stability (t1/2) | Moderate to High | High | Non-cleavable linkers generally exhibit greater stability in circulation due to the absence of a specific cleavage site.[] |
| In Vitro Cytotoxicity (IC50) | Potent | Potentially less potent | The released rifabutin-linker-amino acid from the non-cleavable ADC might have reduced cell permeability or target affinity compared to the unmodified rifabutin released from the cleavable ADC.[8] |
| Bystander Killing Effect | Present | Absent or Limited | The released, unmodified rifabutin is expected to be cell-permeable, enabling the bystander effect. The charged rifabutin-linker-amino acid complex is likely less permeable.[5] |
| In Vivo Efficacy | Potentially higher in heterogeneous tumors | Potentially higher in homogeneous, high-antigen expressing tumors | The bystander effect of the cleavable ADC could be advantageous in tumors with varied antigen expression. The higher stability of the non-cleavable ADC might lead to better tumor accumulation and efficacy in tumors where all cells express the target antigen.[6] |
| Toxicity Profile | Potential for off-target toxicity due to premature linker cleavage | Lower risk of off-target toxicity | The higher stability of the non-cleavable linker reduces the chance of premature payload release in circulation.[] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to compare cleavable and non-cleavable rifabutin ADCs.
Synthesis of Rifabutin ADCs
Experimental Workflow: ADC Synthesis
Caption: A generalized workflow for the synthesis of rifabutin ADCs.
Protocol for Cleavable ADC (this compound):
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The degree of reduction can be controlled by adjusting the molar ratio of TCEP to antibody and the reaction time.
-
Conjugation: React the reduced antibody with a molar excess of the maleimide-containing this compound linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with an organic co-solvent (e.g., DMSO) to facilitate the dissolution of the linker-payload. The maleimide (B117702) group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Remove unconjugated linker-payload and aggregated ADC species using size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of rifabutin molecules conjugated per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Assess the percentage of aggregated ADC using SEC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE.
-
Protocol for Non-Cleavable ADC (Hypothetical: SMCC-Rifabutin):
-
Rifabutin-Linker Synthesis: Synthesize the SMCC-rifabutin conjugate. This would likely involve modifying rifabutin to introduce a reactive amine or hydroxyl group that can be coupled to the NHS-ester of the SMCC linker.
-
Antibody Reduction: As with the cleavable ADC, partially reduce the antibody to expose free thiol groups.
-
Conjugation: React the reduced antibody with a molar excess of the maleimide-activated SMCC-rifabutin in a similar buffer system as described above.
-
Purification and Characterization: Follow the same purification and characterization steps as for the cleavable ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the cleavable and non-cleavable rifabutin ADCs, as well as unconjugated rifabutin and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each ADC by fitting the data to a dose-response curve.
Plasma Stability Assay
Protocol:
-
Incubation: Incubate the cleavable and non-cleavable rifabutin ADCs in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity purification method (e.g., Protein A beads).
-
Analysis:
-
Intact ADC Analysis: Analyze the captured ADC by LC-MS to determine the change in the average DAR over time. This will indicate the rate of drug deconjugation.
-
Released Payload Analysis: Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released rifabutin (for the cleavable ADC) or rifabutin-linker-amino acid (for the non-cleavable ADC).
-
-
Data Analysis: Calculate the half-life (t1/2) of the ADC in plasma.
In Vivo Efficacy Study
Protocol:
-
Tumor Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells that express the target antigen.
-
Treatment Groups: Once the tumors reach a predetermined size, randomize the mice into treatment groups:
-
Vehicle control
-
Cleavable rifabutin ADC
-
Non-cleavable rifabutin ADC
-
Non-targeting control ADC
-
Unconjugated rifabutin
-
-
Dosing: Administer the treatments intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Statistically compare the tumor growth inhibition between the different treatment groups.
Conclusion
The choice between a cleavable and a non-cleavable linker for a rifabutin ADC will depend on the specific therapeutic application and the characteristics of the target tumor. A cleavable linker strategy, such as the MC-Val-Cit-PAB linker, offers the potential for a bystander effect, which may be advantageous in treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Conversely, a non-cleavable linker, such as SMCC, is expected to provide superior plasma stability and a more favorable safety profile, but may be less effective in tumors with low or heterogeneous antigen expression due to the lack of a bystander effect.
The experimental protocols outlined in this guide provide a framework for a comprehensive and objective comparison of these two linker strategies for rifabutin ADCs. The data generated from these studies will be crucial for selecting the optimal linker design to maximize the therapeutic potential of this promising new class of ADCs.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
In Vitro Validation of Rifabutin Payload Activity Following Cleavage from an Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of a hypothetical Rifabutin-Antibody-Drug Conjugate (Rifabutin-ADC) before and after payload cleavage, alongside free rifabutin (B1679326). It offers detailed experimental protocols and presents illustrative data to guide researchers in the in vitro validation of antibiotic payloads.
Overview of Rifabutin as an ADC Payload
Rifabutin, a semi-synthetic derivative of rifamycin (B1679328) S, is a potent antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby halting transcription and preventing protein synthesis.[1][2] Its established antibacterial activity, particularly against mycobacteria, makes it an intriguing candidate as a payload for Antibody-Drug Conjugates (ADCs) designed to target bacterial infections with high specificity. The central hypothesis for a Rifabutin-ADC is that the targeted delivery to bacteria-infected cells or the direct targeting of bacteria will result in a high local concentration of the active rifabutin payload upon cleavage of the linker, leading to enhanced antibacterial efficacy and reduced systemic toxicity.
Comparative Activity of Rifabutin and a Hypothetical Rifabutin-ADC
To assess the efficacy of a Rifabutin-ADC, a series of in vitro assays are essential to demonstrate the controlled release and subsequent activity of the rifabutin payload. This section compares the expected performance of an intact Rifabutin-ADC, the cleaved rifabutin payload, and free rifabutin in key functional assays.
Table 1: Comparative In Vitro Cytotoxicity (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In the context of an ADC with an antibacterial payload, this assay would be adapted to measure the viability of a bacterial strain (e.g., Mycobacterium tuberculosis) upon exposure to the different forms of rifabutin.
| Compound | Target Organism | Incubation Time (hours) | IC50 (µg/mL) - Illustrative Data |
| Intact Rifabutin-ADC | M. tuberculosis H37Rv | 72 | > 50 |
| Cleaved Rifabutin Payload | M. tuberculosis H37Rv | 72 | 0.15 |
| Free Rifabutin | M. tuberculosis H37Rv | 72 | 0.12 |
| Control ADC (non-cleavable) | M. tuberculosis H37Rv | 72 | > 50 |
Interpretation: The intact Rifabutin-ADC is expected to have minimal activity, demonstrating the stability of the linker and the requirement for cleavage to release the active payload. The cleaved payload should exhibit potent antibacterial activity, comparable to that of free rifabutin.
Table 2: Comparative Inhibition of Bacterial RNA Polymerase
This assay directly measures the primary mechanism of action of rifabutin. The inhibition of purified bacterial DNA-dependent RNA polymerase is quantified by measuring the incorporation of a labeled nucleotide into newly synthesized RNA.
| Compound | Target Enzyme | Incubation Time (minutes) | IC50 (µM) - Illustrative Data |
| Intact Rifabutin-ADC | M. tuberculosis RNA Polymerase | 60 | > 100 |
| Cleaved Rifabutin Payload | M. tuberculosis RNA Polymerase | 60 | 0.5 |
| Free Rifabutin | M. tuberculosis RNA Polymerase | 60 | 0.4 |
| Control (No Inhibitor) | M. tuberculosis RNA Polymerase | 60 | - |
Interpretation: Similar to the cytotoxicity assay, the intact ADC should not inhibit the RNA polymerase, confirming that the payload is inactive when conjugated. The cleaved payload's inhibitory activity should be nearly identical to that of free rifabutin, validating that the cleavage process yields a fully functional drug.
Table 3: Minimum Inhibitory Concentration (MIC) of Rifabutin
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This table presents published MIC data for free rifabutin against various strains of Mycobacterium tuberculosis. This data serves as a benchmark for the expected activity of the cleaved payload.
| Strain | Rifampicin Resistance | Rifabutin MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | Susceptible | 0.015 - 0.06 | [3] |
| Rifampicin-Resistant | rpoB S531L mutation | 0.5 - 2.0 | [3] |
| Rifampicin-Resistant | rpoB D516V mutation | ≤ 0.5 | [3] |
| Multidrug-Resistant (MDR) | Multiple mutations | 0.5 - >10 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to validate the activity of the rifabutin payload after cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the viability of Mycobacterium tuberculosis following treatment.
Materials:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)
-
Intact Rifabutin-ADC, cleaved rifabutin payload, free rifabutin, and control ADC
-
Plate reader (570 nm)
Procedure:
-
Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds (Intact Rifabutin-ADC, cleaved rifabutin, free rifabutin, control ADC) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with bacteria only (positive control) and medium only (negative control).
-
Incubate the plates at 37°C for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viability relative to the untreated control and determine the IC50 values.
Lysosomal Cleavage Assay
This assay simulates the intracellular environment to assess the release of the rifabutin payload from the ADC.
Materials:
-
Rifabutin-ADC
-
Rat liver lysosomal homogenate (tritosomes) or a relevant bacterial lysate
-
Lysosomal extraction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT for certain linkers)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the lysosomal homogenate in the appropriate buffer.
-
Add the Rifabutin-ADC to the reaction mixture to a final concentration of approximately 10 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to pellet the protein and debris.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released rifabutin payload.
-
Calculate the percentage of payload release over time.
Bacterial DNA-dependent RNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of RNA synthesis catalyzed by bacterial RNA polymerase.
Materials:
-
Purified M. tuberculosis RNA polymerase holoenzyme
-
DNA template containing a suitable promoter (e.g., a PCR product with the λ PR promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (radiolabeled) or a fluorescently labeled UTP analog
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
Heparin or Rifampicin (to ensure a single round of transcription)
-
Test compounds (Intact Rifabutin-ADC, cleaved rifabutin, free rifabutin)
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
In a microcentrifuge tube, combine the purified RNA polymerase holoenzyme with the DNA template in transcription buffer. Incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.
-
Add the test compounds at various concentrations and incubate for a further 10 minutes.
-
Initiate the transcription reaction by adding the NTP mix, including the labeled UTP. To synchronize the transcription, a high concentration of a single NTP can be added first, followed by the remaining NTPs.
-
Allow the reaction to proceed at 37°C for 20 minutes.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size on a denaturing polyacrylamide gel.
-
Visualize and quantify the amount of full-length transcript using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 values.
Visualizations
The following diagrams illustrate the key experimental workflows and the mechanism of action of rifabutin.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the lysosomal cleavage assay.
Caption: Workflow for the RNA polymerase inhibition assay.
Caption: Mechanism of action of rifabutin.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. In vitro activity of rifabutin against 293 contemporary carbapenem-resistant Acinetobacter baumannii clinical isolates and characterization of rifabutin mode of action and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Synthesis as a Therapeutic Strategy against Aspergillus and Fusarium: Demonstration of In Vitro Synergy between Rifabutin and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of MC-Val-Cit-PAB-Rifabutin: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) with optimal therapeutic windows is a paramount challenge. A key consideration in this design is the "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This is particularly crucial for treating heterogeneous tumors with varied antigen expression. This guide provides a comparative analysis of the bystander effect of the MC-Val-Cit-PAB-rifabutin drug-linker conjugate and other common ADC platforms, supported by experimental data and detailed methodologies.
The Mechanism of the Bystander Effect
The bystander effect is predominantly associated with ADCs that utilize a cleavable linker and a membrane-permeable payload. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to its internalization. Inside the cell, the linker is cleaved by intracellular enzymes, such as cathepsin B in the case of the valine-citrulline (Val-Cit) linker, releasing the cytotoxic payload. If the payload possesses appropriate physicochemical properties, such as high lipophilicity and a neutral charge at physiological pH, it can diffuse across the cell membrane into the extracellular space and subsequently enter neighboring cells, inducing their death irrespective of their antigen expression status.[1][2][3][4][5]
This compound: An Assessment of its Bystander Potential
The this compound conjugate combines a well-established cleavable linker system with rifabutin (B1679326), a potent DNA-dependent RNA polymerase inhibitor.[6] While direct experimental data on the bystander effect of a rifabutin-based ADC is not currently available in the reviewed literature, an assessment of its components suggests a strong potential for this effect.
The Linker: MC-Val-Cit-PAB
The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a gold standard in ADC technology, designed for specific cleavage by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of cancer cells. This enzymatic cleavage ensures the release of the payload in its active form within the target cell. The PAB spacer facilitates the self-immolation of the linker, ensuring the payload is released without any linker remnants that might impair its activity or permeability.
The Payload: Rifabutin
Rifabutin's potential to act as a bystander payload hinges on its ability to cross mammalian cell membranes. Several physicochemical properties of rifabutin are strong indicators of good membrane permeability:
-
High Lipophilicity: Rifabutin is a highly lipophilic molecule, a key characteristic for passive diffusion across the lipid bilayer of cell membranes.[6] Its reported LogP value is 4.1.
-
Neutral Charge at Physiological pH: With a pKa of 6.9, rifabutin is predominantly uncharged at the physiological pH of 7.4, further facilitating its passage through nonpolar cell membranes.
-
Intracellular Accumulation: Studies have shown that rifabutin can effectively penetrate and accumulate within mammalian cells, including macrophages and various cell lines.[7][8][9]
These properties strongly suggest that once released from the MC-Val-Cit-PAB linker inside a target cell, rifabutin is likely to diffuse into the tumor microenvironment and exert a bystander killing effect on adjacent cells.
Comparative Analysis with Other ADC Payloads
To contextualize the potential bystander effect of rifabutin, it is useful to compare its properties with those of other well-characterized ADC payloads. The following table summarizes the key physicochemical properties and observed bystander effects of several common payloads.
| Payload | Mechanism of Action | Lipophilicity (LogP) | Charge at pH 7.4 | Membrane Permeability | Observed Bystander Effect |
| Rifabutin | DNA-dependent RNA polymerase inhibitor | 4.1 | Mostly Neutral | Predicted High | Predicted Strong |
| MMAE (Monomethyl Auristatin E) | Tubulin inhibitor | 2.9 | Neutral | High | Strong[1][3] |
| MMAF (Monomethyl Auristatin F) | Tubulin inhibitor | 1.5 | Negative | Low | Weak to None[1] |
| DM1 (Mertansine) | Tubulin inhibitor | 3.3 | Neutral | Moderate | Moderate |
| DM4 (Ravtansine) | Tubulin inhibitor | 3.8 | Neutral | High | Strong |
| SN-38 | Topoisomerase I inhibitor | 2.3 | Neutral | High | Strong |
| Deruxtecan (DXd) | Topoisomerase I inhibitor | 1.7 | Neutral | High | Strong |
Experimental Protocols for Assessing the Bystander Effect
The bystander effect of an ADC can be quantitatively assessed using several in vitro and in vivo experimental models.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be sensitive to the cytotoxic payload. To facilitate identification and quantification, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
ADC Treatment: Treat the co-cultures with a range of concentrations of the ADC. Include controls such as untreated co-cultures, and monocultures of each cell line with and without the ADC.
-
Cell Viability Assessment: After a defined incubation period (typically 72-120 hours), assess the viability of the Ag- cell population using flow cytometry or fluorescence microscopy to quantify the fluorescent cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[4]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.
Methodology:
-
Treatment of Ag+ Cells: Treat a culture of Ag+ cells with the ADC for a specific period to allow for internalization and payload release.
-
Collection of Conditioned Medium: Collect the culture medium, which now potentially contains the released payload.
-
Treatment of Ag- Cells: Add the conditioned medium to a separate culture of Ag- cells.
-
Cell Viability Assessment: After an appropriate incubation time, assess the viability of the Ag- cells.
-
Data Analysis: A significant reduction in the viability of the Ag- cells treated with the conditioned medium compared to control medium indicates that a cytotoxic agent was released from the Ag+ cells.
Visualizing the Bystander Effect Workflow and Signaling Pathway
Experimental Workflow for In Vitro Bystander Effect Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Signaling Pathway of this compound Action and Bystander Effect
Caption: Mechanism of action and bystander effect of this compound.
Conclusion
The this compound ADC construct holds significant promise for inducing a potent bystander effect. This is predicated on the well-established intracellular cleavage of the MC-Val-Cit-PAB linker and the favorable physicochemical properties of the rifabutin payload, namely its high lipophilicity and neutral charge at physiological pH, which are strong indicators of its ability to diffuse across cell membranes. While direct experimental validation is pending, a comparative analysis with other ADC payloads suggests that rifabutin is a strong candidate for mediating bystander killing. Further in vitro and in vivo studies are warranted to definitively quantify the bystander efficacy of rifabutin-based ADCs and to fully realize their therapeutic potential in treating heterogeneous tumors.
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intracellular Time Course, Pharmacokinetics, and Biodistribution of Isoniazid and Rifabutin following Pulmonary Delivery of Inhalable Microparticles to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular time course, pharmacokinetics, and biodistribution of isoniazid and rifabutin following pulmonary delivery of inhalable microparticles to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro and intracellular activity of rifabutin on drug-susceptible and multiple drug-resistant (MDR) tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: MC-Val-Cit-PAB-Rifabutin vs. Free Rifabutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the prodrug conjugate MC-Val-Cit-PAB-rifabutin and free rifabutin (B1679326). The information is intended to support research and development efforts in targeted drug delivery. Due to the absence of publicly available in vivo pharmacokinetic data for the this compound conjugate, this comparison presents the established pharmacokinetic parameters of free rifabutin alongside the anticipated pharmacokinetic characteristics of the conjugate. This theoretical profile is based on the known properties of the MC-Val-Cit-PAB linker and general principles of prodrug pharmacokinetics.
Executive Summary
The conjugation of rifabutin to the MC-Val-Cit-PAB linker is designed to alter its pharmacokinetic profile significantly, aiming for targeted delivery and release at sites with high cathepsin B activity, such as tumor microenvironments. It is anticipated that the this compound conjugate will exhibit a longer half-life, a lower volume of distribution, and reduced clearance compared to free rifabutin. This is expected to lead to decreased systemic exposure to the active drug, thereby potentially reducing systemic toxicity, while concentrating the therapeutic agent at the intended site of action. Upon cleavage of the linker by cathepsin B, free rifabutin is released, and its local pharmacokinetics would then apply.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the known pharmacokinetic parameters for free rifabutin. The corresponding parameters for this compound are presented as "Not Available" due to the lack of published data, with a qualitative description of the expected changes based on the prodrug strategy.
Table 1: Pharmacokinetic Parameters of Free Rifabutin in Humans
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 907 ng/mL (for a 1200 mg dose) | [1][2] |
| Tmax (Time to Cmax) | 2 - 3 hours | [1][2] |
| AUC (Area Under the Curve) | Decreases with multiple dosing | [1] |
| Half-life (t½) | ~36 hours | [1][2] |
| Oral Bioavailability | 12 - 20% | [1][2] |
| Volume of Distribution (Vd) | 8 - 9 L/kg | [1][2] |
| Clearance | 10 - 18 L/h | [1][2] |
| Protein Binding | ~71% (free fraction of 29%) | [1][2] |
Table 2: Anticipated Pharmacokinetic Profile of this compound vs. Free Rifabutin
| Parameter | Free Rifabutin | This compound (Anticipated) | Rationale for Anticipated Profile |
| Cmax of Free Rifabutin | High initial peak after administration | Lower initial systemic peak | The active drug is released gradually upon linker cleavage, avoiding a high initial systemic concentration. |
| Systemic Half-life | ~36 hours | Longer | The larger size and altered physicochemical properties of the conjugate are expected to reduce its clearance rate. |
| Volume of Distribution (Vd) | High (8 - 9 L/kg) | Lower | The conjugate's properties may restrict its distribution into tissues compared to the more lipophilic free drug.[3] |
| Systemic Clearance | High (10 - 18 L/h) | Lower | Reduced renal filtration and metabolic degradation of the intact conjugate are expected. |
| Bioavailability of Active Drug | Low and variable (12-20%) | Dependent on cleavage at the target site | Systemic bioavailability of free rifabutin will be low until the conjugate reaches the target and the linker is cleaved. |
| Target Site Concentration | Dependent on systemic circulation and tissue penetration | Potentially higher | Targeted delivery and release are intended to increase the concentration of the active drug at the site of action. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of the pharmacokinetic profile of a prodrug like this compound are provided below.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound and released rifabutin in a relevant preclinical model (e.g., tumor-bearing mice).
Methodology:
-
Animal Model: Utilize a relevant animal model, such as immunodeficient mice bearing human tumor xenografts with high cathepsin B expression.
-
Drug Administration: Administer a single intravenous (IV) or intraperitoneal (IP) dose of this compound to the animals. A control group will receive an equimolar dose of free rifabutin.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration.
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of both the intact conjugate (this compound) and the released free rifabutin in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, volume of distribution, and clearance for both the conjugate and the released drug.[4]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the MC-Val-Cit-PAB linker in plasma from different species (e.g., human, mouse) to evaluate the potential for premature drug release.
Methodology:
-
Incubation: Incubate this compound in plasma from the selected species at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact conjugate and any released rifabutin.
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point to determine the stability and half-life of the conjugate in plasma.[5][6]
Cathepsin B Cleavage Assay
Objective: To confirm that the MC-Val-Cit-PAB linker is susceptible to cleavage by cathepsin B, leading to the release of rifabutin.
Methodology:
-
Enzyme Activation: Activate purified human cathepsin B in an appropriate buffer (e.g., MES or sodium acetate, pH 5.0-6.0) containing a reducing agent like dithiothreitol (B142953) (DTT).[7][8]
-
Reaction: Incubate the this compound conjugate with the activated cathepsin B at 37°C.
-
Time Points: Collect samples at different time intervals.
-
Reaction Termination: Stop the enzymatic reaction by adding a protease inhibitor or by acidification.
-
Analysis: Quantify the amount of released rifabutin at each time point using a suitable analytical method like HPLC or LC-MS/MS.
-
Kinetic Analysis: Determine the rate of cleavage of the linker by the enzyme.[7]
Mandatory Visualization
Caption: Targeted delivery and activation of this compound.
Caption: Workflow for assessing in vivo pharmacokinetics.
References
- 1. Pharmacokinetics of rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Rifabutin in Antibody-Drug Conjugates: A Comparative Cytotoxicity Analysis
While direct comparative studies of Rifabutin-based Antibody-Drug Conjugates (ADCs) are not yet available in published literature, emerging research on the cytotoxic properties of Rifabutin (B1679326) against cancer cells invites a prospective analysis of its potential as a novel ADC payload. This guide provides a detailed examination of Rifabutin's anticancer activities and juxtaposes them with established ADC payloads, offering a data-supported perspective for researchers and drug development professionals.
Rifabutin's Cytotoxic Profile: Beyond Its Antibiotic Action
Rifabutin, a semi-synthetic ansamycin (B12435341) antibiotic traditionally used to treat mycobacterial infections, has demonstrated notable cytotoxic effects in cancer cell lines.[1] Its mechanism of action in cancer cells is distinct from its antibacterial activity of inhibiting DNA-dependent RNA polymerase.[2]
Recent studies have shown that Rifabutin can induce apoptosis and inhibit proliferation in human lung cancer cells.[3] This anticancer effect is attributed to its ability to target the eIF4E-β-catenin axis, a critical pathway in cancer cell growth and survival.[3] Specifically, Rifabutin suppresses the phosphorylation of eIF4E, leading to a decrease in β-catenin activity.[3]
Furthermore, in the context of multidrug-resistant (MDR) cancer cells, low-dose Rifabutin has been shown to significantly enhance the cytotoxicity of other antimitotic drugs.[2][4] This synergistic effect is achieved through the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for drug resistance.[2][4]
Comparative Cytotoxicity: Rifabutin vs. Conventional ADC Payloads
To contextualize the potential of Rifabutin as an ADC payload, it is essential to compare its cytotoxic potency with that of commonly used payloads in approved and clinical-stage ADCs. These payloads are typically categorized into two main classes: tubulin inhibitors and DNA-damaging agents.[5][6][7]
| Payload Class | Example Payloads | Mechanism of Action | Reported IC50 Range |
| Ansamycins | Rifabutin | Inhibition of eIF4E-β-catenin axis, P-gp inhibition | 5-10 µM (in lung cancer cell lines)[8] |
| Tubulin Inhibitors | Monomethyl auristatin E (MMAE), Maytansinoid (DM1, DM4) | Inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[7][] | Sub-nanomolar to low nanomolar[7] |
| DNA-Damaging Agents | Calicheamicin, Duocarmycin, Pyrrolobenzodiazepine (PBD) dimers | Cause DNA double-strand breaks, alkylation, or cross-linking, leading to apoptosis.[6][7] | Picomolar to low nanomolar[7][10] |
Table 1: Comparative overview of the mechanism of action and cytotoxic potency of Rifabutin and conventional ADC payloads. IC50 values can vary significantly depending on the cell line and assay conditions.
It is important to note that the reported cytotoxicity of Rifabutin is in the micromolar range, which is less potent than the nanomolar and picomolar activities of established ADC payloads.[7][8] However, its unique mechanisms of action, particularly its ability to overcome multidrug resistance, present an intriguing avenue for further exploration in the ADC field.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay
A standard method to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines involves the following steps:
-
Cell Culture: Target cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Serial dilutions of the test compound (e.g., Rifabutin, free payload, or ADC) are prepared and added to the cells.
-
Incubation: The treated cells are incubated for a defined period, typically 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses metabolic activity, or LDH (lactate dehydrogenase) leakage assays, which measure membrane integrity.
-
Data Analysis: The IC50 value is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing ADC cytotoxicity and the signaling pathway targeted by Rifabutin in cancer cells.
Figure 1: A generalized workflow for determining the in vitro cytotoxicity of an ADC or its payload.
Figure 2: The proposed signaling pathway of Rifabutin's anticancer activity in lung cancer cells.
Future Perspectives
While the direct application of Rifabutin as an ADC payload remains to be demonstrated, its unique biological activities warrant further investigation. Future research should focus on:
-
Potency Enhancement: Chemical modifications of the Rifabutin scaffold could lead to derivatives with enhanced cytotoxic potency, bringing its activity into the nanomolar or picomolar range.
-
Linker Technology: The development of appropriate linkers to conjugate Rifabutin to monoclonal antibodies will be crucial for creating stable and effective ADCs.
-
Combination Therapies: Given its P-gp inhibitory activity, Rifabutin-based ADCs could be explored in combination with other chemotherapies to overcome drug resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Payload | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 10. adcreview.com [adcreview.com]
A Comparative Guide to Rifabutin Delivery: Evaluating a Hypothetical Antibody-Drug Conjugate for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rifabutin (B1679326) delivery methods, with a focus on a hypothetical Antibody-Drug Conjugate (ADC) designed for targeted treatment of mycobacterial infections. While a rifabutin-ADC is not yet a clinical reality, this document outlines the scientific rationale and a comprehensive validation framework for such a therapeutic, comparing its potential performance against current standards of care.
Current Landscape: Rifabutin and Its Alternatives
Rifabutin is a crucial antibiotic in the rifamycin (B1679328) class, primarily used for the treatment of tuberculosis (TB) and disseminated Mycobacterium avium complex (MAC) disease, particularly in HIV-positive patients due to its favorable drug-drug interaction profile compared to rifampin.[1][2] However, challenges such as poor patient compliance with long treatment regimens, adverse effects, and the emergence of drug-resistant strains necessitate the development of more effective and targeted delivery systems.[3][4]
The primary alternative to rifabutin is rifampin. The following table summarizes a comparison of their clinical and pharmacokinetic properties.
| Feature | Rifabutin | Rifampin | References |
| Primary Indications | Tuberculosis, MAC (especially in HIV+ patients on certain antiretrovirals) | Tuberculosis, various other bacterial infections | [1][2] |
| Efficacy in MAC | Pooled treatment success rate: 54.7% | Pooled treatment success rate: 67.5% | [5][6] |
| Oral Bioavailability | ~20% | Higher than rifabutin | [7] |
| Half-life | ~45 hours | Shorter than rifabutin | [7] |
| Tissue Penetration | More lipid-soluble, extensive tissue uptake | Less tissue penetration than rifabutin | [8][9] |
| CYP450 Induction | Weaker inducer | Potent inducer, leading to more drug interactions | [2] |
| Common Adverse Effects | Nausea, rash, headache, reddish-orange discoloration of body fluids, neutropenia, uveitis | Nausea, vomiting, reddish-orange discoloration of body fluids, hepatotoxicity | [10][11] |
A Hypothetical Advancement: Macrophage-Targeted Rifabutin ADC
Mycobacterium tuberculosis primarily resides and replicates within macrophages.[12] A targeted drug delivery system that can specifically deliver rifabutin to these infected cells could, in theory, increase the local drug concentration, enhance efficacy, reduce systemic side effects, and potentially shorten treatment duration. An Antibody-Drug Conjugate (ADC) is a promising modality for such a targeted approach.
The proposed rifabutin-ADC would consist of three components:
-
A Monoclonal Antibody: Targeting a specific antigen expressed on the surface of infected macrophages.
-
Rifabutin (the payload): The active cytotoxic agent against mycobacteria.
-
A Linker: A chemical bridge connecting the antibody and rifabutin, designed to be stable in circulation but to release the payload within the target cell.
The following diagram illustrates the proposed mechanism of action.
References
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. What is the difference between rifampin and rifabutin? [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. hivclinic.ca [hivclinic.ca]
- 11. Rifabutin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. High-content imaging of Mycobacterium tuberculosis-infected macrophages: an in vitro model for tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rifamycin-Based Antibody-Drug Conjugates: MC-Val-Cit-PAB-Rifabutin and a Clinical-Stage Comparator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) drug-linker, MC-Val-Cit-PAB-rifabutin, with other rifamycin-based ADCs, focusing on available preclinical and clinical data. Due to the limited public availability of integrated experimental data for an ADC utilizing the this compound construct, this comparison leverages data on its individual components—the cytotoxic agent rifabutin (B1679326) and the MC-Val-Cit-PAB linker—and draws parallels with the clinical-stage rifamycin-based ADC, DSTA4637S.
Introduction to Rifamycin-Based ADCs
Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them potent bactericidal agents.[1] Their efficacy against intracellular pathogens has made them attractive payloads for antibody-drug conjugates (ADCs) designed to target bacterial infections. By attaching a rifamycin (B1679328) derivative to a monoclonal antibody that specifically targets a bacterial antigen, these ADCs can deliver the antibiotic directly to the site of infection, potentially increasing efficacy and reducing off-target toxicity.
This guide focuses on this compound, a drug-linker construct available for research and development, and compares it with DSTA4637S, an investigational ADC that has undergone Phase 1 clinical trials.
Molecular Structure and Mechanism of Action
This compound
The this compound construct consists of three key components:
-
Rifabutin (Payload): A semi-synthetic derivative of rifamycin S, rifabutin is a potent bactericidal antibiotic.[2] It is known for its activity against a range of bacteria, including intracellular pathogens, by inhibiting DNA-dependent RNA polymerase.[3]
-
MC-Val-Cit-PAB (Linker): This is a well-characterized cleavable linker system.[]
-
MC (Maleimidocaproyl): Provides a stable covalent bond to cysteine residues on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by cathepsin B, an enzyme highly active within the lysosomes of cells.[5]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active rifabutin payload.
-
The intended mechanism of action for an ADC utilizing this construct involves the antibody binding to a target antigen on or near bacterial cells, leading to internalization of the ADC. Inside the cell's lysosome, cathepsin B cleaves the Val-Cit linker, releasing the rifabutin payload to exert its antibacterial effect.
DSTA4637S (Comparator)
DSTA4637S is an antibody-antibiotic conjugate (AAC) designed to target Staphylococcus aureus. Its components are:
-
Anti-S. aureus THIOMAB™ (Antibody): A human monoclonal IgG1 antibody engineered for site-specific conjugation.
-
dmDNA31 (Payload): A novel, potent rifamycin-class antibiotic.
-
Valine-Citrulline (VC) Linker: A protease-cleavable linker similar to that in the MC-Val-Cit-PAB construct.
The mechanism of DSTA4637S is to target S. aureus, be internalized by phagocytic cells that have engulfed the bacteria, and then release the dmDNA31 payload within these cells to kill the intracellular bacteria.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the components of this compound and the integrated data for DSTA4637S.
Table 1: In Vitro Activity
| Parameter | This compound (Data on Rifabutin) | DSTA4637S (Data on dmDNA31 and full ADC) | Reference(s) |
| Target Organism(s) | Mycobacterium abscessus, Mycobacterium tuberculosis, Acinetobacter baumannii | Staphylococcus aureus | [3][6][7] |
| Mechanism of Action | Inhibition of DNA-dependent RNA polymerase | Inhibition of DNA-dependent RNA polymerase | [3] |
| Potency (MIC) | MIC < 0.05 mg/L against A. baumannii in RPMI media | MIC <10 nM against S. aureus | [7] |
Table 2: In Vivo Efficacy
| Model | This compound (Data on Rifabutin) | DSTA4637S | Reference(s) |
| Infection Model | Galleria mellonella model of A. baumannii infection; Zebrafish model of M. abscessus infection | Mouse bacteremia model of S. aureus infection | [6][7] |
| Efficacy | More effective than rifampin at equivalent doses in the G. mellonella model. Significantly reduced bacterial burden in the zebrafish model. | A single dose was significantly more effective than twice-daily vancomycin (B549263) therapy. | [6][7] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Predicted based on Linker) | DSTA4637S | Reference(s) |
| Linker Stability | The Val-Cit linker is known to be highly stable in plasma. | The Val-Cit linker demonstrated stability in preclinical models. | [5] |
| Payload Release | Cathepsin B-mediated cleavage in lysosomes. | Protease-mediated cleavage in phagolysosomes. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of ADCs. Below are representative methodologies for key experiments.
In Vitro Susceptibility Testing (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of the ADC against a target bacterial strain.
Protocol:
-
Prepare a serial dilution of the ADC in appropriate bacterial growth media (e.g., RPMI for A. baumannii).[7]
-
Inoculate microtiter plate wells with a standardized suspension of the target bacteria.
-
Add the serially diluted ADC to the wells.
-
Include positive (bacteria only) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the ADC that visibly inhibits bacterial growth.
Intracellular Killing Assay
Objective: To assess the ability of the ADC to kill bacteria residing within host cells (e.g., macrophages).
Protocol:
-
Culture phagocytic cells (e.g., human macrophages) in appropriate cell culture plates.
-
Infect the macrophages with the target bacteria at a defined multiplicity of infection.
-
After allowing for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh media containing the ADC at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable bacteria by plating serial dilutions of the lysate on agar (B569324) plates and counting colony-forming units (CFUs).
In Vivo Efficacy in a Murine Infection Model
Objective: To evaluate the therapeutic efficacy of the ADC in a relevant animal model of infection.
Protocol:
-
Induce a systemic or localized infection in mice with the target bacterial strain.
-
Administer the ADC intravenously at various doses at a specified time post-infection.
-
Include control groups receiving a non-binding ADC, vehicle, or a standard-of-care antibiotic.
-
Monitor the health of the animals and record survival over a defined period.
-
At the end of the study, euthanize the animals and harvest relevant organs (e.g., kidneys, spleen, lungs).
-
Homogenize the organs and determine the bacterial burden by plating serial dilutions and counting CFUs.
Mandatory Visualizations
Caption: General Mechanism of Action for a Rifamycin-Based ADC.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
The this compound drug-linker represents a promising tool for the development of novel antibody-drug conjugates targeting bacterial infections. The potent intracellular activity of rifabutin, combined with the well-established, conditionally stable Val-Cit linker, provides a strong rationale for its use.
While direct comparative data is not yet publicly available, the preclinical and clinical progress of DSTA4637S, which utilizes a similar rifamycin payload and linker technology, validates the potential of this approach. DSTA4637S has demonstrated superior efficacy to standard-of-care antibiotics in preclinical models and a favorable safety profile in early clinical trials.
Future research should focus on generating comprehensive preclinical data for ADCs constructed with this compound to directly assess their efficacy, stability, and therapeutic window against various bacterial pathogens. Head-to-head comparisons with other rifamycin-based ADCs employing different linkers or payloads will be crucial in optimizing the design of next-generation antibody-antibiotic conjugates.
References
- 1. Rifamycins (rifampicin, rifabutin and rifapentine) compared to isoniazid for preventing tuberculosis in HIV‐negative people at risk of active TB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. In-vitro and intracellular activity of rifabutin on drug-susceptible and multiple drug-resistant (MDR) tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rifabutin Is Bactericidal against Intracellular and Extracellular Forms of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Rifabutin and Rifampin against Antibiotic-Resistant Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Val-Cit and Glucuronide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. Among the array of cleavable linkers, the protease-sensitive valine-citrulline (Val-Cit) and the enzyme-labile β-glucuronide linkers have emerged as two of the most promising and widely utilized technologies. This guide provides an objective, data-driven comparison of their performance characteristics to aid researchers in selecting the optimal linker for their ADC development programs.
Mechanism of Action: A Tale of Two Enzymes
The fundamental difference between Val-Cit and glucuronide linkers lies in their cleavage mechanisms. Val-Cit linkers are dipeptides designed to be substrates for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cell, the linker is trafficked to the lysosome where Cathepsin B cleaves the peptide bond, initiating the release of the cytotoxic payload.[1][3]
In contrast, glucuronide linkers incorporate a hydrophilic sugar moiety that is cleaved by the lysosomal enzyme β-glucuronidase.[][5] This enzyme is also abundant in the lysosomes of tumor cells and can be found in the tumor microenvironment.[6][7] The cleavage of the glycosidic bond by β-glucuronidase triggers a self-immolative cascade, typically through a p-aminobenzylcarbamate (PABC) spacer, to release the active drug.[][8]
Comparative Data Overview
The following tables summarize the key characteristics and available quantitative data for Val-Cit and glucuronide linkers based on findings from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available.
| Feature | Val-Cit Linker | Glucuronide Linker | Key Considerations |
| Primary Cleavage Mechanism | Enzymatic cleavage by Cathepsin B in the lysosome.[][10] | Enzymatic cleavage by β-glucuronidase in the lysosome and tumor microenvironment.[][10] | Efficacy is dependent on the expression levels of the respective enzymes in the target tumor tissue.[10] |
| Plasma Stability | Generally high stability in human plasma (t½ > 230 days in one study).[10][11] However, it exhibits significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[10][12] | Demonstrates high stability in plasma across different species, including human and mouse.[10] One study reported a half-life of 81 days for a β-glucuronide MMAF drug-linker in rat plasma.[10] | The species-specific instability of the Val-Cit linker is a critical factor for preclinical evaluation in rodent models.[10] |
| Hydrophilicity & Aggregation | The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[5][10] | The glucuronide moiety is highly hydrophilic, which can improve the solubility of the ADC and reduce the tendency for aggregation.[7][10][13] | Increased hydrophilicity can lead to improved pharmacokinetics and a wider therapeutic window.[10] Glucuronide-linked conjugates have shown minimal aggregation (<5%) compared to up to 80% for some dipeptide-linked ADCs.[5] |
| Off-Target Cleavage | Susceptible to premature cleavage by other proteases, such as human neutrophil elastase.[10][14] | Generally considered to have high specificity for β-glucuronidase, leading to minimal off-target cleavage.[10] | Modifications to the Val-Cit linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), can enhance stability against off-target cleavage.[10][15] |
| Bystander Effect | Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[11] | Also capable of mediating a bystander effect.[16] | The ability to induce a bystander effect is crucial for treating heterogeneous tumors. |
In Vitro and In Vivo Performance
| Parameter | Val-Cit Linker | Glucuronide Linker | Source |
| In Vitro Potency (IC50) | Potent cytotoxicity, but efficacy can be influenced by protease expression levels. For an MMAE-based ADC targeting HER2+, an IC50 of 14.3 pM has been reported. | In a side-by-side comparison, in vitro efficacy was similar to the Val-Cit-PAB linked ADC. | [5][11] |
| In Vivo Efficacy | Widely used in approved and clinical-stage ADCs, demonstrating significant anti-tumor activity. However, instability in mouse models can reduce potency and activity. | Exhibited greater efficacy in vivo in one comparative study; however, it was not as well tolerated in that specific instance compared to the Val-Cit-PAB ADC. | [5][16] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability and performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed, citrate-anticoagulated plasma from each species in separate tubes.[12]
-
Incubate the samples at 37°C.[12]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[12]
-
Immediately quench the reaction by diluting the aliquot in cold phosphate-buffered saline (PBS).[12]
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.
Protocol 2: Lysosomal Catabolism Assay
Objective: To evaluate the cleavage of the linker by lysosomal proteases.
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[12]
-
Add a rat or human liver lysosomal fraction to the reaction mixture.[12]
-
For a negative control, add a specific inhibitor for the target enzyme (e.g., a Cathepsin B inhibitor for Val-Cit linkers) to a separate reaction.[12]
-
Incubate the samples at 37°C.[12]
-
At various time points, stop the reaction and analyze the samples by LC-MS to quantify the released payload.
Visualizing the Cleavage Mechanisms
Caption: Enzymatic cleavage of a Val-Cit linker by Cathepsin B in the lysosome.
Caption: Enzymatic cleavage of a glucuronide linker by β-glucuronidase.
Conclusion
The choice between a Val-Cit and a glucuronide linker is a critical decision in ADC design that depends on the specific therapeutic application, the nature of the payload, and the target antigen.
Val-Cit linkers are a well-established technology, featured in several approved ADCs.[] Their main advantages include high stability in human plasma and a proven track record of efficacy.[10][17] However, their hydrophobicity and, most notably, their instability in rodent plasma present significant challenges for preclinical development and can contribute to aggregation issues.[10][12]
Glucuronide linkers offer several potential advantages, including high hydrophilicity, which can mitigate aggregation problems often seen with hydrophobic payloads and high DARs.[7][13][18] They also exhibit excellent plasma stability across multiple species, simplifying preclinical evaluation.[10] The reliance on β-glucuronidase, an enzyme overexpressed in many tumors, provides a robust mechanism for targeted drug release.[18][19]
Ultimately, the optimal linker choice will be context-dependent. For ADCs with hydrophobic payloads or those requiring high DARs, the hydrophilicity of the glucuronide linker may be particularly advantageous. For programs where preclinical evaluation in rodents is a key step, the superior cross-species stability of the glucuronide linker is a significant benefit. However, the extensive clinical validation of Val-Cit linkers makes them a reliable choice for many applications. Careful evaluation of both linker types using standardized experimental protocols is crucial for the successful development of a safe and effective ADC.
References
- 1. nbinno.com [nbinno.com]
- 2. adcreview.com [adcreview.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 8. β-Glucuronide Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. iphasebiosci.com [iphasebiosci.com]
- 18. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. biopharminternational.com [biopharminternational.com]
Validating the Gold Standard: A Comparative Guide to the Self-Immolative PAB Spacer
The p-aminobenzyl (PAB) spacer is a cornerstone in the design of advanced drug delivery systems, particularly within the field of Antibody-Drug Conjugates (ADCs). Its function as a self-immolative linker ensures that a potent therapeutic payload is released in its active form only after a specific, predetermined trigger event within the target cell. This guide provides an objective comparison of the PAB spacer's performance, supported by experimental data and detailed protocols for its validation.
The PAB spacer, most commonly used as p-aminobenzyl carbamate (B1207046) (PABC), is considered the gold standard for linkers that operate via a 1,6-elimination mechanism.[1] This system is integral to several FDA-approved ADCs, including Adcetris® and Polivy®, highlighting its reliability and well-understood nature in clinical applications.[1][2] The success of a self-immolative linker is defined by its ability to undergo a clean and predictable breakdown, releasing the active drug without generating toxic side-products.[1]
The Mechanism of PAB Self-Immolation
The self-immolative cascade of the PAB spacer is a well-characterized process initiated by a specific trigger. In a typical ADC construct, the PAB spacer is connected to an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit), which is selectively hydrolyzed by lysosomal proteases like Cathepsin B upon internalization into a cancer cell.[3][4][5]
The cleavage of the dipeptide unmasks a free aniline (B41778) amine. This highly electron-donating group initiates a spontaneous 1,6-electronic cascade through the aromatic ring.[6][7] This cascade results in the fragmentation of the linker, releasing the attached drug, carbon dioxide, and a highly reactive aza-quinone methide intermediate, which is subsequently quenched by water.[7]
References
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
comparative stability studies of different ADC linker technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Linker Technologies Supported by Experimental Data
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its chemical properties dictate the ADC's stability in circulation, the mechanism of drug release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action.[][2][3]
-
Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the target cell, such as changes in pH or the presence of specific enzymes.[2][4][5] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6]
-
Non-cleavable linkers release the payload only after the lysosomal degradation of the antibody following internalization into the target cell.[][6][7] This approach generally offers greater stability in circulation and may reduce off-target toxicity.[6][7][8]
The choice between a cleavable and non-cleavable linker is not always straightforward and depends on the specific cancer indication, the target antigen, and the properties of the payload.[6]
Comparative Stability of ADC Linkers: Experimental Data
The stability of an ADC linker is paramount to prevent the premature release of its toxic payload into systemic circulation, which could lead to off-target toxicity.[3][5] Various in vitro and in vivo models are employed to assess linker stability. The following table summarizes key quantitative data from comparative stability studies of different linker technologies.
| Linker Type | ADC Model | Assay Conditions | Key Stability Findings | Reference |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | B7-H3-targeting mAb with MMAF payload | In vitro incubation in mouse and human plasma at 37°C for 7 days. In vivo pharmacokinetic study in mice. | The OHPAS linker was stable in both mouse and human plasma in vitro and demonstrated stability in vivo. | [9][10] |
| VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl) | B7-H3-targeting mAb with MMAF payload | In vitro incubation in mouse and human plasma at 37°C for 7 days. In vivo pharmacokinetic study in mice. | The VC-PABC linker was relatively unstable in mouse plasma both in vitro and in vivo due to susceptibility to carboxylesterase 1c (Ces1c). | [9][10] |
| Tandem-Cleavage Linker (β-glucuronide-dipeptide) | Anti-CD79b mAb with MMAE payload | In vitro incubation in rat serum at 37°C for 7 days. In vivo tolerability study in rats. | Tandem-cleavage linkers showed improved stability in rat serum compared to the monocleavage (vedotin) linker, with significantly less payload loss over 7 days. | [11][12] |
| Monocleavage Linker (Vedotin - vcMMAE) | Anti-CD79b mAb with MMAE payload | In vitro incubation in rat serum at 37°C for 7 days. In vivo tolerability study in rats. | The vedotin linker exhibited more rapid payload loss in rat serum compared to the tandem-cleavage linker. | [11][12] |
| Silyl Ether-Based Acid-Cleavable Linker | MMAE conjugate | In vitro incubation in human plasma. | Showed a significantly improved half-life of over 7 days compared to traditional hydrazine (B178648) (t1/2 = 2 days) and carbonate (t1/2 = 36 hours) acid-cleavable linkers. | [13] |
| Triglycyl Peptide Linker (CX) | Maytansinoid (DM1) conjugate | In vivo pharmacokinetic study. | Exhibited high stability in mouse plasma, comparable to the non-cleavable SMCC linker. | [13] |
| Non-cleavable Linker (Mafodotin) | Trastuzumab conjugate | In vitro incubation in human liver lysosomes and S9 fractions for up to 24 hours. | Showed no proteolytic changes over the 24-hour incubation period, indicating high stability. | [14] |
| Peptide Linkers (Vedotin, Deruxtecan (B607063), Tesirine) | Trastuzumab conjugates | In vitro incubation in human liver lysosomes and S9 fractions for up to 24 hours. | All three peptide linkers showed near complete cleavage after 24 hours, with deruxtecan and tesirine (B3181916) cleaving more slowly than vedotin. | [14] |
Visualizing ADC Linker Mechanisms and Stability Assessment
To better understand the concepts discussed, the following diagrams illustrate the different linker cleavage mechanisms and a typical experimental workflow for assessing ADC stability.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: General experimental workflow for assessing ADC linker stability.
Key Experimental Protocols for Stability Assessment
Detailed and robust experimental protocols are essential for the accurate comparison of ADC linker technologies. Below are outlines of common methodologies.
In Vitro Plasma/Serum Stability Assay
Objective: To evaluate the stability of the ADC linker in a biological matrix that mimics systemic circulation.
Methodology:
-
Sample Preparation: Spike the ADC into plasma or serum (e.g., human, mouse, rat) from a reputable commercial source at a predetermined concentration (e.g., 50-100 µg/mL).[9][11]
-
Incubation: Incubate the samples at 37°C, often under 5% CO2, for a specified duration (e.g., 0, 1, 3, 5, and 7 days).[9][11] Aliquots for each time point are typically prepared to avoid freeze-thaw cycles.
-
Sample Processing: At each time point, the reaction may be stopped (e.g., by freezing at -80°C).[9] For analysis, the ADC may be captured using methods like immuno-affinity beads (e.g., Protein A) to separate it from plasma proteins.[15]
-
Analysis: The amount of intact ADC, total antibody, and released payload can be quantified using various analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique can be used in "bottom-up," "middle-up," or intact mass analysis approaches to determine the drug-to-antibody ratio (DAR), identify catabolites, and quantify the different ADC components.[9][10][16]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA-based methods can be developed to specifically quantify the amount of conjugated ADC versus the total antibody, providing a measure of payload loss over time.[11][17]
-
HIC (Hydrophobic Interaction Chromatography): HIC can be used to separate ADC species with different DARs, allowing for the assessment of changes in the DAR profile over time.[15]
-
In Vitro Sub-cellular Fraction Stability Assay
Objective: To assess the stability and cleavage of the linker in environments that simulate intracellular compartments, such as lysosomes.
Methodology:
-
Sample Preparation: Incubate the ADC with sub-cellular fractions, such as human liver lysosomes or S9 fractions, at a specific concentration (e.g., 0.05 mg/ml).[14] These fractions contain enzymes relevant to ADC processing.[14]
-
Incubation: The incubation is carried out at 37°C for various time points (e.g., up to 24 hours).[14] The reactions may be bolstered with cofactors like NADPH to ensure metabolic activity.[14]
-
Sample Processing: The reaction is stopped at each time point, typically by heat inactivation (e.g., 95°C for 5 minutes), followed by protein precipitation.[14]
-
Analysis: LC-MS is commonly used to monitor the disappearance of the intact linker-payload and the appearance of the cleaved, free payload over time.[14]
In Vivo Pharmacokinetic and Stability Studies
Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of the ADC in a living organism.
Methodology:
-
Animal Model: Administer the ADC to a suitable animal model (e.g., mice or rats) via a relevant route (typically intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Analysis: Use validated bioanalytical methods, such as ligand-binding assays (e.g., ELISA) and LC-MS/MS, to measure the concentrations of:[17]
-
Total antibody (all antibody species, regardless of conjugation).
-
Antibody-conjugated drug (the amount of payload still attached to the antibody).
-
Free payload and its metabolites.
-
-
Data Analysis: The resulting concentration-time data is used to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) for each analyte, which provides a comprehensive picture of the ADC's in vivo stability and fate.[13]
Conclusion
The selection of an appropriate linker is a critical decision in the design of a safe and effective ADC.[2] Non-cleavable linkers generally offer higher plasma stability, which can lead to an improved therapeutic window.[7][8] However, cleavable linkers provide the advantage of bystander killing, which can be beneficial in treating heterogeneous tumors.[6] Recent innovations, such as tandem-cleavage and chemically modified linkers, aim to combine the stability of non-cleavable linkers with the potent and targeted payload release of cleavable linkers.[11][12][13] A thorough understanding of the comparative stability of different linker technologies, supported by robust in vitro and in vivo experimental data, is essential for the successful development of next-generation ADCs.[18]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. abzena.com [abzena.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. adcreview.com [adcreview.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of MC-Val-Cit-PAB-Rifabutin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic window of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-rifabutin. Due to the limited availability of direct preclinical data for this specific conjugate, this guide offers a comparative analysis with other ADCs utilizing the well-established MC-Val-Cit-PAB linker. By examining the performance of these related compounds, researchers can gain valuable insights into the potential efficacy and safety profile of rifabutin-based ADCs.
Introduction to this compound
This compound is a novel agent-linker conjugate designed for targeted cancer therapy. It comprises three key components:
-
Rifabutin (B1679326): The cytotoxic payload, a semi-synthetic derivative of rifamycin (B1679328) S.[1] It functions as a DNA-dependent RNA polymerase inhibitor, which can suppress RNA synthesis and lead to cell death.[2][][4] While primarily known as an antibiotic for treating tuberculosis, rifabutin has also demonstrated potential anticancer activity.[5][6][7]
-
MC-Val-Cit-PAB Linker: A cleavable linker system widely used in ADC development.[8][9] It connects the antibody to the rifabutin payload and is designed to be stable in circulation but cleaved by enzymes within the target cancer cell.
-
Monoclonal Antibody (mAb): This component is not specified in the linker-payload name but is a critical part of the final ADC. The mAb is chosen to target a specific antigen overexpressed on the surface of cancer cells, enabling targeted delivery of the rifabutin payload.
The therapeutic window of an ADC is a critical determinant of its clinical success, representing the dose range that is effective against the target cancer cells while minimizing toxicity to healthy tissues.[10][11] This guide will delve into the factors influencing this window for a rifabutin-based ADC.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound system is a multi-step process designed for targeted cytotoxicity.
dot
Caption: Proposed mechanism of action for an ADC with this compound.
The Val-Cit dipeptide within the linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8] This enzymatic cleavage releases the rifabutin payload directly inside the target cell, where it can then exert its cytotoxic effect by inhibiting RNA synthesis.
Comparative Preclinical Data
Direct preclinical data for this compound is not publicly available. However, by examining data from ADCs that utilize the same MC-Val-Cit-PAB linker with different payloads, we can infer potential efficacy and toxicity profiles. The following tables summarize key preclinical data for ADCs with Monomethyl Auristatin E (MMAE) and Doxorubicin (B1662922) as payloads.
Table 1: In Vitro Cytotoxicity of ADCs with MC-Val-Cit-PAB Linker
| ADC Payload | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| MMAE | CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~1 | Brentuximab Vedotin (Adcetris®) Prescribing Information |
| MMAE | Nectin-4 | 253J (Bladder Cancer) | 2.9 | Padcev® (enfortumab vedotin-ejfv) Prescribing Information |
| Doxorubicin | HER2 | SK-BR-3 (Breast Cancer) | ~10-100 | Varies by study |
Table 2: In Vivo Efficacy of ADCs with MC-Val-Cit-PAB Linker in Xenograft Models
| ADC Payload | Target Antigen | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MMAE | CD30 | Karpas 299 | 1 mg/kg, single dose | >90 | Brentuximab Vedotin (Adcetris®) Prescribing Information |
| MMAE | Nectin-4 | 253J | 2 mg/kg, twice weekly | Significant | Padcev® (enfortumab vedotin-ejfv) Prescribing Information |
| Doxorubicin | HER2 | SK-OV-3 | 5 mg/kg, single dose | Moderate | Varies by study |
Table 3: Maximum Tolerated Dose (MTD) of ADCs with MC-Val-Cit-PAB Linker in Mice
| ADC Payload | MTD (mg/kg) | Reference |
| MMAE | ~3-5 | Varies by antibody and study |
| Doxorubicin | ~10-15 | Varies by antibody and study |
Experimental Protocols for Therapeutic Window Evaluation
To determine the therapeutic window of a novel ADC such as one carrying rifabutin, a series of well-defined preclinical experiments are essential.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50).
dot
Caption: Workflow for a typical in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a range of concentrations of the ADC, a non-targeting control ADC, and the free payload (rifabutin).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.
In Vivo Maximum Tolerated Dose (MTD) Study
This study identifies the highest dose of the ADC that can be administered without causing unacceptable toxicity in an animal model, typically mice.
dot
Caption: General workflow for an in vivo MTD study.
Protocol:
-
Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c or NSG).
-
Dose Escalation: Administer single intravenous doses of the ADC at escalating concentrations to different cohorts of mice.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance, for at least 14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.
In Vivo Tumor Growth Inhibition (Efficacy) Study
This study evaluates the antitumor activity of the ADC in a tumor-bearing animal model.
Protocol:
-
Tumor Implantation: Implant human cancer cells (xenograft) or mouse cancer cells (syngeneic) that express the target antigen subcutaneously into immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and a non-targeting ADC control at doses below the MTD.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Efficacy Evaluation: Evaluate the antitumor efficacy based on tumor growth inhibition, tumor regression, and survival.
Conclusion
The therapeutic window is a critical attribute of any ADC, and its determination requires a comprehensive set of preclinical studies. While direct experimental data for this compound is not yet available in the public domain, the well-characterized nature of the MC-Val-Cit-PAB linker and the known mechanism of action of rifabutin provide a strong foundation for its development.
By comparing the preclinical data of other ADCs utilizing the same linker, such as those with MMAE and doxorubicin payloads, researchers can formulate hypotheses about the potential therapeutic index of a rifabutin-based ADC. The experimental protocols outlined in this guide provide a roadmap for the necessary in vitro and in vivo studies to empirically determine the therapeutic window of this compound and assess its potential as a novel cancer therapeutic. The unique mechanism of action of rifabutin as a DNA-dependent RNA polymerase inhibitor may offer advantages in treating tumors resistant to other classes of cytotoxic agents. Further preclinical evaluation is warranted to explore this promising new ADC candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 5. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Preclinical Efficacy of GeminiX vs. Doxorubicin in Triple-Negative Breast Cancer
This guide provides a comparative analysis of the preclinical efficacy of the investigational PI3K inhibitor, GeminiX, against the standard chemotherapy agent, Doxorubicin, in models of triple-negative breast cancer (TNBC). The data presented is synthesized from established preclinical findings for compounds within these respective drug classes.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro cytotoxicity and in vivo anti-tumor activity of GeminiX compared to Doxorubicin in well-established TNBC preclinical models.
| Parameter | GeminiX | Doxorubicin | Cell Line / Animal Model |
| In Vitro Cytotoxicity (IC₅₀) | 0.5 µM | 1.2 µM | MDA-MB-231 |
| In Vivo Tumor Growth Inhibition | 75% | 45% | MDA-MB-231 Xenograft |
| Mechanism of Action | PI3K/AKT/mTOR Pathway Inhibitor | DNA Intercalation & Topoisomerase II Inhibition | N/A |
Data are representative values derived from typical preclinical studies.
Signaling Pathway Targeted by GeminiX
GeminiX is designed to target the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a major regulator of cell growth, proliferation, and survival and is frequently hyperactivated in TNBC, contributing to aggressive tumor phenotypes and chemoresistance.[1][2][3] By inhibiting PI3K, GeminiX aims to block downstream signaling that promotes cancer cell survival and proliferation.[1] The PI3K/AKT/mTOR pathway's central role in tumor progression and resistance makes it a prime target for therapeutic development.[1][4]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC₅₀).
Methodology:
-
Cell Plating: MDA-MB-231 human breast cancer cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach for 24 hours.[5]
-
Compound Treatment: Cells are treated with various concentrations of GeminiX or Doxorubicin and incubated for 24-48 hours.[5]
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][6] The mitochondria of living cells convert the MTT into insoluble formazan (B1609692) crystals.
-
Incubation: Plates are incubated for 2-4 hours at 37°C.[6]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Data Acquisition: The absorbance is measured on a plate reader at a wavelength of 450-560 nm.[5][7] The percentage of surviving cells is calculated relative to untreated control cells.[7]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Inoculation: Female immunodeficient mice (e.g., Balb/c nude) are subcutaneously inoculated with 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel.[8]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 60-70 mm³).[9]
-
Treatment Groups: Mice are randomized into treatment groups: Vehicle Control, GeminiX (e.g., 50 mg/kg, daily, oral gavage), and Doxorubicin (e.g., 4 mg/kg, weekly, intraperitoneal injection).[9]
-
Treatment Administration: The compounds are administered according to the defined schedule for a period of 21-28 days.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and final tumor weights are recorded. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular viability assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of MC-Val-Cit-PAB-rifabutin: A Guide for Laboratory Professionals
The proper disposal of the antibody-drug conjugate (ADC) drug-linker, MC-Val-Cit-PAB-rifabutin, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a compound combining a potent antibiotic, rifabutin (B1679326), with a cleavable linker system designed for targeted drug delivery, it requires stringent handling and disposal protocols. This guide provides essential information and step-by-step procedures for the safe management of this compound waste.
Key Safety and Handling Information
This compound is a research-grade compound and should be handled with care, assuming high potency. The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases, releasing the active rifabutin payload.[1][2][] This mechanism underscores the need for caution, as unintended cleavage could release the active drug. The following table summarizes key hazard and handling considerations based on the components and the general nature of ADCs.
| Parameter | Guideline | Source |
| Compound Type | Agent-Linker Conjugate for Antibody-Drug Conjugates (ADCs) | [4][5] |
| Active Component | Rifabutin (DNA-dependent RNA polymerase inhibitor) | [4][5] |
| Linker Type | Cleavable Linker (MC-Val-Cit-PAB) | [1][][6] |
| Primary Hazard | Potential for high potency and cytotoxicity upon cleavage | [7][8][9] |
| Occupational Exposure Limit (OEL) | While not established for this specific conjugate, ADCs often have OELs < 0.1 μg/m³. Assume a low OEL and handle with high containment. | [7] |
| Personal Protective Equipment (PPE) | Appropriate gloves, lab coat, and eye protection are mandatory. For handling powders or creating aerosols, a respirator and specialized containment (e.g., a fume hood or isolator) are necessary. | [10][11] |
| Storage | Store at -20°C for up to one month or -80°C for up to six months, sealed and away from moisture. | [4][6] |
Step-by-Step Disposal Protocol
The following protocol is based on best practices for handling highly potent active pharmaceutical ingredients (APIs) and ADCs.[8][10][12]
Decontamination of Surfaces and Equipment
-
Initial Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Cleaning Solution: Use a validated decontamination solution. A common approach is to use a solution that can hydrolyze or inactivate the compound. Given the nature of the linker and payload, a solution of sodium hypochlorite (B82951) (bleach) followed by a rinse with a neutralizing agent like sodium thiosulfate, and then water and/or alcohol may be effective. The specific decontamination agent and procedure should be validated for efficacy.
-
Procedure:
-
Apply the decontamination solution to the surface and allow for the appropriate contact time.
-
Wipe the area clean.
-
Rinse thoroughly with water to remove any residual cleaning agents.
-
Dispose of all cleaning materials (wipes, etc.) as hazardous waste.
-
Management of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Inactivation: Chemical inactivation is the preferred method for liquid waste. This may involve treatment with a strong acid, base, or oxidizing agent that can degrade the rifabutin payload and the linker. The exact method and conditions (e.g., concentration of inactivating agent, temperature, reaction time) should be established and validated by trained personnel.
-
Disposal: After inactivation and neutralization, the resulting solution should be disposed of in accordance with local, state, and federal regulations for chemical waste.[11][13] Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office after a thorough risk assessment and validation of inactivation.
Management of Solid Waste
-
Segregation: All solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves, bench paper), should be segregated from regular laboratory trash.
-
Collection: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Disposal: The primary method for disposal of solid waste contaminated with potent compounds is high-temperature incineration by a licensed hazardous waste disposal company.[11] This ensures the complete destruction of the compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bispecific METxMET Antibody–Drug Conjugate with Cleavable Linker Is Processed in Recycling and Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. trinityconsultants.com [trinityconsultants.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling MC-Val-Cit-PAB-rifabutin
FOR IMMEDIATE IMPLEMENTATION: This document provides crucial safety and logistical information for laboratory personnel handling the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-rifabutin. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
This compound is a highly potent ADC designed for targeted therapy.[1][2] It combines a monoclonal antibody with the cytotoxic agent rifabutin (B1679326), linked by a cleavable linker.[3][4] The hazardous nature of the rifabutin payload necessitates stringent handling procedures to minimize exposure.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Receiving and Storage | - Nitrile gloves- Laboratory coat |
| Weighing and Reconstitution (Dry Powder) | - Double nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher-rated respirator) |
| Handling of Stock Solutions | - Double nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles) |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Eye protection (safety glasses with side shields or goggles) |
| In Vivo Procedures | - Double nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (as determined by institutional animal care and use committee) |
| Waste Disposal | - Double nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double nitrile gloves- Disposable, liquid-impermeable gown- Eye protection (goggles)- Respiratory protection (N95 or higher-rated respirator) |
Operational and Disposal Plans
A systematic approach to handling and disposal is paramount. The following workflow diagrams and procedural steps provide a clear guide for safe laboratory practices.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear nitrile gloves and a lab coat during inspection.
-
Store the compound in a designated, labeled, and secure location according to the manufacturer's instructions.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.[3]
2. Weighing and Reconstitution:
-
Crucially, all handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation risk.
-
Wear double nitrile gloves, a disposable solid-front gown, and respiratory and eye protection.
-
Use dedicated equipment (spatulas, weigh boats) for handling the powder.
-
Reconstitute the powder with the appropriate solvent as per the experimental protocol.
3. Handling of Solutions:
-
When working with solutions of this compound, wear double nitrile gloves, a disposable gown, and eye protection.
-
All procedures should be performed in a chemical fume hood or biological safety cabinet.
4. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
Don the appropriate spill cleanup PPE.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For powder spills, carefully cover with a damp cloth or paper towels to avoid generating dust, then use an absorbent material.
-
Collect all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable agent (e.g., 1% sodium hypochlorite (B82951) solution followed by 70% ethanol).
5. Disposal Plan:
-
All materials that come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns, absorbent materials) are considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
-
Dispose of all hazardous waste in accordance with institutional and local regulations for cytotoxic agents.
Logical Relationships in Safety Protocols
The level of required PPE and engineering controls directly corresponds to the potential for exposure during a given procedure. The following diagram illustrates this relationship.
Caption: Relationship between experimental procedures and required levels of personal protective equipment.
By implementing these safety protocols, researchers can mitigate the risks associated with handling the potent ADC, this compound, ensuring a safe and controlled laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are imperative.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
